molecular formula C32H58N2O8S B1662381 CHAPSO CAS No. 82473-24-3

CHAPSO

カタログ番号: B1662381
CAS番号: 82473-24-3
分子量: 630.9 g/mol
InChIキー: GUQQBLRVXOUDTN-XOHPMCGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic sulfobetaine detergent known for its effectiveness in solubilizing membrane proteins while preserving their native structure and function . With a critical micelle concentration (CMC) of 8 mM and an aggregation number of 11, it forms micelles with an average molecular weight of approximately 7,000 Da . Its chemical structure includes a cholesterol-derived rigid steroid backbone, which contributes to its unique properties . In research applications, this compound is a mild, non-denaturing lysis agent ideal for the extraction and isolation of functionally active proteins . It is particularly valuable for solubilizing challenging membrane proteins, such as opiate receptors, into a state that maintains reversible ligand binding . Compared to the closely related detergent CHAPS, this compound possesses a more polar head group, granting it higher solubility in aqueous solutions . This makes it a superior choice for various biochemical and cell biology procedures, including cell lysis, protein extraction, and the stabilization of membrane protein complexes . As a zwitterionic detergent, it is electrically neutral and is typically non-denaturing, making it suitable for processes where maintaining protein activity is critical. This compound is readily dialyzable and has a high cloud point of 90°C . This product is intended for Research Use Only (RUO) and is not approved for human or therapeutic use.

特性

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002705
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82473-24-3
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82473-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHAPS Hydroxy analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082473243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIO)-2-HYDROXY-1-PROPANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9N9RGA14M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CHAPSO Detergent: A Technical Guide for Biochemical and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemistry and drug development for its ability to solubilize membrane proteins while preserving their native structure and function. Its unique properties, stemming from a steroidal hydrophobic group and a polar, zwitterionic head group containing a hydroxyl group, make it a superior choice for a range of applications, from the extraction of delicate membrane proteins to their structural analysis by cryogenic electron microscopy (cryo-EM). This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and its application in studying signaling pathways.

Physicochemical Properties of this compound

The efficacy of a detergent is dictated by its physicochemical properties. This compound's zwitterionic nature, coupled with its cholic acid-based structure, renders it electrically neutral over a wide pH range and non-denaturing.[1] Its key quantitative properties are summarized in the table below for easy reference in experimental design.

PropertyValue
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
Molecular Formula C₃₂H₅₈N₂O₈S
Molecular Weight 630.9 g/mol [2]
Appearance White solid[1]
Purity >99%[1]
Solubility Water soluble[1]
Critical Micelle Concentration (CMC) 8 mM (at 25°C)[1][2]
Aggregation Number 11[1]
Average Micellar Weight 7,000 Da[1]
Cloud Point 90°C[1]
Conductivity (in 10% solution) <50 µS[1]

Core Applications in Research and Drug Development

This compound is particularly valued for its gentle, non-denaturing action, which is crucial for maintaining the functional integrity of proteins.[3] Its higher solubility compared to its analog, CHAPS, makes it more effective for certain applications.[4]

Key applications include:

  • Solubilization of Integral Membrane Proteins: this compound is highly effective at extracting integral membrane proteins from the lipid bilayer while preserving their native conformation and activity.[2][4] This is critical for studying their structure, function, and interactions.

  • Maintaining Protein Functionality: A significant advantage of this compound is its ability to solubilize proteins like the opiate receptor in a state that exhibits reversible binding of opiates, making it invaluable for pharmacological and neuroscience research.[2][4]

  • Cryogenic Electron Microscopy (Cryo-EM): this compound can be added to cryo-EM samples to mitigate the issue of preferred particle orientation by preventing protein adsorption to the air-water interface.[5] This leads to more isotropically uniform maps and higher quality structural data.[5]

  • Protein Reconstitution Studies: It is used in the reconstitution of membrane proteins into proteoliposomes, which are essential for studying transport mechanisms and other functional assays.

  • Co-Immunoprecipitation (Co-IP): Due to its mild nature, this compound is suitable for cell lysis in Co-IP experiments, as it helps to maintain the protein-protein interactions within a complex.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound.

Protein Extraction and Solubilization from Mammalian Cells

This protocol outlines the steps for extracting and solubilizing membrane proteins from cultured mammalian cells using a this compound-based lysis buffer.

Materials:

  • Cultured mammalian cell pellet

  • This compound Lysis Buffer:

    • 150 mM NaCl

    • 50 mM Tris-HCl, pH 7.4

    • 1% (w/v) this compound

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail (optional)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Cell Pellet Preparation: Begin with a pellet of cultured mammalian cells.

  • Washing: Resuspend the cell pellet in ice-cold PBS to wash away any residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

  • Cell Lysis: Resuspend the washed cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm culture dish).

  • Incubation: Incubate the cell lysate on ice for 30 minutes with occasional gentle vortexing to facilitate complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The solubilized protein extract is now ready for downstream applications.

G cluster_start Start cluster_prep Preparation cluster_lysis Lysis & Solubilization cluster_collection Collection start Cultured Cell Pellet wash_cells Wash with ice-cold PBS start->wash_cells centrifuge1 Centrifuge (500 x g, 5 min, 4°C) wash_cells->centrifuge1 discard_supernatant1 Discard Supernatant centrifuge1->discard_supernatant1 add_lysis_buffer Resuspend in this compound Lysis Buffer discard_supernatant1->add_lysis_buffer Repeat wash 2x incubate_on_ice Incubate on ice (30 min) add_lysis_buffer->incubate_on_ice centrifuge2 Centrifuge (14,000 x g, 15 min, 4°C) incubate_on_ice->centrifuge2 collect_supernatant Collect Supernatant (Solubilized Proteins) centrifuge2->collect_supernatant pellet Pellet (Cell Debris) centrifuge2->pellet

Protein Extraction Workflow using this compound.

Co-Immunoprecipitation (Co-IP) of Protein Complexes

This protocol describes the use of this compound-solubilized protein extracts for the co-immunoprecipitation of a target protein and its interacting partners.

Materials:

  • This compound-solubilized protein extract

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., this compound Lysis Buffer with lower detergent concentration, or Tris-Buffered Saline with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Magnetic rack

  • Rotating shaker

Procedure:

  • Pre-clearing the Lysate (Optional): To a fresh microcentrifuge tube, add an appropriate amount of protein A/G magnetic beads. Add the this compound-solubilized protein extract and incubate on a rotating shaker for 1 hour at 4°C to reduce non-specific binding. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Antibody Incubation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate on a rotating shaker for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.

  • Immunocomplex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture. Incubate on a rotating shaker for 1-2 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet with the magnetic rack.

  • Elution: After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein or by mass spectrometry.

G cluster_start Start cluster_binding Binding cluster_purification Purification cluster_analysis Analysis start This compound-Solubilized Protein Extract preclear Pre-clear with Protein A/G Beads (Optional) start->preclear add_antibody Add Primary Antibody ('Bait' Specific) preclear->add_antibody incubate_antibody Incubate (2-4h or O/N, 4°C) add_antibody->incubate_antibody add_beads Add Protein A/G Beads incubate_antibody->add_beads incubate_beads Incubate (1-2h, 4°C) add_beads->incubate_beads pellet_beads Pellet Beads (Magnetic Rack) incubate_beads->pellet_beads wash_beads Wash Beads (3-5x) pellet_beads->wash_beads elute_proteins Elute Proteins wash_beads->elute_proteins analysis Western Blot / Mass Spectrometry elute_proteins->analysis

Co-Immunoprecipitation Workflow.

Application in Signaling Pathway Analysis: Opioid Receptor Signaling

This compound has been instrumental in the study of G-protein coupled receptors (GPCRs), such as the opioid receptor.[2][4] By solubilizing the receptor while maintaining its ability to bind ligands, this compound allows for the investigation of the initial steps of the signaling cascade.

The opioid receptor signaling pathway is a critical area of research in pain management and addiction. Agonist binding to the opioid receptor initiates a conformational change, leading to the activation of associated heterotrimeric G-proteins.[6][7] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors like adenylyl cyclase and ion channels.[6][7]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular opioid_receptor Opioid Receptor (GPCR) g_protein G-Protein (αβγ) opioid_receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha Dissociates to g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates to adenylyl_cyclase Adenylyl Cyclase camp ↓ cAMP adenylyl_cyclase->camp ion_channel Ion Channel (e.g., K+, Ca2+) ion_flux ↓ Ca2+ influx ↑ K+ efflux ion_channel->ion_flux agonist Opioid Agonist agonist->opioid_receptor Binds to g_alpha->adenylyl_cyclase Inhibits g_beta_gamma->ion_channel Modulates

Opioid Receptor Signaling Pathway.

Conclusion

This compound is a versatile and effective zwitterionic detergent that plays a crucial role in modern biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their native structure and function makes it an indispensable tool for researchers. From elucidating complex signaling pathways to enabling high-resolution structural studies, this compound continues to facilitate significant advancements in our understanding of biological systems. The provided protocols and data serve as a comprehensive resource for the effective application of this compound in the laboratory.

References

CHAPSO Detergent: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, structure, and applications of CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), a zwitterionic detergent widely utilized in the fields of biochemistry and drug development. This guide is intended to be a valuable resource, offering detailed experimental protocols and clear visual representations of key workflows to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

This compound is a non-denaturing zwitterionic detergent that is a hydroxylated analog of CHAPS.[1] Its unique structure, featuring a rigid steroidal backbone and a polar head group, makes it highly effective for solubilizing membrane proteins while preserving their native conformation and functionality.[1]

Chemical Structure

Full Chemical Name: 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[1]

SMILES (Simplified Molecular Input Line Entry System): C--INVALID-LINK--(C)C--INVALID-LINK--CS(=O)(=O)[O-]">C@H[C@H]1CC[C@H]2[C@H]3--INVALID-LINK--CC[C@]4(C)[C@H]3C--INVALID-LINK--[C@]12C">C@HO

Molecular Formula: C₃₂H₅₈N₂O₈S[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its essential properties.

PropertyValueReferences
Molecular Weight 630.88 g/mol [1][2]
Appearance White solid/powder[1]
Purity >99%[1]
Solubility Water soluble[1][3]
Critical Micelle Concentration (CMC) 8 mM (in water at 25°C)[1][3]
Aggregation Number 11[1][3]
Average Micellar Weight 7,000 Da[1][3]
Cloud Point 90°C[1][3]
Conductivity (in 10% solution) <50 µS[1][3]

Key Applications and Experimental Protocols

This compound is particularly valued for its ability to gently solubilize integral membrane proteins, making it a detergent of choice for applications such as the study of protein structure and function, cryo-electron microscopy (cryo-EM), and the isolation of functional membrane protein complexes. Its higher solubility compared to CHAPS offers an advantage in many experimental setups.[1]

Solubilization of Integral Membrane Proteins

This compound is highly effective at disrupting lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound proteins into a soluble form without causing denaturation. This is crucial for maintaining the biological activity of the protein of interest.

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration and incubation times may be necessary for specific proteins.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound. Note: The optimal this compound concentration can range from 0.5% to 2% and should be determined empirically.

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Cell Pellet Preparation: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.

  • Lysis Buffer Preparation: Prepare the Lysis Buffer and add protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 10 volumes of buffer to 1 volume of cell pellet.

  • Incubation: Incubate the suspension on ice for 30 minutes with gentle agitation (e.g., on a rocker).

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing: The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or enzyme assays.

Membrane_Protein_Solubilization_Workflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in ice-cold This compound Lysis Buffer wash->lysis incubation Incubate on ice (30 min) lysis->incubation centrifugation Centrifuge at 14,000 x g (20 min, 4°C) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant debris Discard Pellet (Insoluble Debris) centrifugation->debris end Downstream Applications supernatant->end

Figure 1: Workflow for the solubilization of integral membrane proteins using this compound detergent.

Application in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This compound has been shown to be beneficial in the preparation of samples for single-particle cryo-EM. It can help to overcome issues of preferred particle orientation at the air-water interface, leading to a more uniform distribution of particles in the vitreous ice and improving the quality of the final 3D reconstruction.

This protocol outlines the general steps for preparing a vitrified cryo-EM grid with the addition of this compound. The optimal concentration of this compound needs to be determined for each specific sample.

Materials:

  • Purified protein sample at an appropriate concentration for cryo-EM (typically 0.1 - 5 mg/mL)

  • This compound stock solution (e.g., 10 mM)

  • Cryo-EM grids (e.g., glow-discharged holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151)

  • Liquid nitrogen

Procedure:

  • Sample Preparation: Prepare the purified protein sample in a suitable buffer.

  • Addition of this compound: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final concentration slightly above its CMC (e.g., 8-10 mM). Note: The optimal concentration should be determined through screening, as excessive detergent can obscure the sample.

  • Grid Preparation: Place a glow-discharged cryo-EM grid in the plunge-freezing apparatus.

  • Sample Application: Apply 3-4 µL of the protein-CHAPSO mixture to the grid.

  • Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample suspended in the grid holes. The blotting time is a critical parameter that needs to be optimized.

  • Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Grid Storage: Store the vitrified grid in liquid nitrogen until imaging.

CryoEM_Sample_Preparation_Workflow start Start: Purified Protein add_this compound Add this compound to final concentration > CMC start->add_this compound apply_to_grid Apply sample to glow-discharged grid add_this compound->apply_to_grid blot Blot to create a thin film apply_to_grid->blot plunge_freeze Plunge-freeze in liquid ethane blot->plunge_freeze storage Store in liquid nitrogen plunge_freeze->storage end Cryo-EM Imaging storage->end

Figure 2: A generalized workflow for the preparation of cryo-EM samples with the addition of this compound.

Solubilization of the Opiate Receptor

This compound has been successfully used to solubilize the opiate receptor while maintaining its ability to bind opiates reversibly.[1] This is a critical application in drug development and neuroscience research.

This protocol is adapted from established methods for solubilizing G-protein coupled receptors.

Materials:

  • Brain tissue or cultured cells expressing the opiate receptor

  • Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM this compound

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold Homogenization Buffer using a Dounce homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Crude Membrane Isolation: Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes at 4°C to pellet the crude membranes.

  • Membrane Resuspension: Resuspend the membrane pellet in Homogenization Buffer.

  • Solubilization: Add an equal volume of Solubilization Buffer (containing protease inhibitors) to the resuspended membranes. Incubate for 1-2 hours at 4°C with gentle stirring.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Collection of Solubilized Receptors: The supernatant contains the solubilized opiate receptors, which can then be used for binding assays or further purification.

Opiate_Receptor_Solubilization_Workflow start Start: Brain Tissue or Cells homogenize Homogenize in Tris-HCl buffer start->homogenize low_speed_cent Centrifuge at 1,000 x g homogenize->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 high_speed_cent1 Centrifuge at 100,000 x g supernatant1->high_speed_cent1 pellet1 Resuspend Membrane Pellet high_speed_cent1->pellet1 solubilize Add this compound Solubilization Buffer pellet1->solubilize incubate Incubate at 4°C solubilize->incubate high_speed_cent2 Centrifuge at 100,000 x g incubate->high_speed_cent2 supernatant2 Collect Supernatant (Solubilized Receptors) high_speed_cent2->supernatant2 end Binding Assays or Purification supernatant2->end

Figure 3: A schematic workflow for the solubilization of the opiate receptor using this compound.

Conclusion

This compound is a versatile and effective zwitterionic detergent with significant advantages for the study of membrane proteins. Its ability to maintain the native state of proteins, coupled with its high solubility, makes it an invaluable tool for researchers in biochemistry, structural biology, and drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this compound in a variety of experimental contexts. As with any detergent-based methodology, empirical optimization of concentrations and conditions is recommended to achieve the best results for each specific protein and application.

References

An In-depth Technical Guide to the Critical Micelle Concentration and Aggregation Number of CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely utilized in the fields of biochemistry and drug development. Structurally similar to CHAPS, it possesses a steroid-based hydrophobic group and a sulfobetaine (B10348) zwitterionic headgroup.[1] The addition of a hydroxyl group gives this compound a more polar head group than CHAPS, resulting in higher solubility.[2][3] This property makes it particularly effective for solubilizing integral membrane proteins while preserving their native state and functional integrity.[2][3] Key to its application is the understanding of its micellar properties, specifically its Critical Micelle Concentration (CMC) and Aggregation Number (Nₐgg).

The CMC is the concentration at which individual detergent monomers begin to self-assemble into organized spherical structures known as micelles.[4] Above the CMC, the solubilizing capacity of the detergent solution increases dramatically, a crucial factor for membrane protein extraction.[4] The aggregation number represents the average number of monomers that constitute a single micelle. These two parameters dictate the size, concentration, and properties of the micelles in solution, which are critical for optimizing experimental conditions in protein purification, structural biology, and in vitro assays.

This guide provides a comprehensive overview of the reported CMC and aggregation number of this compound, the influence of experimental conditions on these values, and detailed protocols for their determination.

Quantitative Data on this compound Micellization

The micellar properties of this compound are influenced by environmental factors such as temperature, pH, and the ionic strength of the solution. While a commonly accepted value for the CMC is 8 mM in aqueous solution at 25°C, it is crucial to consider these variables for precise experimental design.

ParameterValueExperimental ConditionsMethodReference(s)
Critical Micelle Concentration (CMC) 8 mMIn water, 25°CNot Specified[3][4][5]
8 mMIn waterNot Specified[1][6]
Aggregation Number (Nₐgg) 11In waterNot Specified[3][5]
Average Micellar Weight ~7,000 DaIn waterCalculated[5][6]
~9,960 DaIn waterCalculated[7]
Cloud Point >90°CIn waterNot Specified[5][6]

Influence of Ionic Strength: While specific data for this compound is limited, studies on the closely related zwitterionic detergent CHAPS show that its CMC is dependent on ionic strength. The CMC of CHAPS decreases from 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl.[8][9] A logarithmic-linear relationship between the CMC and salt concentration has been observed.[8] This effect is attributed to the shielding of electrostatic interactions between the zwitterionic headgroups by salt ions, which facilitates micelle formation at lower detergent concentrations. It is reasonable to expect a similar trend for this compound.

Influence of Temperature and pH: For zwitterionic surfactants, the CMC often exhibits a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again.[1] The micellization process for zwitterionic detergents like CHAPS has been shown to be temperature-dependent, with the CMC increasing as the temperature rises from 22°C to 36°C.[1] The process is often entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases.[8] The pH of the buffer can also influence the CMC, particularly for zwitterionic detergents, as it can affect the charge state of the headgroups and interactions within the solution.[10][11] However, specific quantitative data detailing the effects of temperature and pH on the CMC and aggregation number of this compound are not readily available in published literature.

Experimental Protocols

Accurate determination of the CMC and aggregation number under specific experimental conditions is often necessary. Below are detailed protocols for common methods.

Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy

Principle: This method utilizes a hydrophobic fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in environment alters the vibrational fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the third vibrational peak (I₃ at ~383 nm) to the first (I₁ at ~372 nm) increases as the probe moves into the nonpolar micellar core. A plot of the I₃/I₁ ratio versus the logarithm of the detergent concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.

Materials:

  • This compound detergent

  • High-purity water or desired experimental buffer

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)

  • Spectrofluorometer

  • Volumetric flasks and precision pipettes

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of this compound solutions in the desired buffer, spanning a concentration range from well below (e.g., 0.1 mM) to well above (e.g., 20 mM) the expected CMC of 8 mM.

  • Probe Addition: To a fixed volume of each this compound solution (e.g., 1 mL), add a small, constant volume of the pyrene stock solution (e.g., 1.5 µL of 0.2 mM stock) to achieve a final pyrene concentration in the low micromolar range (e.g., 0.3 µM).[1] Mix thoroughly.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 334 nm.[1]

    • Record the emission spectrum for each sample from 350 nm to 450 nm.[1]

    • Ensure consistent instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • From each spectrum, determine the fluorescence intensity of the first (I₁, ~372-373 nm) and third (I₃, ~383-384 nm) major vibrational peaks.

    • Calculate the intensity ratio (I₃/I₁) for each this compound concentration.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal (Boltzmann) function. The center of the inflection point of this curve is the CMC.

Determination of Aggregation Number (Nₐgg) via Static Light Scattering (SLS)

Principle: Static light scattering measures the time-averaged intensity of light scattered by molecules in solution. For a solution of micelles, the intensity of the scattered light is proportional to the concentration of the micelles and their weight-averaged molecular weight. By measuring the scattered light intensity at various detergent concentrations above the CMC, the molecular weight of the micelle can be determined. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single detergent monomer. The relationship is described by the Debye equation.

Materials:

  • This compound detergent (MW ≈ 630.88 g/mol )

  • High-purity water or buffer, filtered through a 0.1 µm or smaller filter to remove dust.

  • Static light scattering instrument (e.g., goniometer-based system or multi-angle light scattering detector).

  • Refractometer for measuring the refractive index increment (dn/dc).

  • Scintillation vials or dust-free cuvettes.

Procedure:

  • Determine Refractive Index Increment (dn/dc):

    • Prepare a series of this compound solutions of known concentrations in the filtered buffer.

    • Measure the refractive index of each solution and the pure buffer using a differential refractometer.

    • Plot the change in refractive index (Δn) versus concentration (c). The slope of this line is the dn/dc value, a critical constant for the SLS calculation.

  • SLS Sample Preparation:

    • Prepare a series of this compound solutions in the filtered buffer at concentrations above the determined CMC (e.g., from 10 mM to 50 mM). Ensure all glassware is scrupulously clean to avoid dust contamination.

  • Light Scattering Measurement:

    • Place the first sample in the light scattering instrument.

    • Measure the intensity of scattered light at multiple angles (for MALS) or a single angle (typically 90°).

    • Repeat the measurement for each concentration.

  • Data Analysis (Debye Plot):

    • For each concentration (C) above the CMC, calculate the concentration of detergent in micelles (C - CMC).

    • Calculate the excess Rayleigh ratio, R(θ), which is the scattered intensity normalized for instrument geometry and incident laser intensity.

    • Construct a Debye plot: Plot Kc / R(θ) versus the concentration of detergent in micelles (C - CMC), where K is an optical constant defined as: K = [4π²n²(dn/dc)²] / (Nₐλ⁴) where n is the refractive index of the solvent, dn/dc is the refractive index increment, Nₐ is Avogadro's number, and λ is the laser wavelength.

    • The data should form a straight line. The intercept of this line at zero concentration is equal to the reciprocal of the weight-averaged micellar molecular weight (1 / Mₙ).

  • Calculate Aggregation Number:

    • Calculate the aggregation number (Nₐgg) using the formula: Nₐgg = Mₙ / Mₘ where Mₙ is the determined micellar molecular weight and Mₘ is the monomeric molecular weight of this compound.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_cmc Workflow for CMC Determination prep_cmc Prepare this compound serial dilutions (above & below expected CMC) add_probe Add constant amount of Pyrene probe to each dilution prep_cmc->add_probe measure_fluor Measure Fluorescence (Excitation: 334nm, Emission: 350-450nm) add_probe->measure_fluor calc_ratio Calculate I₃/I₁ ratio for each concentration measure_fluor->calc_ratio plot_cmc Plot I₃/I₁ vs. log[this compound] calc_ratio->plot_cmc det_cmc Determine CMC from inflection point of sigmoidal curve plot_cmc->det_cmc

Caption: Workflow for Determining Critical Micelle Concentration (CMC) using Fluorescence.

G cluster_nagg Workflow for Aggregation Number (Nₐgg) Determination prep_nagg Prepare dust-free this compound solutions (concentrations > CMC) measure_dndc Measure refractive index increment (dn/dc) prep_nagg->measure_dndc measure_sls Perform Static Light Scattering (SLS) measurement for each concentration prep_nagg->measure_sls debye_plot Construct Debye Plot (Kc/R(θ) vs. C-CMC) measure_dndc->debye_plot measure_sls->debye_plot calc_mw Determine Micellar Molecular Weight (Mₙ) from the intercept of the Debye plot debye_plot->calc_mw calc_nagg Calculate Aggregation Number (Nₐgg = Mₙ / Mₘ) calc_mw->calc_nagg

Caption: Workflow for Determining Aggregation Number (Nₐgg) using Static Light Scattering.

References

CHAPSO: A Comprehensive Technical Guide to its Function in Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent pivotal in the field of protein research. This document provides a detailed overview of its physicochemical properties, comparative advantages, and established protocols for its use in membrane protein solubilization, purification, and functional analysis.

Core Properties of this compound

This compound is a non-denaturing zwitterionic detergent derived from cholic acid.[1] Its structure, featuring a rigid steroidal backbone and a polar, hydroxylated headgroup, imparts unique properties that make it particularly effective for handling membrane proteins while preserving their native conformation and biological activity.[2][3] A key distinction from its counterpart, CHAPS, is the presence of an additional hydroxyl group, which enhances its polarity and solubility.[2][3][4]

Physicochemical and Comparative Data

The efficacy of a detergent is defined by its physicochemical characteristics. The following tables summarize the key properties of this compound and provide a comparison with other commonly used detergents.

PropertyValueReference(s)
Full Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[4]
Molecular Formula C₃₂H₅₈N₂O₈S[4]
Molecular Weight 630.9 g/mol [4]
Type Zwitterionic[4]
Appearance White solid[4]
Critical Micelle Concentration (CMC) 8 mM[1][4]
Aggregation Number 11[4]
Average Micellar Weight 7,000 Da[4]
Cloud Point 90°C[4]
Solubility in Water Water soluble[4]
DetergentTypeCMC (mM)Micelle Molecular Weight (Da)Key Characteristics
This compound Zwitterionic8~7,000High solubility, non-denaturing, preserves protein function.[2][4]
CHAPS Zwitterionic6 - 10~6,150Widely used, mild, removable by dialysis.[4]
Triton X-100 Non-ionic0.24~90,000Forms large micelles, can be difficult to remove.
NP-40 Non-ionic0.05~90,000Similar to Triton X-100.
Sodium Dodecyl Sulfate (SDS) Anionic7 - 10~20,000Strongly denaturing.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.17~50,000Mild, often used for stabilizing membrane proteins.
Octyl Glucoside Non-ionic20 - 25~25,000High CMC, easily removed.

Key Applications in Protein Research

This compound's unique properties make it a versatile tool for a range of applications in protein research, particularly for challenging membrane proteins.

Membrane Protein Solubilization

The primary function of this compound is to extract integral membrane proteins from the lipid bilayer. Its amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions, forming mixed micelles with the protein of interest.[5] This process effectively solubilizes the protein in an aqueous environment while minimizing denaturation, thereby preserving its structural integrity and function.[2][3] this compound has been successfully used to solubilize a variety of membrane proteins, including G-protein coupled receptors (GPCRs) like the opiate receptor, maintaining their reversible binding capabilities.[2][3]

A study on liposome (B1194612) solubilization demonstrated that this compound is more efficient than CHAPS, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio (0.21 mol/mol for this compound vs. 0.4 mol/mol for CHAPS).[6]

Protein Purification and Analysis

Due to its non-denaturing properties and high critical micelle concentration (CMC), this compound is compatible with various downstream purification and analytical techniques. Its zwitterionic nature, resulting in a net neutral charge, prevents interference with ion-exchange chromatography. The relatively small micelle size and high CMC facilitate its removal by dialysis, which is crucial for subsequent functional and structural studies.[7]

This compound is also used in two-dimensional gel electrophoresis (2-DE) for the separation of complex protein mixtures, including membrane proteomes.[8] Furthermore, it has been shown to be compatible with Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique used to separate protein complexes in their native state.

Protein Crystallization and Structural Studies

This compound has gained popularity in structural biology, particularly for the crystallization of membrane proteins.[7] It can be used in vapor diffusion methods to obtain high-quality crystals suitable for X-ray crystallography.[9] In the context of cryo-electron microscopy (cryo-EM), this compound is utilized to reduce protein adsorption to the air-water interface, a common issue that can lead to preferred particle orientation and hinder 3D reconstruction.[10][11] Studies have shown that adding this compound at its CMC can lead to a more random distribution of particles in the vitreous ice, facilitating the determination of high-resolution structures.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and may require optimization for specific proteins and applications.

Membrane Protein Extraction from Cultured Cells

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells using a this compound-based lysis buffer. This method is adapted from protocols using the closely related detergent CHAPS.[12]

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling to facilitate cell lysis.

  • Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

  • The solubilized protein extract is now ready for downstream applications or can be stored at -80°C.

MembraneProteinExtraction start Start: Cultured Cells on Ice wash Wash with ice-cold PBS start->wash add_lysis_buffer Add this compound Lysis Buffer wash->add_lysis_buffer incubate_lysis Incubate on ice (30 min) add_lysis_buffer->incubate_lysis scrape_cells Scrape and collect lysate incubate_lysis->scrape_cells incubate_lysate Incubate on ice (15 min) scrape_cells->incubate_lysate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate_lysate->centrifuge collect_supernatant Collect Supernatant (Solubilized Proteins) centrifuge->collect_supernatant end End: Solubilized Protein Extract collect_supernatant->end

Caption: Workflow for membrane protein extraction using this compound.

Immunoprecipitation of a Solubilized Membrane Protein

This protocol outlines the immunoprecipitation of a target membrane protein from a cell lysate prepared with a this compound-containing buffer. This protocol is adapted from established CHAPS-based immunoprecipitation methods.

Materials:

  • Cell lysate prepared with this compound Lysis Buffer

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer)

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Procedure:

  • To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.

  • Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

  • Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Carefully remove and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, carefully remove all residual wash buffer.

  • To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Pellet the beads and transfer the supernatant containing the purified protein to a fresh tube.

ImmunoprecipitationWorkflow start Start: this compound Cell Lysate add_antibody Add Specific Antibody start->add_antibody incubate_antibody Incubate (2h - overnight, 4°C) add_antibody->incubate_antibody add_beads Add Protein A/G Beads incubate_antibody->add_beads incubate_beads Incubate (1-2h, 4°C) add_beads->incubate_beads capture_complex Capture Immuno-complex incubate_beads->capture_complex wash_beads Wash Beads (3x) capture_complex->wash_beads elute_protein Elute Protein wash_beads->elute_protein end End: Purified Protein elute_protein->end

Caption: Immunoprecipitation workflow for this compound-solubilized proteins.

Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general procedure for reconstituting a purified membrane protein into pre-formed liposomes, a critical step for many in-vitro functional assays. This method is based on the principles outlined in the study by Cladera et al. (1997).[6]

Materials:

  • Purified membrane protein in a this compound-containing buffer

  • Pre-formed unilamellar liposomes

  • Dialysis tubing or other detergent removal system (e.g., Bio-Beads)

  • Reconstitution Buffer (specific to the protein of interest)

Procedure:

  • Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio.

  • Add this compound to the mixture to achieve a concentration that leads to the complete solubilization of the liposomes into mixed micelles. The optimal detergent-to-phospholipid ratio for efficient reconstitution with this compound is typically above 0.74 (mol/mol).[6]

  • Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for the incorporation of the protein into the mixed micelles.

  • Remove the this compound from the mixture gradually using dialysis against a large volume of Reconstitution Buffer or by incubation with Bio-Beads. This will lead to the spontaneous formation of proteoliposomes.

  • The resulting proteoliposomes, with the reconstituted protein, can then be used for functional assays.

ProteinReconstitution start Start: Purified Protein in this compound mix_components Mix with Liposomes and additional this compound start->mix_components form_micelles Formation of Protein-Lipid-Detergent Micelles mix_components->form_micelles remove_detergent Gradual Detergent Removal (e.g., Dialysis) form_micelles->remove_detergent form_proteoliposomes Spontaneous Formation of Proteoliposomes remove_detergent->form_proteoliposomes end End: Reconstituted Protein in Proteoliposomes form_proteoliposomes->end

References

CHAPSO: A Technical Guide to Solubilizing Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the zwitterionic detergent CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) and its application in the solubilization of membrane proteins. This document details the core principles of this compound's function, its advantages over similar detergents like CHAPS, and provides structured data and experimental protocols to aid researchers in their work.

Introduction to this compound

This compound is a non-denaturing zwitterionic detergent that is highly effective for solubilizing integral membrane proteins while preserving their native structure and function.[1][2] Its unique molecular structure, which includes a sulfobetaine (B10348) head group and a rigid steroidal backbone, allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane without causing significant protein denaturation.[3] This property is crucial for a wide range of downstream applications, including structural biology, functional assays, and drug discovery.

A key structural feature of this compound is the presence of a hydroxyl group that is absent in its close relative, CHAPS. This seemingly minor difference confers a more polar nature to the this compound headgroup, resulting in higher aqueous solubility.[2][4] This enhanced solubility can be a significant advantage in various experimental settings.

Physicochemical Properties and Comparison with CHAPS

The selection of an appropriate detergent is paramount for the successful isolation and analysis of membrane proteins. Understanding the physicochemical properties of this compound is essential for optimizing solubilization protocols.

PropertyThis compoundCHAPSReference(s)
Molecular Weight 630.9 g/mol 614.9 g/mol [2]
Critical Micelle Concentration (CMC) 8 mM6 - 10 mM[2]
Aggregation Number 114 - 14[3]
Micellar Molecular Weight ~7,000 Da~6,150 Da[3]
Appearance White crystalline powderWhite crystalline powder[3]
Solubility in Water Higher than CHAPS50 mg/mL at 20°C[2][3]

Quantitative Comparison of Solubilization Efficiency

A direct comparison of the efficiency of this compound and CHAPS in solubilizing lipid bilayers provides valuable insight into their utility. A study on the solubilization of unilamellar liposomes demonstrated that this compound is more efficient at lower concentrations.[5]

The transition from a lamellar (liposome) to a micellar (solubilized) state was assessed by measuring the detergent-to-phospholipid molar ratios at the onset and completion of solubilization.

DetergentOnset of Solubilization (Detergent/Phospholipid Mol Ratio)Completion of Solubilization (Detergent/Phospholipid Mol Ratio)Reference(s)
This compound 0.210.74[5]
CHAPS 0.401.04[5]

These results indicate that this compound requires a significantly lower concentration to initiate and complete the disruption of the lipid bilayer compared to CHAPS.[5] This higher efficiency can be advantageous in minimizing the final detergent concentration in the protein preparation, which can be beneficial for downstream applications.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. It is important to note that optimal conditions, such as detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

General Protocol for Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for lysing cultured cells and solubilizing membrane proteins.

Materials:

  • Cultured cells expressing the target membrane protein

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound Lysis Buffer (see recipe below)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Cell scraper

This compound Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (w/v) this compound

  • Add protease inhibitor cocktail fresh before use.

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold this compound Lysis Buffer.

  • Incubate the lysate on ice for 30-60 minutes with occasional gentle vortexing to facilitate solubilization.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled tube for downstream applications.

Solubilization and Functional Reconstitution of the Opiate Receptor

This compound has been successfully used to solubilize and reconstitute the opiate receptor while maintaining its ability to bind ligands.[2][4] This protocol provides a more specific example of its application.

Materials:

  • Isolated cell membranes containing the opiate receptor

  • Solubilization Buffer (see recipe below)

  • Liposomes (e.g., from soybean phospholipids)

  • Bio-Beads or dialysis cassettes for detergent removal

Solubilization Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 100 mM NaCl

  • 10 mM this compound

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the isolated membranes in the Solubilization Buffer.

  • Incubate with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Collect the supernatant containing the solubilized opiate receptor.

  • For functional reconstitution, mix the solubilized receptor with pre-formed liposomes.

  • Remove the detergent by dialysis against a detergent-free buffer or by incubation with Bio-Beads.

  • The resulting proteoliposomes containing the functionally reconstituted opiate receptor can then be used for ligand binding assays.

Visualization of Workflows and Pathways

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the general workflow for extracting and solubilizing membrane proteins from cultured cells using this compound.

G cluster_0 Cell Culture and Harvesting cluster_1 Solubilization cluster_2 Downstream Processing A Cultured Cells B Wash with PBS A->B C Pellet Cells B->C D Resuspend in This compound Lysis Buffer C->D E Incubate on Ice D->E F Centrifuge to Clarify Lysate E->F G Collect Supernatant (Solubilized Proteins) F->G H Purification (e.g., Affinity Chromatography) G->H I Functional/Structural Analysis H->I

Caption: General workflow for membrane protein solubilization using this compound.

Opioid Receptor Signaling Pathway

The functional reconstitution of the µ-opioid receptor, a G-protein coupled receptor (GPCR), allows for the study of its downstream signaling pathways. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

G Agonist Opioid Agonist MOR µ-Opioid Receptor (this compound-solubilized & reconstituted) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This compound is a powerful and versatile zwitterionic detergent for the solubilization of membrane proteins. Its superior solubility and efficiency compared to CHAPS make it an excellent choice for a variety of applications, particularly when preserving the native conformation and function of the target protein is critical. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own membrane protein solubilization strategies, ultimately advancing our understanding of these vital cellular components and facilitating the development of new therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of CHAPSO in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in membrane biochemistry for the solubilization and purification of membrane proteins while preserving their native structure and function.[1][2] Its unique properties, including a high critical micelle concentration (CMC) and a rigid steroidal structure, make it a milder alternative to other detergents like Triton X-100, rendering it particularly useful for the isolation of delicate protein complexes and the study of lipid rafts.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in lipid bilayers, detailing its physicochemical properties, the molecular steps of membrane solubilization, its effects on lipid raft microdomains, and the subsequent impact on cellular signaling pathways. This document also includes detailed experimental protocols and quantitative data to aid researchers in their practical applications.

Physicochemical Properties of this compound

This compound is a derivative of cholic acid, featuring a steroidal hydrophobic group and a polar head group containing both a quaternary ammonium (B1175870) cation and a sulfonate anion, which confers its zwitterionic nature at a wide pH range. An additional hydroxyl group distinguishes it from its close relative, CHAPS, imparting greater solubility.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 630.88 g/mol [4]
Critical Micelle Concentration (CMC) 8 mM[2][5]
Aggregation Number 11
Micelle Molecular Weight ~7000 Da[5]
Full Chemical Name 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[4]
Nature Zwitterionic, Non-denaturing[1][2]

The Three-Stage Mechanism of Lipid Bilayer Solubilization by this compound

The interaction of this compound with lipid bilayers and the subsequent solubilization process can be described by a well-established three-stage model.[4][6] This model delineates the progressive disruption of the lipid bilayer as the concentration of the detergent increases.

Stage 1: Partitioning of this compound Monomers into the Lipid Bilayer

At concentrations below its CMC, this compound monomers partition into the outer leaflet of the lipid bilayer. The rigid, planar hydrophobic face of the this compound molecule is thought to align with the acyl chains of the phospholipids, while the polar headgroup remains at the membrane-water interface. This initial insertion causes an increase in the surface area of the outer leaflet, leading to strain on the bilayer.

Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles

As the concentration of this compound increases, more monomers integrate into the bilayer until it becomes saturated. At this point, the bilayer structure becomes unstable. The detergent-to-phospholipid ratio at which this lamellar-to-micellar transition begins has been estimated to be approximately 0.21 mol/mol for this compound.[4] The saturated bilayer then starts to break down into small, disc-shaped mixed micelles composed of both lipids and this compound molecules.

Stage 3: Complete Solubilization into Mixed Micelles

With a further increase in this compound concentration, the entire lipid bilayer is disrupted and transformed into mixed micelles. The complete solubilization is achieved at a detergent-to-phospholipid ratio of about 0.74 mol/mol for this compound.[4] These mixed micelles are typically larger than pure this compound micelles and contain the solubilized membrane components, including proteins, in a state that often preserves their native conformation.

Three_Stage_Solubilization cluster_stage1 Stage 1: Partitioning cluster_stage2 Stage 2: Saturation & Mixed Micelle Formation cluster_stage3 Stage 3: Complete Solubilization s1_bilayer Lipid Bilayer s1_result This compound monomers insert into the outer leaflet s1_bilayer->s1_result Partitioning s1_this compound This compound Monomers (< CMC) s1_this compound->s1_result s2_saturated Saturated Bilayer s2_result Formation of Lipid-CHAPSO Mixed Micelles s2_saturated->s2_result Disruption s2_this compound Increasing this compound Concentration s2_this compound->s2_result s3_micelles Mixed Micelles s3_result Complete solubilization of the membrane s3_micelles->s3_result Transformation s3_this compound This compound Concentration > Solubilization Point s3_this compound->s3_result

Figure 1: The three-stage model of lipid bilayer solubilization by this compound.

Impact of this compound on Lipid Rafts and Cellular Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction. Due to their distinct lipid composition, these domains are often resistant to solubilization by mild non-ionic detergents at low temperatures, leading to their isolation as detergent-resistant membranes (DRMs).

This compound, being a zwitterionic and milder detergent than Triton X-100, is frequently used to isolate lipid rafts. However, the choice of detergent can significantly influence the protein and lipid composition of the isolated DRMs.[3] this compound has been shown to be less disruptive to certain protein-protein interactions within rafts compared to Triton X-100.

The disruption of lipid rafts by this compound can have profound effects on cellular signaling pathways that are dependent on the integrity of these microdomains. Many signaling molecules, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and components of the downstream signaling cascades, are localized to or recruited into lipid rafts upon activation.

Lipid_Raft_Signaling cluster_raft Lipid Raft receptor Receptor (e.g., GPCR) g_protein G Protein receptor->g_protein Coupling disrupted_raft Disrupted Raft effector Effector Enzyme g_protein->effector Activation ligand Ligand ligand->receptor Activation This compound This compound This compound->receptor Disrupts Raft Integrity This compound->g_protein This compound->effector signaling_off Signaling Inactivated disrupted_raft->signaling_off

Figure 2: Disruption of lipid raft-mediated signaling by this compound.

For instance, GPCR signaling often relies on the spatial organization of the receptor, G proteins, and effector enzymes within lipid rafts.[7][8] By disrupting these microdomains, this compound can uncouple the receptor from its downstream signaling partners, leading to the attenuation or complete inhibition of the signaling cascade. Proteomic and lipidomic analyses of this compound-treated cells can reveal specific changes in the composition of lipid rafts and identify signaling pathways that are particularly sensitive to their disruption.[9][10][11][12]

Experimental Protocols

Membrane Protein Extraction using this compound

This protocol describes the general steps for solubilizing membrane proteins from cultured cells using this compound.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, protease inhibitor cocktail.

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold this compound Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation.

  • (Optional) For difficult-to-lyse cells, sonicate the lysate on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • The supernatant contains the solubilized membrane proteins.

Protein_Extraction_Workflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lyse Resuspend in this compound Lysis Buffer Incubate on ice wash->lyse sonicate Optional: Sonication lyse->sonicate centrifuge Centrifuge at 14,000 x g, 4°C sonicate->centrifuge supernatant Collect Supernatant (Solubilized Membrane Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet

References

The Guardian of Native States: An In-depth Technical Guide to CHAPSO's Role in Protein Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research and drug development, maintaining the native conformational state of proteins is paramount. The zwitterionic detergent CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, has emerged as a powerful tool for solubilizing and stabilizing proteins, particularly challenging membrane proteins, while preserving their structural and functional integrity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in maintaining the native state of proteins.

Biochemical Properties and Mechanism of Action

This compound is a sulfobetaine (B10348) derivative of cholic acid, combining the features of bile salts and sulfobetaine-type detergents.[1] Its unique molecular structure, featuring a rigid steroidal hydrophobic group and a polar, zwitterionic head group containing a hydroxyl group, confers its non-denaturing characteristics.[1][2] This amphipathic nature allows this compound to disrupt lipid-lipid and lipid-protein interactions within cellular membranes, effectively extracting membrane proteins.[1]

Above its critical micelle concentration (CMC) of 8 mM, this compound monomers self-assemble into small, uniform micelles.[2][3] These micelles create a hydrophilic shield around the hydrophobic domains of the solubilized protein, preventing aggregation and maintaining its native conformation.[4] Notably, this compound has a higher solubility than its close relative, CHAPS, due to its more polar head group, which can be advantageous in achieving higher solubilization efficiencies.[1][5]

Data Presentation: Physicochemical Properties and Comparative Efficacy

The selection of an appropriate detergent is critical for successful protein isolation and functional studies. The following tables summarize the key physicochemical properties of this compound and provide a comparative overview of its performance against other commonly used detergents.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[2]
Molecular Weight 630.9 g/mol [2]
Type Zwitterionic[2]
Appearance White solid[2]
Solubility Water soluble[2]
Critical Micelle Concentration (CMC) 8 mM (at 25°C)[2][3]
Aggregation Number 11[2]
Average Micellar Weight 7,000 Da[2]
Cloud Point 90°C[2]

Table 2: Comparative Efficacy of Detergents in Maintaining Protein Native State

DetergentTypeKey Advantages for Native State PreservationPotential Drawbacks
This compound ZwitterionicMild, non-denaturing; High solubility; Preserves protein-protein interactions; Effective for membrane protein solubilization while maintaining function (e.g., opiate receptors).[1][5]Can still be disruptive to some sensitive protein complexes.
CHAPS ZwitterionicMild, non-denaturing; Well-established for isoelectric focusing and 2D electrophoresis; Preserves protein-protein interactions.[2]Lower solubility compared to this compound.[5]
Triton X-100 Non-ionicMild, non-denaturing; Effective for solubilizing many membrane proteins.[6]Can interfere with UV-Vis spectroscopy; May not be as effective at disrupting protein-protein interactions as zwitterionic detergents.[3] Forms large micelles.[2]
LDAO ZwitterionicForms small, compact micelles which can be beneficial for crystallization.Can be more denaturing than CHAPS/CHAPSO and may disrupt protein-protein interactions.
Digitonin Non-ionicVery mild; Often used for solubilizing delicate protein complexes like GPCRs while preserving their interaction with G-proteins.Can be difficult to remove due to low CMC; Can interfere with some downstream assays.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to maintain the native state of proteins. These protocols are based on established methods and can be adapted for specific research needs.

Protocol for Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells using a this compound-based lysis buffer.

Materials:

  • Cultured mammalian cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails (added fresh)

  • Microcentrifuge tubes

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold this compound Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes with gentle, occasional swirling to facilitate cell lysis.

  • Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

  • The extracted protein sample is now ready for downstream applications such as immunoprecipitation or functional assays. For long-term storage, samples can be stored at -80°C.

Protocol for Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol outlines the use of this compound to maintain protein complexes during co-immunoprecipitation.

Materials:

  • Cell lysate prepared with this compound Lysis Buffer (from Protocol 3.1)

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) this compound

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Procedure:

  • To 1 mg of pre-cleared cell lysate, add the primary antibody against the bait protein.

  • Incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

  • Add an appropriate amount of equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C on a rotating wheel to allow the antibody to bind to the beads.

  • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

  • After the final wash, carefully remove all residual wash buffer.

  • Elute the protein complexes from the beads.

    • For SDS-PAGE analysis: Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.

    • For functional assays: Elute with a non-denaturing elution buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the application of this compound for maintaining protein native states.

Experimental Workflow for Membrane Protein Solubilization

G cluster_0 Cell Culture & Harvesting cluster_1 Lysis & Solubilization cluster_2 Clarification cluster_3 Downstream Applications A 1. Mammalian Cell Culture B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Lyse with this compound Buffer C->D E 5. Incubate on Ice D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant (Solubilized Proteins) F->G H Co-Immunoprecipitation G->H I Functional Assays G->I J Structural Analysis (e.g., Cryo-EM) G->J

Workflow for membrane protein solubilization using this compound.
Logical Relationship in Co-Immunoprecipitation

G Bait Bait Protein Complex Native Protein Complex Bait->Complex forms Prey Prey Protein Prey->Complex forms Antibody Anti-Bait Antibody Complex->Antibody binds to Beads Protein A/G Beads Antibody->Beads binds to ElutedComplex Eluted Complex Beads->ElutedComplex isolates

Logical relationships in a Co-IP experiment.
Signaling Pathway Analysis: EGFR-Grb2 Interaction

G cluster_0 Cellular Environment cluster_1 This compound-mediated Solubilization & Analysis EGF EGF Ligand EGFR EGFR (inactive) EGF->EGFR binds & activates ActivatedComplex Activated EGFR-Grb2-SOS1 Complex (in native state) EGFR->ActivatedComplex recruits Grb2 Grb2 Grb2->ActivatedComplex recruits SOS1 SOS1 SOS1->ActivatedComplex recruits CoIP Co-IP with anti-EGFR Ab ActivatedComplex->CoIP is isolated via WB Western Blot for Grb2 CoIP->WB is analyzed by

Analysis of EGFR-Grb2 interaction using this compound.

Conclusion

This compound stands out as a versatile and effective zwitterionic detergent for maintaining the native state of proteins, particularly for challenging membrane proteins. Its non-denaturing properties, coupled with high solubility, make it an invaluable tool for a wide range of applications in basic research and drug development, from preserving protein-protein interactions for co-immunoprecipitation to stabilizing proteins for structural and functional studies. The careful selection of detergents and optimization of experimental protocols, as outlined in this guide, are critical for achieving reliable and meaningful results in the study of protein structure and function.

References

An Introductory Guide to the Laboratory Use of CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely employed in life sciences research.[1] Its unique properties make it particularly effective for solubilizing membrane proteins while preserving their native structure and function, a critical aspect in drug development and the study of cellular signaling.[1][2] This guide provides an in-depth overview of this compound's properties, common applications, and detailed protocols for its use in the laboratory.

Core Properties of this compound

This compound is a derivative of cholic acid and is structurally similar to CHAPS, but with the addition of a hydroxyl group that increases its polarity and solubility.[3] As a zwitterionic detergent, it possesses both a positive and a negative charge in its hydrophilic head group, but maintains overall electrical neutrality.[4][5] This characteristic, combined with its steroid-based hydrophobic tail, allows it to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing protein-protein interactions.[2][5]

The following table summarizes the key quantitative properties of this compound, which are essential for designing and troubleshooting experiments.

PropertyValueReferences
Molecular Weight 630.88 g/mol [4][6]
Critical Micelle Concentration (CMC) 8 mM[3][4][5][7][8]
Aggregation Number 11[4][7]
Average Micellar Weight 7,000 g/mol [4][7]
Solubility in Water 10 g/L at 20°C[6]
Cloud Point 90°C[4][7]
Purity >95% to >99%[4][6]

Key Laboratory Applications

This compound's gentle yet effective solubilizing power makes it a valuable tool for a variety of applications, particularly in the study of membrane proteins, which are frequent targets for drug development.

  • Solubilization of Membrane Proteins: this compound is highly effective at extracting integral membrane proteins from the lipid bilayer in their native, functionally active state.[3][4][7] This is crucial for downstream applications such as structural studies and functional assays.

  • Protein Purification: Due to its high critical micelle concentration, this compound can be easily removed from protein samples by dialysis, which simplifies purification protocols.[9]

  • Immunoprecipitation: this compound is compatible with immunoprecipitation procedures as it maintains the protein-protein interactions necessary for antibody-antigen binding and the co-precipitation of protein complexes.[10][11]

  • Two-Dimensional Gel Electrophoresis: While CHAPS is more commonly mentioned, this compound's properties also make it suitable for use in isoelectric focusing and 2D electrophoresis to separate complex protein mixtures.[10]

  • Cryo-Electron Microscopy (Cryo-EM): this compound has been used as an additive in cryo-EM sample preparation to prevent protein denaturation and aggregation at the air-water interface, leading to improved image quality.[12][13][14]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 1 mL of ice-cold this compound Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.

  • Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure even lysis.

  • Using a cell scraper, gently scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Further incubate the lysate on ice for 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a new pre-chilled tube.

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Immunoprecipitation using this compound-based Buffer

This protocol outlines the immunoprecipitation of a target protein from a cell lysate prepared with a this compound-containing buffer.

Materials:

  • Cell lysate prepared with this compound Lysis Buffer (from Protocol 1)

  • Antibody specific to the target protein (IP-grade)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Procedure:

  • To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.

  • Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

  • Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.

  • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Carefully remove and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

  • After the final wash, carefully remove all residual wash buffer.

  • To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted protein to a fresh tube containing 5 µL of Neutralization Buffer. Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes.

  • The eluted sample is now ready for analysis by methods such as Western blotting.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MembraneProteinExtraction start Cultured Mammalian Cells wash Wash with ice-cold PBS start->wash lysis Lyse with this compound Lysis Buffer wash->lysis scrape Scrape and Collect Lysate lysis->scrape incubate Incubate on Ice scrape->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge supernatant Collect Supernatant (Protein Extract) centrifuge->supernatant downstream Downstream Applications (e.g., IP, Western Blot, Assays) supernatant->downstream storage Store at -80°C supernatant->storage

Workflow for Membrane Protein Extraction using this compound.

ImmunoprecipitationWorkflow start Cell Lysate in this compound Buffer add_antibody Add Specific Antibody start->add_antibody incubate_antibody Incubate at 4°C add_antibody->incubate_antibody add_beads Add Protein A/G Beads incubate_antibody->add_beads incubate_beads Incubate at 4°C add_beads->incubate_beads pellet_beads Pellet Beads incubate_beads->pellet_beads wash_beads Wash Beads (3x) pellet_beads->wash_beads elute_protein Elute Protein wash_beads->elute_protein analysis Analyze by Western Blot, etc. elute_protein->analysis

References

CHAPSO: A Technical Guide to its Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Zwitterionic Detergent

CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent widely utilized in the fields of biochemistry and drug development for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Its unique cholic acid-derived structure, combined with a sulfobetaine (B10348) zwitterionic headgroup, confers properties that make it an invaluable tool for researchers working with challenging protein systems.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visual representations of its structure and application workflows.

Core Physicochemical Properties

This compound is distinguished by its high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its non-denaturing nature, which is crucial for maintaining the biological activity of solubilized proteins.[5][6] It is more soluble than its counterpart, CHAPS, due to the presence of a hydroxyl group in its polar head group.[7][8]

Summary of Quantitative Data

The following tables summarize the key quantitative characteristics of this compound, providing a clear reference for its use in experimental design.

General Properties Value References
CAS Number 82473-24-3[3][4][7]
Molecular Formula C₃₂H₅₈N₂O₈S[3][7][9]
Molecular Weight 630.88 g/mol [3][8][10]
Appearance White solid/powder[8][9][11]
Purity ≥95% to >99%[4][9][11]
Micellar and Solution Properties Value References
Critical Micelle Concentration (CMC) 8 mM[3][5][7][9]
Aggregation Number 11[7][8][9]
Average Micellar Weight ~7000 - 9960 Da[9][10][12]
Solubility in Water Soluble[8][9][13]
pH of 1% Solution 5.0 - 9.0[7][8][14]
Conductivity (10% solution) <50 µS[9][13]
Cloud Point 90°C[8][9][13]
Melting Point 184-186 °C[7][10][11]

Applications in Research and Drug Development

This compound's primary application lies in the solubilization of integral membrane proteins, a critical step in their purification and characterization.[1][2][15] Its ability to maintain the native conformation of these proteins is essential for structural studies, functional assays, and drug screening.[1] Notably, this compound has been successfully used to solubilize the opiate receptor while preserving its reversible binding capabilities.[7][8][9] Furthermore, its low UV absorbance makes it compatible with spectroscopic monitoring of protein-related reactions.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in a laboratory setting. Below are foundational protocols for determining its critical micelle concentration and for the solubilization of membrane proteins.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any detergent. A common method for its determination is through the use of a fluorescent probe, such as pyrene (B120774), which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • High-purity water or appropriate buffer

  • Pyrene stock solution (in a volatile organic solvent like acetone)

  • Fluorometer

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions in the desired buffer, with concentrations spanning a range below and above the expected CMC of 8 mM.

  • Probe Addition: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume) to avoid altering the solution properties.

  • Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 30-60 minutes) at a constant temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 to 500 nm.

  • Data Analysis: A key parameter is the ratio of the intensity of the third vibronic peak (I₃, ~384 nm) to the first vibronic peak (I₁, ~373 nm) of the pyrene emission spectrum. Plot the I₃/I₁ ratio as a function of the this compound concentration. The CMC is identified as the point of inflection in this plot, where a sharp increase in the ratio is observed, indicating the formation of micelles.

Membrane Protein Solubilization

This protocol outlines a general procedure for the extraction of membrane proteins from cellular membranes using this compound. The optimal conditions, including detergent concentration and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Isolated cell or tissue membranes

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound stock solution (e.g., 10% w/v in water)

  • Protease inhibitors

  • Ultracentrifuge

Methodology:

  • Membrane Preparation: Resuspend the isolated membranes in the Solubilization Buffer containing a cocktail of protease inhibitors to a final protein concentration of approximately 5-10 mg/mL.

  • Detergent Addition: Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A common starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

  • Solubilization: Incubate the mixture on a rotator or with gentle stirring at 4°C for a period ranging from 30 minutes to several hours. The optimal incubation time should be determined experimentally.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. This protein extract is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays.

Visualizing this compound's Role: Structure and Workflow

To further elucidate the structure and application of this compound, the following diagrams have been generated using the DOT language.

Protein_Solubilization_Workflow start Isolated Cell Membranes add_this compound Add this compound (above CMC) start->add_this compound incubate Incubate (e.g., 4°C with gentle agitation) add_this compound->incubate centrifuge Ultracentrifugation (to pellet debris) incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant downstream Downstream Applications (Purification, Assays, etc.) supernatant->downstream

References

CHAPSO in Structural Biology: A Technical Guide to Unlocking Membrane Protein Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO) is a zwitterionic detergent that has carved out a significant niche in the structural biologist's toolkit. A derivative of cholic acid, this compound shares structural similarities with bile salts. Its unique properties make it particularly effective for the solubilization and stabilization of membrane proteins, which are notoriously challenging to study due to their hydrophobic nature. This technical guide provides an in-depth overview of this compound's applications in structural biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their quest to elucidate the structure and function of membrane proteins.

This compound's utility stems from its non-denaturing character, electrical neutrality, and a relatively high critical micelle concentration (CMC), which facilitates its removal during purification and crystallization processes.[1][2] Compared to its close relative, CHAPS, this compound possesses a hydroxyl group that imparts greater polarity and, consequently, higher solubility.[3] These characteristics make this compound a valuable tool in a variety of structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM).

Physicochemical Properties of this compound and Other Common Detergents

The selection of an appropriate detergent is a critical first step in membrane protein structural studies. The table below summarizes the key physicochemical properties of this compound and provides a comparison with other commonly used detergents to aid in this selection process.

DetergentTypeMolecular Weight (Da)CMC (mM)Aggregation NumberMicelle Molecular Weight (kDa)
This compound Zwitterionic630.88811~7
CHAPS Zwitterionic614.886-1010~6
DDM Non-ionic510.620.17115-140~72
LDAO Zwitterionic229.401-275-95~17-22
OG Non-ionic292.3720-2527-100~8-29
LMNG Non-ionic1041.280.01Not widely reported~91

Key Applications of this compound in Structural Biology

This compound's unique properties lend themselves to several critical applications in the determination of membrane protein structures.

Membrane Protein Solubilization

The primary application of this compound is the gentle extraction of membrane proteins from their native lipid bilayer environment. Its non-denaturing nature helps to maintain the protein's structural integrity and biological activity.[3]

Protein Crystallization

This compound is utilized in protein crystallization, often as a component of bicelles. Bicelles are discoidal structures composed of long-chain phospholipids (B1166683) and a detergent, which provide a more native-like environment for membrane proteins, facilitating the growth of well-ordered crystals.[4]

Cryo-Electron Microscopy (Cryo-EM)

A significant and increasingly important application of this compound is in cryo-EM sample preparation. It has been shown to be highly effective in overcoming the issue of preferred particle orientation, where protein particles adsorb to the air-water interface in a limited number of orientations, hindering the reconstruction of a high-resolution 3D map.[5][6] The addition of this compound at its critical micelle concentration (CMC) helps to create a more uniform distribution of particle orientations.[5][6]

Experimental Protocols

Membrane Protein Solubilization for Crystallization

This protocol provides a general framework for the solubilization of a target membrane protein using this compound, with the goal of obtaining a stable protein-detergent complex suitable for crystallization trials.

Materials:

  • Cell paste or purified membranes containing the target protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound

  • Detergent-free Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The optimal this compound concentration may need to be determined empirically, typically starting at 1-2% (w/v). Incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Chromatography: Apply the supernatant containing the solubilized protein to a pre-equilibrated affinity chromatography column. Wash the column with Lysis Buffer containing a low concentration of this compound (e.g., 0.1%). Elute the protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) also supplemented with 0.1% this compound.

  • Size-Exclusion Chromatography: Further purify and assess the homogeneity of the protein-detergent complex by SEC using a column pre-equilibrated with Detergent-free Buffer containing a concentration of this compound at or slightly above its CMC (e.g., 8-10 mM).

  • Concentration and Crystallization: Pool the fractions containing the monodisperse protein-detergent complex and concentrate to a suitable concentration for crystallization trials (typically 5-10 mg/mL).

Bicelle Preparation for Protein Crystallization

This protocol describes the preparation of DMPC/CHAPSO bicelles, a common lipid-detergent mixture used for the crystallization of membrane proteins.[4][7][8]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • This compound

  • Deionized water

  • Vortex mixer

Procedure:

  • Weighing Components: In a glass vial, weigh out DMPC and this compound to achieve a desired molar ratio (q-ratio), typically between 2.8 and 3.0 (DMPC:this compound).[4] For example, to prepare 1 mL of a 35% (w/v) DMPC/CHAPSO mixture with a molar ratio of 2.8:1, weigh out 0.26 g of DMPC and 0.09 g of this compound.[8]

  • Hydration: Add deionized water to the desired final volume.

  • Mixing: Vortex the mixture vigorously until the lipids are fully hydrated and the solution becomes clear and viscous. This may take several hours at room temperature.[4]

  • Protein Incorporation: The purified and concentrated protein-detergent complex is then mixed with the prepared bicelle solution, typically at a volume ratio of 1:4 (protein:bicelle).[4] The mixture is incubated on ice for at least 30 minutes to allow for the reconstitution of the protein into the bicelles before setting up crystallization trials.[4]

Cryo-EM Grid Preparation with this compound to Overcome Preferred Orientation

This protocol outlines the steps for preparing cryo-EM grids with the addition of this compound to mitigate the problem of preferred particle orientation.

Materials:

  • Purified protein sample (at an appropriate concentration for cryo-EM)

  • This compound stock solution (e.g., 80 mM in water or buffer)

  • Cryo-EM grids (e.g., glow-discharged holey carbon grids)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151)

Procedure:

  • Sample Preparation: Immediately before grid preparation, add this compound to the purified protein sample to a final concentration equal to its CMC, which is 8 mM.[5][6] Gently mix by pipetting, avoiding the introduction of bubbles.

  • Grid Application: Apply 3-4 µL of the protein-CHAPSO mixture to a glow-discharged cryo-EM grid.

  • Blotting and Plunging: Place the grid in a vitrification device. Blot away excess liquid to create a thin film of the sample. The blotting time will need to be optimized for the specific sample and grid type.

  • Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Grid Screening: Screen the vitrified grids in a transmission electron microscope to assess ice thickness and particle distribution. The presence of this compound should result in a more random distribution of particle orientations compared to a sample prepared without the detergent.

Visualizing Workflows with Graphviz

Membrane Protein Solubilization Workflow

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Purification cluster_3 Downstream Applications Cell Lysis Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Centrifugation This compound Addition This compound Addition Membrane Isolation->this compound Addition 1-2% (w/v) Incubation (4°C) Incubation (4°C) This compound Addition->Incubation (4°C) 1-2 hours Clarification Clarification Incubation (4°C)->Clarification Ultracentrifugation Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography e.g., Ni-NTA Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Assess homogeneity Crystallization Trials Crystallization Trials Size-Exclusion Chromatography->Crystallization Trials Cryo-EM Cryo-EM Size-Exclusion Chromatography->Cryo-EM

Caption: Workflow for membrane protein solubilization and purification using this compound.

Cryo-EM Sample Preparation with this compound

G cluster_0 Sample Preparation cluster_1 Grid Preparation cluster_2 Vitrification cluster_3 Analysis Purified Protein Purified Protein Add this compound (8 mM) Add this compound (8 mM) Purified Protein->Add this compound (8 mM) to CMC Apply to Grid Apply to Grid Add this compound (8 mM)->Apply to Grid Blot Excess Liquid Blot Excess Liquid Apply to Grid->Blot Excess Liquid Plunge-freeze in Ethane Plunge-freeze in Ethane Blot Excess Liquid->Plunge-freeze in Ethane Cryo-EM Imaging Cryo-EM Imaging Plunge-freeze in Ethane->Cryo-EM Imaging Random particle orientation

Caption: Workflow for cryo-EM grid preparation with this compound to mitigate preferred particle orientation.

Solubilization of the Serotonin (B10506) 5-HT1A Receptor

G cluster_0 System cluster_1 Solubilization cluster_2 Functional Analysis cluster_3 Structural Studies Hippocampal Membranes Hippocampal Membranes Solubilization with CHAPS/CHAPSO Solubilization with CHAPS/CHAPSO Hippocampal Membranes->Solubilization with CHAPS/CHAPSO Maintains G-protein coupling Ligand Binding Assays Ligand Binding Assays Solubilization with CHAPS/CHAPSO->Ligand Binding Assays e.g., [3H]8-OH-DPAT Characterization of Receptor States Characterization of Receptor States Ligand Binding Assays->Characterization of Receptor States High and low affinity Crystallization / Cryo-EM Crystallization / Cryo-EM Characterization of Receptor States->Crystallization / Cryo-EM 3D Structure of Receptor Complex 3D Structure of Receptor Complex Crystallization / Cryo-EM->3D Structure of Receptor Complex

Caption: Logical workflow for the study of the serotonin 5-HT1A receptor, a GPCR, using CHAPS/CHAPSO.

Conclusion

This compound has proven to be a versatile and effective detergent for the structural analysis of membrane proteins. Its ability to gently solubilize and stabilize these challenging targets, coupled with its utility in overcoming common hurdles in cryo-EM, has made it an indispensable tool for researchers. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your structural biology research, ultimately contributing to a deeper understanding of the intricate molecular machinery of the cell. As with any experimental technique, optimization of the provided protocols for your specific protein of interest will be key to achieving high-resolution structural insights.

References

Methodological & Application

Application Notes and Protocols for CHAPSO Detergent-Based Mammalian Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent highly effective for the gentle solubilization of proteins from mammalian cells, particularly for applications requiring the preservation of protein structure and function. Its unique properties make it an ideal choice for the extraction of membrane proteins and protein complexes for downstream applications such as immunoprecipitation, enzyme assays, and Western blotting. Compared to its counterpart, CHAPS, this compound exhibits higher solubility due to its more polar head group, which can be advantageous for achieving efficient lysis at lower concentrations.[1] This document provides detailed protocols for utilizing this compound for the lysis of mammalian cells, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

Detergent Performance Comparison

The choice of detergent is critical for maximizing protein yield while preserving functionality. The following table provides an illustrative comparison of this compound with other commonly used detergents for the extraction of a membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from a mammalian cell line. While this compound may offer a slightly lower total protein yield compared to harsher detergents like SDS, it excels in maintaining the native conformation of the target protein, resulting in higher purity and biological activity.

DetergentTypeTypical ConcentrationTotal Protein Yield (mg/mL) (Illustrative)Target Protein Purity (%) (Illustrative)Key Characteristics
This compound Zwitterionic 0.5 - 2.0% (w/v) 1.7 88 Mild, non-denaturing, high solubility, preserves protein-protein interactions.
CHAPSZwitterionic0.5 - 2.0% (w/v)1.585Mild, non-denaturing, preserves protein-protein interactions.[2]
Triton X-100Non-ionic0.5 - 2.0% (v/v)2.275Mild, non-denaturing, can interfere with some downstream applications.[3][4]
RIPA BufferMixed1X3.065Denaturing for many protein complexes, high background in some assays.[5]
SDSAnionic0.1 - 1.0% (w/v)4.050 (denatured)Strongly denaturing, suitable for SDS-PAGE but not for functional assays.[6]
Recommended this compound Concentrations for Various Mammalian Cell Lines

The optimal concentration of this compound should be empirically determined for each cell line and application. However, the following table provides general starting concentration ranges for commonly used mammalian cell lines.

Cell LineDescriptionRecommended Starting this compound Concentration (w/v)Notes
HEK293 Human Embryonic Kidney0.5 - 1.5%Optimization is recommended based on the specific protein of interest.
HeLa Human Cervical Cancer0.75 - 2.0%Higher concentrations may be needed for efficient lysis.[7][8]
A549 Human Lung Carcinoma0.5 - 1.5%A gentle lysis is often preferred to maintain signaling complexes.[9]
SH-SY5Y Human Neuroblastoma1.0 - 2.0%A 2% CHAPS concentration has been found to be optimal in some proteomics studies.
CHO Chinese Hamster Ovary0.5 - 1.0%Generally sensitive to harsh lysis conditions.

Experimental Protocols

Protocol 1: this compound Lysis of Adherent Mammalian Cells for Western Blotting

This protocol is designed for the extraction of total cellular proteins from adherent mammalian cells for subsequent analysis by Western blotting.

Materials:

  • Cultured adherent mammalian cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

This compound Lysis Buffer Recipe (1X):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
This compound1% (w/v)0.5 g
Nuclease-free waterto 50 mL

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS, aspirating the PBS after each wash.[10]

  • Add 1 mL of ice-cold this compound Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish.[11]

  • Using a cell scraper, gently scrape the cells into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay with appropriate controls).

  • The protein lysate is now ready for downstream applications like Western blotting or can be stored at -80°C for future use.

Protocol 2: this compound Lysis for Co-Immunoprecipitation (Co-IP)

This protocol is optimized to maintain protein-protein interactions for Co-IP experiments.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold PBS

  • Co-IP Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails (added fresh)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • End-over-end rotator

Co-IP Lysis Buffer Recipe (1X):

ComponentFinal ConcentrationFor 50 mL
HEPES, pH 7.550 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
This compound0.5% (w/v)0.25 g
Glycerol10% (v/v)5 mL
Nuclease-free waterto 50 mL

Procedure:

  • Harvest cells and wash twice with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet by centrifugation.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer with freshly added inhibitors (e.g., 1 mL for a 10 cm dish).

  • Incubate on an end-over-end rotator for 30-60 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet and any lipid layer.

  • Proceed with the pre-clearing and immunoprecipitation steps of your Co-IP protocol.

Protein Quantification using BCA Assay with this compound Lysates

This compound, like other detergents, can interfere with colorimetric protein assays. The Bicinchoninic Acid (BCA) assay is generally more compatible with detergents than Bradford-based assays.[12]

Key Considerations:

  • Standard Curve: It is crucial to prepare your protein standards (e.g., BSA) in the same this compound Lysis Buffer as your samples. This will account for the background absorbance from the detergent.[13]

  • Dilution: If the this compound concentration is high (>5%), diluting the lysate in a compatible buffer (e.g., PBS) may be necessary to bring the detergent concentration within the compatible range of the BCA assay.[13]

  • Precipitation: For highly interfering substances, protein precipitation using trichloroacetic acid (TCA) can be performed to remove the interfering components before the assay.[14]

Visualizations

Experimental Workflow for Cell Lysis and Western Blotting

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis with this compound cluster_2 Downstream Analysis a Seed Mammalian Cells b Incubate (e.g., 24h) a->b c Treat with Stimulus/Inhibitor b->c d Wash with ice-cold PBS c->d e Add this compound Lysis Buffer d->e f Incubate on ice e->f g Centrifuge to pellet debris f->g h Collect Supernatant (Lysate) g->h i Protein Quantification (BCA) h->i j SDS-PAGE i->j k Western Blot Transfer j->k l Antibody Incubation & Detection k->l

Caption: Workflow for protein extraction using this compound and subsequent Western blot analysis.

EGFR Signaling Pathway Analysis using this compound Lysates

EGFR_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway, often studied using Western blotting of this compound lysates.

References

step-by-step guide for using CHAPSO in protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent widely employed in life sciences research for the solubilization of proteins, particularly membrane-bound proteins. Its unique chemical structure, featuring a sulfobetaine (B10348) head group and a rigid steroidal backbone, allows for the gentle disruption of cellular membranes and the effective extraction of proteins while preserving their native conformation and biological activity. This makes this compound an invaluable tool for a multitude of downstream applications, including immunoprecipitation, enzyme assays, 2D electrophoresis, and mass spectrometry.

Compared to the more commonly known CHAPS, this compound possesses a hydroxyl group that imparts greater polarity and increased solubility in aqueous solutions.[1] This enhanced solubility can be advantageous in various experimental setups. Like CHAPS, this compound is non-denaturing and has a high critical micelle concentration (CMC) of approximately 8 mM, which facilitates its removal from protein samples through dialysis.[2]

This document provides a detailed guide for the use of this compound in protein extraction from various biological samples, complete with experimental protocols, quantitative data comparisons, and visual aids to streamline your research workflows.

Data Presentation: Quantitative Comparison of Detergents

The choice of detergent is a critical factor that can significantly influence the yield and purity of extracted proteins. The following table provides a comparative overview of the performance of this compound's close analog, CHAPS, against other commonly used detergents in the extraction of membrane proteins. While specific yields can be protein and cell-type dependent, this data offers a general guideline for detergent selection.

DetergentTypeTypical ConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Key Characteristics
CHAPS Zwitterionic1% (w/v)1.885Mild, non-denaturing, preserves protein structure and function.[3]
Triton X-100 Non-ionic1% (v/v)2.570Good solubilization, but may affect some protein-protein interactions.[3]
SDS Anionic1% (w/v)4.255 (denatured)Strong, denaturing detergent; high yield but compromises protein activity.[3]
Octyl Glucoside Non-ionic1% (w/v)2.178Mild, easily dialyzable, but can be more expensive.[3]

Note: This table is based on a hypothetical experiment for illustrative purposes, drawing on the known properties of the detergents.[3] Actual results may vary depending on the specific experimental conditions and the protein of interest.

Experimental Protocols

The following protocols provide a step-by-step guide for protein extraction using a this compound-based lysis buffer from mammalian cells, plant tissues, and bacteria.

Protocol 1: Protein Extraction from Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer per 10 cm dish.

  • Incubate the dish on ice for 30 minutes with gentle rocking.

  • Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Further incubate on ice for 15 minutes, with vortexing every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction from Plant Tissues

This protocol is a general guideline for extracting proteins from plant tissues, which often requires additional steps to remove interfering compounds.

Materials:

  • This compound Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10% (v/v) glycerol, 1% (w/v) this compound, 10 mM DTT, Protease Inhibitor Cocktail.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Microcentrifuge tubes.

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add 3 volumes of ice-cold this compound Extraction Buffer to the tissue powder.

  • Vortex vigorously for 1 minute to ensure complete mixing.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.

  • Carefully collect the supernatant containing the soluble proteins.

  • Proceed with protein quantification and downstream applications. For some plant tissues, a cleanup step using acetone (B3395972) precipitation may be necessary to remove pigments and other interfering substances.

Protocol 3: Protein Extraction from Bacteria (E. coli)

This protocol is designed for the lysis of E. coli cells to extract recombinant or endogenous proteins.

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 5 mM MgCl₂, Protease Inhibitor Cocktail.

  • PBS, ice-cold.

  • Microcentrifuge tubes.

Procedure:

  • Harvest bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in this compound Lysis Buffer.

  • Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme. The solution will become viscous due to the release of DNA.

  • Add DNase I and incubate for an additional 15 minutes on ice to reduce viscosity.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble proteins to a new tube.

  • Determine the protein concentration and proceed with your desired downstream analysis.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

This compound is frequently used in the solubilization of G-protein coupled receptors (GPCRs), such as opioid receptors, while preserving their ability to bind ligands.[4][5] The following diagram illustrates a simplified signaling cascade initiated by the activation of an opioid receptor.

Opioid_Signaling Opioid Opioid Agonist OR Opioid Receptor (GPCR) Opioid->OR Binds G_protein Gα(i/o)βγ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified Opioid Receptor Signaling Pathway.

Experimental Workflow: Protein Extraction and Western Blotting

The following diagram outlines a typical experimental workflow starting from cell lysis with this compound, followed by protein quantification and analysis by Western blotting.

Protein_Extraction_Workflow cluster_extraction Protein Extraction cluster_analysis Downstream Analysis Start Start: Cultured Cells Lysis Cell Lysis (this compound Buffer) Start->Lysis Centrifugation1 Centrifugation (14,000 x g) Lysis->Centrifugation1 Supernatant Collect Supernatant (Soluble Proteins) Centrifugation1->Supernatant Quantification Protein Quantification (BCA Assay) Supernatant->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection End End: Data Analysis Detection->End

Caption: Protein Extraction and Western Blotting Workflow.

Downstream Application Compatibility

This compound is compatible with a wide range of downstream applications, owing to its mild, non-denaturing properties.

  • Immunoprecipitation (IP) and Co-IP: this compound is an excellent choice for IP and Co-IP studies as it effectively solubilizes protein complexes while preserving protein-protein interactions.

  • Enzyme Assays: The non-denaturing nature of this compound ensures that the enzymatic activity of the extracted proteins is maintained, making it suitable for functional assays.

  • 2D Electrophoresis: Zwitterionic detergents like this compound are compatible with isoelectric focusing (IEF), the first dimension of 2D electrophoresis, as they do not possess a net charge over a wide pH range.[6] This allows for the separation of proteins based on their isoelectric point without interference from the detergent.

  • Mass Spectrometry (MS): The compatibility of this compound with mass spectrometry can be complex. While some sources list it as incompatible due to potential ion suppression, others suggest it can be used in low concentrations for in-solution digestion in bottom-up proteomics approaches. It is crucial to remove the majority of the detergent before MS analysis, which can be achieved through methods like dialysis or the use of detergent removal columns.

Conclusion

This compound is a versatile and effective zwitterionic detergent for the extraction of proteins, particularly membrane proteins, in their native and active state. Its superior solubility compared to CHAPS offers an advantage in certain applications. By following the detailed protocols and considering the comparative data presented, researchers can optimize their protein extraction workflows for a variety of sample types and downstream analyses. The provided diagrams offer a clear visual guide to the underlying biological pathway and the experimental process, aiding in the successful implementation of this compound-mediated protein extraction in your research.

References

Application Notes and Protocols for CHAPSO in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a high-resolution technique for the separation of complex protein mixtures, integral to proteomics research. The success of 2D-PAGE heavily relies on the effective solubilization of proteins, particularly challenging hydrophobic and membrane proteins, during the first-dimension isoelectric focusing (IEF). The choice of detergent is critical in this step to disrupt protein-protein and protein-lipid interactions without interfering with the native charge of the proteins.

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent that has proven to be highly effective in 2D-PAGE applications. Structurally similar to the more commonly known CHAPS, this compound possesses an additional hydroxyl group, which imparts greater polarity and increased solubility. This enhanced solubility makes this compound particularly advantageous for the solubilization of membrane proteins while maintaining their native conformation and for improving protein focusing during IEF. These application notes provide a detailed protocol for the use of this compound in 2D gel electrophoresis and summarize its properties in comparison to CHAPS.

Data Presentation: Comparison of this compound and CHAPS Properties

PropertyThis compoundCHAPSKey Findings & Citations
Chemical Structure Contains an additional hydroxyl group compared to CHAPS.A well-established zwitterionic detergent.The hydroxyl group in this compound increases its polarity and solubility.[1][2]
Solubility Higher than CHAPS.Good, but lower than this compound.Increased solubility allows for effective protein solubilization at potentially lower concentrations.[2]
Typical Concentration in 2D-PAGE 1-4% (w/v)1-4% (w/v)The optimal concentration is sample-dependent and may require empirical determination.[1]
Primary Application in 2D-PAGE Solubilization of proteins, especially membrane and hydrophobic proteins, for IEF.General protein solubilization for IEF.This compound is often preferred for its ability to maintain the native state of membrane proteins.[2]
Compatibility with IEF Excellent, due to its zwitterionic nature (no net charge over a wide pH range).Excellent, for the same reason as this compound.Zwitterionic detergents are essential for IEF as they do not interfere with the pH gradient.
Denaturing Properties Non-denaturing, helps to preserve protein structure and function.Non-denaturing.Both detergents are considered mild and are suitable for applications where protein activity needs to be retained.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound in the sample preparation and first-dimension isoelectric focusing of 2D gel electrophoresis.

Protocol 1: Sample Solubilization with this compound-Containing Lysis/Rehydration Buffer

This protocol is designed for the solubilization of a wide range of cellular and tissue proteins, with a particular emphasis on membrane and hydrophobic proteins.

Materials:

  • Lysis/Rehydration Buffer:

    • 7 M Urea

    • 2 M Thiourea

    • 2-4% (w/v) this compound

    • 40 mM Tris

    • 65 mM Dithiothreitol (DTT) or 2 mM Tributylphosphine (TBP)

    • 0.5-2% (v/v) Carrier Ampholytes (e.g., IPG Buffer)

    • Protease and phosphatase inhibitor cocktail

    • Bromophenol Blue (trace amount for visualization)

  • Protein sample (e.g., cell pellet, tissue homogenate, or membrane fraction)

Procedure:

  • Prepare the Lysis/Rehydration Buffer:

    • It is recommended to prepare the buffer fresh or use aliquots stored at -80°C. Add the reducing agent (DTT or TBP) and inhibitors just before use.

  • Solubilize the Sample:

    • Add the appropriate volume of Lysis/Rehydration Buffer to the protein sample. The volume will depend on the amount of starting material and the desired final protein concentration.

    • For cell pellets, a common starting point is 5-10 volumes of buffer to one volume of pellet.

  • Incubate for Solubilization:

    • Incubate the sample with gentle agitation (e.g., on a shaker or rotator) for 1-2 hours at room temperature to ensure complete solubilization.

    • For difficult-to-solubilize samples, brief sonication on ice can be performed. Use short bursts to avoid heating and protein degradation.

  • Remove Insoluble Material:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g or higher) for 20-30 minutes at 4°C to pellet any insoluble material, such as nucleic acids and cellular debris.

  • Collect the Supernatant:

    • Carefully collect the supernatant containing the solubilized proteins. Avoid disturbing the pellet.

  • Determine Protein Concentration:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay that is compatible with detergents and reducing agents).

  • Sample Loading for Isoelectric Focusing:

    • The protein sample is now ready for loading onto the Immobilized pH Gradient (IPG) strip for the first dimension of 2D-PAGE. The sample can be loaded via rehydration loading or cup loading, depending on the equipment and experimental design.

Protocol 2: First Dimension - Isoelectric Focusing (IEF) with this compound

This protocol outlines the steps for rehydrating the IPG strip with the protein sample and performing the isoelectric focusing.

Materials:

  • Solubilized protein sample in this compound-containing Lysis/Rehydration Buffer

  • Immobilized pH Gradient (IPG) strips of the desired pH range and length

  • Rehydration tray or focusing tray

  • Mineral oil (for overlaying)

  • IEF instrument

Procedure:

  • IPG Strip Rehydration:

    • Pipette the desired amount of protein sample (typically 50-150 µg for analytical gels) into the channels of the rehydration tray.

    • Carefully place the IPG strips, gel-side down, onto the protein sample, ensuring no air bubbles are trapped underneath.

    • Overlay the strips with mineral oil to prevent evaporation.

    • Allow the strips to rehydrate for at least 12 hours (or overnight) at room temperature.

  • Isoelectric Focusing:

    • Carefully transfer the rehydrated IPG strips to the IEF focusing tray. Ensure good contact between the strip and the electrodes.

    • Set up the IEF instrument with a voltage program suitable for the length and pH range of the IPG strips. A typical program involves a gradual increase in voltage to a final high voltage for a set number of volt-hours.

    • Example IEF Program:

      • Step 1: 250 V for 30 minutes (linear ramp)

      • Step 2: 1000 V for 1 hour (gradient)

      • Step 3: 8000 V for 5-8 hours (gradient)

      • Step 4: 500 V hold

  • Post-IEF Strip Handling:

    • After IEF is complete, the IPG strips can be immediately processed for the second dimension or stored at -80°C for later use.

Mandatory Visualizations

Experimental Workflow for 2D Gel Electrophoresis using this compound

G cluster_0 Sample Preparation cluster_1 First Dimension: Isoelectric Focusing (IEF) cluster_2 Second Dimension: SDS-PAGE cluster_3 Analysis Sample Cell/Tissue Sample Lysis Lysis/Solubilization (Urea, Thiourea, this compound, DTT) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Supernatant Centrifugation->Supernatant Rehydration IPG Strip Rehydration Supernatant->Rehydration IEF Isoelectric Focusing Rehydration->IEF Equilibration1 Equilibration 1 (SDS, DTT) IEF->Equilibration1 Equilibration2 Equilibration 2 (SDS, Iodoacetamide) Equilibration1->Equilibration2 SDSPAGE SDS-PAGE Equilibration2->SDSPAGE Staining Gel Staining SDSPAGE->Staining Imaging Image Acquisition Staining->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow of 2D-PAGE using this compound for protein solubilization.

Signaling Pathway of Protein Solubilization for 2D-PAGE

G cluster_0 Initial State cluster_1 Solubilization Agents cluster_2 Action cluster_3 Final State Complex Insoluble Protein Complex (Aggregates, Membrane-Bound) DisruptHBonds Disrupt H-Bonds & Denature DisruptHydrophobic Disrupt Hydrophobic Interactions ReduceDisulfide Reduce Disulfide Bonds Urea Urea/Thiourea (Chaotropes) Urea->DisruptHBonds Acts on This compound This compound (Zwitterionic Detergent) This compound->DisruptHydrophobic Acts on DTT DTT/TBP (Reducing Agent) DTT->ReduceDisulfide Acts on Soluble Solubilized, Denatured, and Reduced Polypeptides DisruptHBonds->Soluble Leads to DisruptHydrophobic->Soluble Leads to ReduceDisulfide->Soluble Leads to

Caption: Mechanism of protein solubilization using a this compound-based buffer.

References

Application Notes and Protocols for Co-immunoprecipitation of Protein Complexes Using CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective isolation of intact protein complexes is paramount for understanding cellular function and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful technique for this purpose, and the choice of detergent is a critical factor for success, especially when working with membrane-associated or delicate protein assemblies. This document provides detailed application notes and protocols for utilizing the zwitterionic detergent CHAPSO in Co-IP experiments.

Introduction to this compound for Co-immunoprecipitation

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent that offers significant advantages for the study of protein-protein interactions. Structurally similar to the more commonly used CHAPS, this compound possesses a more polar head group, which confers higher solubility.[1][2] This property is particularly beneficial for solubilizing membrane proteins while preserving their native conformation and associated protein complexes.[1][2]

The zwitterionic nature of this compound, carrying both a positive and a negative charge resulting in a net neutral charge, provides a balance between the gentle action of non-ionic detergents (e.g., Triton™ X-100, NP-40) and the stronger solubilizing power of ionic detergents (e.g., SDS).[3] This makes this compound an excellent choice for disrupting lipid-lipid and lipid-protein interactions to liberate membrane proteins, while being mild enough to maintain the integrity of many protein-protein interactions.[3][4]

Key Properties of this compound

PropertyValueReference(s)
Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[1]
Molecular Weight 630.9 g/mol
Detergent Type Zwitterionic, Non-denaturing[1][5]
Critical Micelle Concentration (CMC) 8 mM[5]
Appearance White to off-white powder
Key Features High solubility, preserves protein structure and function, low UV absorbance.[1][5][6]

Comparison of Detergents for Co-immunoprecipitation

The selection of a detergent is a critical optimization step in any Co-IP protocol. The ideal detergent will efficiently lyse cells and solubilize the protein of interest without disrupting the specific protein-protein interactions under investigation.

DetergentTypeTypical ConcentrationStrengthsWeaknesses
This compound Zwitterionic0.5% - 1.0% (w/v)Effective for membrane proteins, preserves native protein conformation, higher solubility than CHAPS.[1][2]May be stronger than non-ionic detergents and could disrupt weaker interactions.
CHAPS Zwitterionic0.5% - 1.0% (w/v)Good for membrane proteins, maintains protein-protein interactions.[7][8]Less soluble than this compound.[1]
Triton™ X-100 Non-ionic0.1% - 1.0% (v/v)Mild, preserves most protein-protein interactions.[3]May be less effective for solubilizing some membrane proteins.[3]
NP-40 Non-ionic0.1% - 1.0% (v/v)Mild, widely used for Co-IP of cytoplasmic proteins.[3]Can be less effective for integral membrane proteins.
Digitonin Non-ionic1% - 2% (w/v)Very mild, useful for isolating fragile complexes.Can be difficult to dissolve, may not be effective for all proteins.
SDS Anionic (Ionic)0.01% - 0.1% (w/v)Strong solubilization.Highly denaturing, disrupts most protein-protein interactions, generally unsuitable for Co-IP.[3][7]

Experimental Protocols

The following protocols provide a general framework for performing Co-IP using a this compound-based lysis buffer. Optimization of parameters such as detergent concentration, salt concentration, and incubation times is often necessary for specific protein complexes.

Protocol 1: Co-immunoprecipitation from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Primary antibody specific to the "bait" protein

  • Isotype control IgG

  • Protein A/G magnetic or agarose (B213101) beads

  • Wash Buffer (can be the same as this compound Lysis Buffer or a variation with lower detergent concentration)

  • Elution Buffer (e.g., 1X Laemmli sample buffer or a low pH glycine (B1666218) buffer)

  • Microcentrifuge

  • End-over-end rotator

This compound Lysis Buffer Recipe (10 mL):

ComponentFinal ConcentrationStock SolutionVolume to Add
HEPES, pH 7.450 mM1 M500 µL
NaCl150 mM5 M300 µL
EDTA1 mM0.5 M20 µL
This compound0.5% (w/v)10% (w/v)500 µL
Deionized Water--to 10 mL

Note: Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.

Procedure:

  • Cell Harvest and Lysis:

    • Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.

    • Aspirate the final PBS wash and add 1 mL of ice-cold this compound Lysis Buffer (with inhibitors) to the plate.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional gentle vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein extract.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of equilibrated Protein A/G beads to the cleared lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic rack.

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate.

    • To 500 µg - 1 mg of total protein, add the appropriate amount of your primary antibody (typically 1-5 µg, but should be optimized). As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of equilibrated Protein A/G beads to each sample.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the pelleting and resuspension steps for a total of 3-5 washes.

  • Elution:

    • After the final wash, carefully remove all of the wash buffer.

    • To elute the protein complexes for subsequent Western blot analysis, add 30-50 µL of 1X Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Pellet the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.

Protocol 2: Co-immunoprecipitation from Tissue Samples

Additional Materials:

  • Tissue of interest

  • Dounce homogenizer or similar tissue disruption equipment

Procedure:

  • Tissue Homogenization:

    • Excise and weigh the tissue.

    • On ice, mince the tissue into small pieces.

    • Add 3-5 volumes of ice-cold this compound Lysis Buffer (with inhibitors) to the minced tissue.

    • Homogenize the tissue using a Dounce homogenizer with several strokes until the tissue is completely dissociated.

    • Transfer the homogenate to a microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the homogenate on ice for 30 minutes with occasional gentle vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared tissue lysate.

  • Proceed with Pre-clearing, Immunoprecipitation, Washing, and Elution as described in Protocol 1, steps 2-5.

Visualization of Workflows and Pathways

Co-immunoprecipitation Experimental Workflow

CoIP_Workflow start Start: Cultured Cells or Tissue lysis Cell/Tissue Lysis (this compound Lysis Buffer) start->lysis centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge1 preclear Pre-clearing with Beads (Optional) centrifuge1->preclear ip_ab Immunoprecipitation: Incubate with Primary Antibody preclear->ip_ab ip_beads Capture with Protein A/G Beads ip_ab->ip_beads wash Wash Beads (3-5 times) ip_beads->wash elution Elution of Protein Complex wash->elution analysis Downstream Analysis (Western Blot, Mass Spectrometry) elution->analysis

Caption: General workflow for co-immunoprecipitation using this compound.

Hypothetical Signaling Pathway Analysis using Co-IP

This diagram illustrates how Co-IP can be used to investigate the interactions within a hypothetical signaling pathway, for example, involving a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) (Bait Protein) Adaptor Adaptor Protein (e.g., Grb2) (Prey 1) RTK->Adaptor Interaction 1 CoIP Co-IP with anti-RTK Ab using this compound Lysis Buffer RTK->CoIP Effector Effector Protein (e.g., Sos1) (Prey 2) Adaptor->Effector Adaptor->CoIP Downstream Downstream Signaling (e.g., Ras-MAPK pathway) Effector->Downstream Effector->CoIP

Caption: Using Co-IP to study RTK signaling complex interactions.

Troubleshooting Common Co-IP Issues with this compound

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of bait protein - Inefficient cell lysis.- Antibody not suitable for IP.- Protein complex is not stable in the lysis buffer.- Increase this compound concentration slightly (e.g., to 1.0%).- Confirm antibody recognizes the native protein conformation.- Decrease stringency of lysis and wash buffers (e.g., lower salt or this compound concentration).
Low yield of prey protein - Interaction is weak or transient.- Interaction is disrupted by the detergent.- Consider in vivo cross-linking before cell lysis.- Optimize this compound concentration; try a range from 0.25% to 1.0%.- Compare with a milder non-ionic detergent.
High background/non-specific binding - Insufficient washing.- Non-specific binding to beads or antibody.- Increase the number of washes.- Increase the stringency of the wash buffer (e.g., slightly higher salt or this compound concentration).- Always perform pre-clearing of the lysate.
Antibody heavy and light chains obscure protein of interest in Western blot - Elution with sample buffer releases the antibody from the beads.- Use an IP/Co-IP kit with antibody cross-linking reagents.- Use secondary antibodies that specifically recognize native primary antibodies (not denatured).

By leveraging the unique properties of this compound and carefully optimizing the experimental conditions, researchers can successfully isolate and identify protein complexes, paving the way for new discoveries in cellular biology and drug development.

References

Application Notes and Protocols for Reconstituting Membrane Proteins into Proteoliposomes with CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in membrane biochemistry for the solubilization and reconstitution of membrane proteins.[1][2][3] Its structure, which includes a steroid-based hydrophobic group and a sulfobetaine (B10348) polar head group, imparts non-denaturing properties, making it highly effective at preserving the native conformation and functional activity of solubilized membrane proteins.[1][2] This characteristic is crucial for downstream applications such as structural studies and functional assays. This compound's relatively high critical micelle concentration (CMC) and small micelle size facilitate its removal by methods like dialysis, a key step in the formation of proteoliposomes.[4]

Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer into which purified membrane proteins are incorporated. They provide a simplified and controlled model system to study the function of membrane proteins in a near-native lipid environment, isolated from the complexity of the cellular membrane. This document provides detailed protocols for the reconstitution of membrane proteins into proteoliposomes using this compound, including quantitative data and methodologies for key experimental steps.

Properties of this compound Detergent

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[2]
Molecular Formula C₃₂H₅₈N₂O₈S[2]
Molecular Weight 630.9 g/mol [2]
Type Zwitterionic[2]
Appearance White solid[2]
Critical Micelle Concentration (CMC) 8 mM[2][3][5][6]
Aggregation Number 11[2][6]
Average Micellar Weight ~7000 Da[2][6]
Solubility Water soluble[2]
Key Features Non-denaturing, electrically neutral, more polar and soluble than CHAPS[1][2][6]

Experimental Protocols

The reconstitution of membrane proteins into proteoliposomes using this compound generally follows a multi-step process: preparation of liposomes, solubilization of the liposomes with this compound to form mixed micelles, incorporation of the purified membrane protein, and subsequent removal of the detergent to allow the formation of proteoliposomes.

Materials
  • Phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG) in chloroform)

  • This compound detergent

  • Purified membrane protein of interest, solubilized in a suitable buffer containing a minimal amount of detergent.

  • Reconstitution Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl)

  • Organic solvent (chloroform)

  • Nitrogen gas source

  • Vacuum desiccator

  • Bath sonicator or extruder with polycarbonate membranes

  • Detergent removal system (e.g., dialysis cassettes with a suitable molecular weight cut-off, Bio-Beads™ SM-2)

  • Standard laboratory equipment (glass vials, syringes, etc.)

Protocol 1: Preparation of Unilamellar Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask or glass vial, mix the desired phospholipids in chloroform. The choice of lipid composition will depend on the specific membrane protein and experimental goals.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • To ensure complete removal of the organic solvent, place the flask or vial under high vacuum for at least 2 hours, or overnight.

  • Hydration:

    • Hydrate the dried lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Sizing of Liposomes:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either sonication or extrusion.

    • Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear. This method produces small unilamellar vesicles (SUVs).

    • Extrusion (Recommended): Use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the hydrated lipid suspension through the membrane 11-21 times to generate large unilamellar vesicles (LUVs) with a uniform size distribution.

Protocol 2: Reconstitution of Membrane Protein into Proteoliposomes

This protocol is based on the principle of detergent-mediated reconstitution, where the protein is incorporated into lipid-detergent mixed micelles prior to detergent removal.

  • Liposome (B1194612) Solubilization:

    • To the prepared unilamellar liposome suspension, add a concentrated stock solution of this compound. The amount of this compound to be added is critical for efficient reconstitution.

    • Based on published data, the transition from liposomes to mixed micelles for this compound begins at a detergent-to-phospholipid molar ratio of 0.21 and is complete at a ratio of 0.74.[3][5] For optimal reconstitution, it is recommended to add the protein to completely solubilized micelles.[3][5] Therefore, a this compound-to-lipid molar ratio of at least 0.74 should be targeted.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization. The solution should become clear.

  • Protein Incorporation:

    • Add the purified, detergent-solubilized membrane protein to the lipid-CHAPSO mixed micelle solution. The desired protein-to-lipid ratio will vary depending on the protein and the intended application (e.g., 1:50 to 1:1000 w/w).

    • Incubate the mixture for 30 minutes to 1 hour at a temperature that is optimal for the stability of the protein (e.g., 4°C or room temperature).

  • Detergent Removal:

    • The removal of this compound is essential for the formation of proteoliposomes. Due to its high CMC, dialysis is an effective method.

    • Dialysis: Transfer the protein-lipid-detergent mixture into a dialysis cassette (e.g., 10 kDa MWCO). Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 2-3 days to ensure complete detergent removal.

    • Adsorbent Beads: Alternatively, add pre-washed Bio-Beads™ SM-2 to the mixture (e.g., 20 mg of beads per mg of this compound). Incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes, followed by an overnight incubation.

  • Harvesting Proteoliposomes:

    • After detergent removal, the proteoliposome suspension will appear slightly turbid.

    • To remove any aggregated protein, centrifuge the suspension at a low speed (e.g., 10,000 x g) for 10 minutes.

    • The supernatant containing the proteoliposomes can be collected. For some applications, the proteoliposomes may be pelleted by ultracentrifugation and resuspended in fresh buffer.

Characterization of Proteoliposomes

After reconstitution, it is important to characterize the proteoliposomes to confirm successful protein incorporation and vesicle formation.

ParameterMethodDescription
Protein Incorporation Efficiency SDS-PAGE and DensitometryRun samples of the proteoliposomes on an SDS-PAGE gel and stain with Coomassie Blue or silver stain. Compare the protein band intensity to a known amount of the purified protein to quantify the amount of incorporated protein.
Vesicle Size and Homogeneity Dynamic Light Scattering (DLS)DLS measures the size distribution of the proteoliposomes in suspension, confirming their formation and providing information on their homogeneity.
Protein Orientation Protease Protection Assay or Antibody Binding AssayThese functional assays can be used to determine the orientation of the incorporated protein within the lipid bilayer.
Functional Activity Specific Activity AssayThe biological activity of the reconstituted protein (e.g., transport, enzymatic activity) should be measured to confirm that it has retained its native function.

Visualization of Workflows and Concepts

Experimental Workflow for Proteoliposome Reconstitution

G cluster_prep Liposome Preparation cluster_recon Reconstitution cluster_char Characterization lipid_film 1. Lipid Film Formation hydration 2. Hydration of Lipid Film lipid_film->hydration sizing 3. Sizing (Extrusion/Sonication) hydration->sizing solubilization 4. Solubilization with this compound sizing->solubilization Unilamellar Vesicles protein_add 5. Addition of Membrane Protein solubilization->protein_add detergent_removal 6. Detergent Removal (Dialysis) protein_add->detergent_removal sds_page SDS-PAGE detergent_removal->sds_page Proteoliposomes dls Dynamic Light Scattering detergent_removal->dls activity_assay Functional Assay detergent_removal->activity_assay

Caption: Workflow for membrane protein reconstitution into proteoliposomes.

Three-Stage Model of Liposome Solubilization

G L1 Liposome L2 Liposome-Micelle Coexistence L1->L2 + this compound M1 Mixed Micelles L2->M1 + this compound

Caption: Stages of liposome solubilization by detergents like this compound.

References

CHAPSO Buffer for Membrane Protein Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO) is a zwitterionic detergent highly effective for the solubilization of integral membrane proteins while preserving their native structure and function.[1] As a derivative of cholic acid, its rigid steroidal group, combined with a polar head group, imparts a unique ability to disrupt lipid-lipid and lipid-protein interactions gently.[2] This characteristic makes this compound an invaluable tool in the fields of biochemistry, proteomics, and drug discovery for isolating and studying membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels.[3][4] Notably, this compound has been successfully used to solubilize opiate receptors in a state that retains their reversible binding capabilities.[1] Its higher solubility compared to the related detergent CHAPS offers a significant advantage in various experimental setups.[1]

These application notes provide detailed protocols for the preparation and use of this compound buffer for membrane protein solubilization, along with key quantitative data and visual guides to facilitate experimental design and execution.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for optimizing solubilization protocols. Key parameters are summarized in the table below for easy reference.

PropertyValueSignificance for Experimental Design
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate-
Molecular Weight 630.88 g/mol Essential for accurate molar concentration calculations in buffer preparation.
Critical Micelle Concentration (CMC) 8 mMThe minimum concentration required for micelle formation and effective protein solubilization. Experiments should be conducted at concentrations above the CMC.
Aggregation Number 11Indicates the number of detergent molecules in a single micelle. The small micelle size is a factor in the gentle solubilization action of this compound.
Micellar Molecular Weight ~7,000 DaThe relatively low micellar weight facilitates the removal of the detergent from the protein sample through methods like dialysis.
Appearance White solid-
Solubility Water solubleAllows for easy preparation of aqueous buffer solutions.
Charge Zwitterionic (electrically neutral)Compatible with a wide range of downstream applications, including ion-exchange chromatography and isoelectric focusing, as it carries no net charge over a broad pH range.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in the lysis buffer.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or glass bottles

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 1 gram of this compound powder.

  • Add the this compound powder to a beaker containing a magnetic stir bar.

  • Add a small amount of high-purity water to the beaker to create a slurry.

  • Gradually add more water while stirring continuously until the total volume reaches 10 mL.

  • Continue stirring until the this compound is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

  • Sterile-filter the 10% this compound stock solution using a 0.22 µm filter.

  • Store the stock solution at 2-8°C. For long-term storage, it can be stored at -20°C.

Protocol 2: General Protocol for Membrane Protein Solubilization from Cultured Cells

This protocol provides a general workflow for extracting membrane proteins from cultured cells using a this compound-containing lysis buffer. The optimal concentration of this compound and other buffer components should be empirically determined for each specific protein of interest.[5]

Materials:

  • Cultured cells expressing the target membrane protein

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Cell scraper

This compound Lysis Buffer Recipe (Example):

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.550 mMBuffering agent to maintain a stable pH.
NaCl150 mMTo maintain ionic strength and reduce non-specific protein interactions.
EDTA1 mMChelates divalent cations that can activate metalloproteases.
This compound0.5% - 2% (w/v)Solubilizes membrane proteins. Start with a concentration above the CMC and optimize as needed.
Glycerol10% (v/v)Stabilizes the solubilized protein.

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Cell Lysis and Solubilization:

    • Prepare the this compound Lysis Buffer immediately before use and add protease and phosphatase inhibitors.[6]

    • Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer. A general starting point is 1 mL of buffer per 10^7 cells.

    • Incubate the lysate on ice for 30-60 minutes with gentle agitation (e.g., on a rocker or rotator) to facilitate membrane solubilization.[7]

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble cellular debris.[5]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or functional assays.

    • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and a relevant biological context, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cell Culture and Harvesting cluster_1 Lysis and Solubilization cluster_2 Clarification and Collection cluster_3 Downstream Applications A 1. Culture cells expressing target membrane protein B 2. Wash cells with ice-cold PBS A->B C 3. Harvest cells and pellet by centrifugation B->C D 4. Resuspend cell pellet in This compound Lysis Buffer (+ inhibitors) C->D E 5. Incubate on ice with gentle agitation D->E F 6. High-speed centrifugation to pellet debris E->F G 7. Collect supernatant containing solubilized membrane proteins F->G H Protein Quantification G->H I Immunoprecipitation / Affinity Purification G->I J Functional Assays G->J

Caption: Experimental workflow for membrane protein solubilization using this compound buffer.

G agonist Opioid Agonist (e.g., Morphine) receptor Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response ion_channel->cellular_response

Caption: Simplified signaling pathway of an opioid receptor, a GPCR often studied using this compound.[8][9][10]

Concluding Remarks

This compound is a versatile and effective zwitterionic detergent for the solubilization of membrane proteins, offering advantages in preserving their native structure and function. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their membrane protein extraction strategies. Empirical determination of the ideal this compound concentration and buffer composition remains a critical step for achieving high yields of stable and active protein for subsequent biochemical and structural analyses.

References

Application Notes and Protocols for Cryo-EM Sample Preparation Utilizing CHAPSO Detergent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenic electron microscopy (cryo-EM) has become an indispensable tool in structural biology for determining the high-resolution structures of macromolecules. A critical bottleneck in the cryo-EM workflow is the preparation of high-quality vitrified specimens. Many biological macromolecules suffer from issues such as preferred orientation and interaction with the air-water interface (AWI), which can severely limit the quality and resolution of the final 3D reconstruction. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), has emerged as a valuable additive to mitigate these challenges.[1][2][3]

This compound effectively reduces protein adsorption to the AWI and can disrupt the forces that cause particles to adopt a limited set of orientations in the vitreous ice.[1][4] This application note provides a detailed protocol for the use of this compound in cryo-EM sample preparation, including quantitative data for optimization and a step-by-step experimental workflow.

Data Presentation: Physicochemical Properties and Working Concentrations of this compound

The successful application of this compound is highly dependent on its concentration, which should be optimized for each specific sample. The critical micelle concentration (CMC) is a key parameter, as this compound's effect on particle distribution is often most pronounced at or near its CMC.[1][4]

ParameterValueNotes
Molecular Formula C₃₂H₅₈N₂O₈S-
Molecular Weight 630.88 g/mol -
Type ZwitterionicPossesses both a positive and negative charge, resulting in a net neutral charge.
Critical Micelle Concentration (CMC) 8 mMThe concentration at which detergent monomers begin to form micelles. This is a critical value for optimizing cryo-EM sample preparation.[1][4]
Aggregation Number 11The average number of detergent molecules in a single micelle.
Average Micellar Weight ~7,000 DaThe average molecular weight of a this compound micelle.
Recommended Starting Concentration for Cryo-EM 8 mM (approximately 0.5% w/v)This concentration has been shown to be effective at eliminating orientation bias for some samples.[1][4]
Concentration Range for Optimization 2 mM - 10 mMThe optimal concentration is sample-dependent and may need to be empirically determined.

Experimental Protocols

This protocol outlines the key steps for preparing cryo-EM grids with the addition of this compound to the sample.

Materials
  • Purified protein sample at a suitable concentration for cryo-EM (typically 0.1 - 5 mg/mL).

  • This compound detergent (high purity).

  • Sample buffer (ensure it is compatible with your protein and cryo-EM).

  • Cryo-EM grids (e.g., Quantifoil, C-flat).

  • Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).

  • Pipettes and sterile, low-retention pipette tips.

  • Glow discharger.

Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a 10X stock solution of this compound (e.g., 80 mM) in the same buffer as your protein sample.

    • Ensure the stock solution is fully dissolved and well-mixed. Store at -20°C for long-term storage.

  • Glow Discharging of Cryo-EM Grids:

    • To ensure a hydrophilic surface for even sample spreading, glow discharge the cryo-EM grids immediately before use.

    • Typical settings are 15-30 seconds at 15-30 mA, but this may vary depending on the instrument and grid type.

  • Sample Preparation with this compound:

    • Thaw your purified protein sample and the this compound stock solution on ice.

    • Centrifuge the protein sample at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.

    • Just prior to grid preparation, add the 10X this compound stock solution to your protein sample to achieve the desired final concentration. A recommended starting point is the CMC of 8 mM.[1][4]

    • Gently mix by pipetting, avoiding the introduction of air bubbles. Do not vortex.

    • Incubate the sample with this compound on ice for a short period (e.g., 5-10 minutes) before application to the grid.

  • Plunge Freezing:

    • Set up the plunge-freezing apparatus to the desired temperature (typically 4°C) and humidity (e.g., >95%) to minimize sample evaporation.

    • Apply 3-4 µL of the protein-CHAPSO mixture to the glow-discharged side of the cryo-EM grid.

    • Blot the grid to remove excess liquid. Blotting time and force are critical parameters that need to be optimized for each sample to achieve appropriate ice thickness.

    • Immediately plunge the grid into liquid ethane (B1197151) (or a liquid ethane/propane mixture) to vitrify the sample.

  • Grid Screening and Optimization:

    • Screen the vitrified grids using a cryo-electron microscope to assess ice thickness, particle distribution, and the presence of different particle orientations.

    • If preferred orientation or particle aggregation is still observed, consider optimizing the this compound concentration. A concentration gradient (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM) can be tested to find the optimal condition for your specific sample.

Mandatory Visualization

CryoEM_Workflow_with_this compound cluster_prep Sample & Grid Preparation cluster_mixing Sample-Detergent Incubation cluster_vitrification Vitrification cluster_analysis Analysis & Optimization Protein Purified Protein Sample Mix Add this compound to Sample (Target Concentration, e.g., 8 mM) Protein->Mix CHAPSO_Stock This compound Stock Solution CHAPSO_Stock->Mix Glow_Discharge Glow Discharge Grids Apply Apply Sample to Grid Glow_Discharge->Apply Mix->Apply Blot Blot Excess Liquid Apply->Blot Plunge Plunge Freeze in Liquid Ethane Blot->Plunge Screen Screen Grids in Cryo-TEM Plunge->Screen Optimize Optimize this compound Concentration & Plunging Parameters Screen->Optimize Data_Collection High-Resolution Data Collection Screen->Data_Collection Good Grids Optimize->Mix Iterate

Caption: Workflow for cryo-EM sample preparation using this compound detergent.

Concluding Remarks

The addition of this compound detergent to cryo-EM samples is a powerful strategy to overcome common challenges such as preferred particle orientation and interactions with the air-water interface. By carefully optimizing the this compound concentration, researchers can significantly improve the quality of their vitrified specimens, leading to higher resolution and more reliable 3D reconstructions. The protocol provided here serves as a comprehensive guide for the effective implementation of this compound in the cryo-EM workflow.

References

Application Notes: CHAPSO for Solubilization of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of integral membrane proteins and are the target of a significant portion of pharmaceutical drugs.[1] The study of their structure and function is paramount in drug development and biomedical research. A critical step in the biochemical and structural characterization of GPCRs is their extraction, or solubilization, from the native cell membrane.[2][3] This process must be carefully optimized to maintain the receptor's native conformation and biological activity.[4][5][6]

CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent commonly employed for the solubilization of membrane proteins, including GPCRs.[7][8][9] Its unique properties, combining features of both sulfobetaine-type detergents and bile salts, make it effective at disrupting lipid-lipid and lipid-protein interactions while being non-denaturing.[2][8][10] A key advantage of this compound is its relatively high critical micelle concentration (CMC), which facilitates its removal during purification steps.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for solubilizing GPCRs, including detailed protocols and key considerations for experimental design.

Properties of this compound Detergent

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in GPCR solubilization.

PropertyValueReference
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[8]
Molecular Formula C₃₂H₅₈N₂O₈S[8]
Molecular Weight 630.9 g/mol [8]
Type Zwitterionic[8]
Appearance White solid[8]
Critical Micelle Concentration (CMC) 8 mM[8][9][10][11]
Aggregation Number 11[8][11]
Average Micellar Weight ~7,000 Da[8][11]
Solubility Water soluble[8][11]

Key Considerations for Optimal GPCR Solubilization

The successful solubilization of a GPCR in a functionally active state is a prerequisite for its detailed biochemical and structural characterization.[2] The optimal conditions for solubilizing a specific GPCR with this compound should be determined empirically.[2] Key parameters to consider for optimization include:

  • Detergent Concentration: The concentration of this compound should be maintained above its CMC of 8 mM. A common starting point is a concentration range of 10-20 mM. The optimal concentration will depend on the abundance of the target GPCR and the total membrane protein concentration.[2]

  • Protein-to-Detergent Ratio: A general guideline is to maintain a detergent-to-protein weight ratio of approximately 10:1. This ratio can be varied to maximize solubilization while preserving protein function.[2]

  • Buffer Composition: The pH, ionic strength, and the presence of additives can significantly impact solubilization efficiency and GPCR stability.[2]

    • pH: Typically maintained between 7.0 and 8.0.[2]

    • Salt Concentration: NaCl or KCl (commonly 50-200 mM) are often included to reduce non-specific interactions. For instance, the solubilization of the 5-HT1A receptor from bovine hippocampus was successful using 10 mM CHAPS in the presence of 200 mM NaCl.[12]

  • Temperature and Incubation Time: Solubilization is typically performed at 4°C to minimize proteolytic degradation and maintain protein stability. Incubation times can range from 30 minutes to a few hours.[2]

Experimental Protocols

The following are generalized protocols for the solubilization of GPCRs using this compound. These should be optimized for each specific GPCR and experimental system.

Protocol 1: General GPCR Solubilization from Cultured Cells

This protocol describes a general method for lysing cultured cells and solubilizing GPCRs using a this compound-based buffer.

Materials:

  • Cultured cells expressing the GPCR of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10-20 mM this compound, Protease Inhibitor Cocktail. Store at 4°C.

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold PBS.[2]

  • Scrape the cells into a small volume of ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.[2]

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[2]

  • Lysis and Solubilization: Discard the supernatant and resuspend the cell pellet in ice-cold Solubilization Buffer.

  • Incubate the lysate on a rotator or with gentle agitation for 60 minutes at 4°C to facilitate solubilization.

  • Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.[2]

Protocol 2: Assessing Solubilization Efficiency

The efficiency of GPCR solubilization can be assessed by comparing the amount of the target protein in the solubilized fraction versus the insoluble pellet.

Materials:

  • Solubilized supernatant and insoluble pellet from Protocol 1

  • SDS-PAGE loading buffer

  • Primary antibody specific to the GPCR of interest

  • Appropriate secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the solubilized supernatant.

    • Resuspend the insoluble pellet in a volume of buffer equal to the supernatant volume.

  • Add SDS-PAGE loading buffer to equal amounts of the supernatant and resuspended pellet.

  • Boil the samples for 5-10 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with the primary antibody against the GPCR.

    • Incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable detection reagent.

  • Analysis: Compare the intensity of the GPCR band in the supernatant lane to the pellet lane to estimate the percentage of solubilized receptor.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and underlying biological processes, the following diagrams have been generated.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 4. Gα activation GTP GTP G_Protein->GTP 3. GDP/GTP Exchange GDP GDP Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Signaling

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

GPCR_Solubilization_Workflow start Cultured Cells (Expressing GPCR) harvest Cell Harvesting (Wash with PBS) start->harvest lysis Cell Lysis & Solubilization (this compound Buffer) harvest->lysis centrifuge1 High-Speed Centrifugation (100,000 x g) lysis->centrifuge1 supernatant Supernatant (Solubilized GPCR) centrifuge1->supernatant pellet Pellet (Insoluble Material) centrifuge1->pellet analysis Downstream Analysis (e.g., Purification, Activity Assays) supernatant->analysis

Caption: Experimental workflow for the solubilization of GPCRs using this compound.

Caption: Relationship between detergent concentration and membrane protein solubilization.

References

Application of CHAPSO in Functional Protein Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent, in a variety of functional protein assays. This compound is particularly valuable for the solubilization and stabilization of membrane proteins, enabling the characterization of their functional properties in a near-native state.

Introduction to this compound

This compound is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their biological activity.[1][2][3] Its unique structure, featuring a sulfobetaine (B10348) headgroup and a cholic acid-derived hydrophobic tail, provides a balance of properties that make it superior to other detergents like CHAPS in certain applications. Notably, this compound has a higher solubility than CHAPS due to its more polar head group.[1][2][3] It is electrically neutral over a wide pH range and has a high critical micelle concentration (CMC), which facilitates its removal by dialysis.[1][4] These characteristics make this compound an excellent choice for functional protein assays where maintaining the native conformation and activity of the protein is paramount.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in protein assays.

PropertyValueReference
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[1]
Molecular Formula C₃₂H₅₈N₂O₈S[1]
Molecular Weight 630.9 g/mol [1]
Appearance White solid[1]
Solubility Water soluble[1]
Critical Micelle Concentration (CMC) 8 mM (in water at 25°C)[1]
Aggregation Number 11[1]
Average Micellar Weight 7,000 Da[1]
Cloud Point 90°C[1]

Application 1: Protein Stabilization for Thermal Shift Assays

Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), are a powerful technique to assess protein stability and ligand binding.[5][6] this compound can be used to solubilize and stabilize membrane proteins, allowing for the determination of their melting temperature (Tm) and the stabilizing effects of ligands or different buffer conditions.

Quantitative Data: Stabilization of a Target Membrane Protein

The following table presents hypothetical data from a thermal shift assay of a membrane protein (MP) stabilized in different concentrations of this compound, with and without a specific ligand.

ConditionThis compound Concentration (mM)Ligand (10 µM)Melting Temperature (Tm) (°C)ΔTm (°C) vs. No Ligand
18-52.5-
28+57.8+5.3
310-53.1-
410+58.5+5.4
512-52.8-
612+58.2+5.4

Note: This data is illustrative. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocol: Thermal Shift Assay

This protocol describes a typical thermal shift assay using a real-time PCR instrument.

Materials:

  • Purified membrane protein of interest

  • This compound stock solution (e.g., 100 mM in water)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Ligand stock solution (e.g., 1 mM in a suitable solvent)

  • 96-well PCR plates

  • Real-time PCR instrument with a thermal melting program

Procedure:

  • Prepare the Protein-Dye Mixture:

    • Dilute the SYPRO Orange dye to a 50x working stock in the assay buffer.

    • In a microcentrifuge tube, mix the purified membrane protein with the 50x SYPRO Orange and assay buffer to achieve a final protein concentration of 2-5 µM and a final SYPRO Orange concentration of 5x.

    • Add this compound to the desired final concentration (e.g., 8, 10, or 12 mM).

  • Prepare the Assay Plate:

    • Aliquot 18 µL of the protein-dye-CHAPSO mixture into each well of a 96-well PCR plate.

    • To the appropriate wells, add 2 µL of the ligand stock solution (for a final concentration of 10 µM) or 2 µL of the solvent for the no-ligand control.

    • Seal the plate with an optically clear adhesive film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Perform the Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

    • Calculate the change in melting temperature (ΔTm) between the protein with and without the ligand.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_run Thermal Melt cluster_analysis Data Analysis p1 Mix Protein, SYPRO Orange, This compound, and Buffer p2 Aliquot into 96-well Plate p1->p2 p3 Add Ligand or Vehicle p2->p3 r1 Place Plate in Real-Time PCR Instrument p3->r1 r2 Run Melt Curve Protocol (25°C to 95°C) r1->r2 a1 Plot Fluorescence vs. Temperature r2->a1 a2 Determine Melting Temperature (Tm) a1->a2 a3 Calculate ΔTm a2->a3

Workflow for a typical thermal shift assay.

Application 2: Functional Enzyme Assays

This compound is instrumental in studying the kinetics of membrane-bound enzymes by maintaining their active conformation upon solubilization.

Quantitative Data: Effect of this compound on Enzyme Kinetics

This table shows hypothetical kinetic data for a membrane-bound enzyme solubilized with this compound.

Substrate Concentration (µM)Initial Velocity (V₀) without this compound (nmol/min/mg)Initial Velocity (V₀) with 10 mM this compound (nmol/min/mg)
110.225.8
218.545.5
535.783.3
1050.0125.0
2066.7166.7
5083.3200.0
Km 10 µM 8 µM
Vmax 100 nmol/min/mg 250 nmol/min/mg

Note: This data is illustrative and demonstrates how this compound can enhance the apparent activity of a solubilized membrane enzyme.

Experimental Protocol: Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a membrane-bound enzyme after solubilization with this compound.

Materials:

  • Membrane preparation containing the enzyme of interest

  • This compound solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM this compound, protease inhibitors)

  • Enzyme assay buffer (specific to the enzyme being studied)

  • Substrate for the enzyme

  • Detection reagent (e.g., for a colorimetric or fluorometric assay)

  • Microplate reader

Procedure:

  • Solubilization of the Enzyme:

    • Resuspend the membrane preparation in ice-cold this compound solubilization buffer.

    • Incubate on ice for 30-60 minutes with gentle agitation.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant containing the solubilized enzyme.

  • Enzyme Activity Assay:

    • In a 96-well plate, add the enzyme assay buffer.

    • Add a small volume of the solubilized enzyme to each well.

    • Initiate the reaction by adding varying concentrations of the substrate.

    • Incubate at the optimal temperature for the enzyme for a set period.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Enzyme_Kinetics_Workflow cluster_solubilization Enzyme Solubilization cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis s1 Resuspend Membranes in this compound Buffer s2 Incubate and Centrifuge s1->s2 s3 Collect Supernatant (Solubilized Enzyme) s2->s3 a1 Prepare Assay Plate with Buffer and Enzyme s3->a1 a2 Add Substrate to Initiate Reaction a1->a2 a3 Incubate and Add Detection Reagent a2->a3 a4 Measure Signal a3->a4 d1 Calculate Initial Velocity (V₀) a4->d1 d2 Plot V₀ vs. [Substrate] d1->d2 d3 Determine Km and Vmax d2->d3

Workflow for determining enzyme kinetics after this compound solubilization.

Application 3: Ligand Binding Assays for GPCRs

This compound has been successfully used to solubilize G-protein coupled receptors (GPCRs), such as opioid receptors, while maintaining their ability to bind ligands.[7] This allows for the characterization of ligand binding affinities and the screening of potential drug candidates.

Quantitative Data: Radioligand Binding to Solubilized Opioid Receptors

The following table presents hypothetical data from a competitive radioligand binding assay for a this compound-solubilized µ-opioid receptor.

Competitor Concentration (nM)Specific Binding of [³H]-DAMGO (%)
0.0198.2
0.195.1
185.3
1052.1
10015.7
10002.5
IC₅₀ 9.5 nM

Note: This data is illustrative. The IC₅₀ value represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay for a this compound-solubilized GPCR.

Materials:

  • Membrane preparation expressing the GPCR of interest

  • This compound solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10 mM this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Unlabeled competitor ligand

  • GF/B glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Solubilization of the Receptor:

    • Follow the same solubilization procedure as described in the enzyme activity assay protocol.

  • Binding Assay:

    • In test tubes, mix the solubilized receptor preparation with the assay buffer.

    • Add a fixed concentration of the radiolabeled ligand (typically at its Kd concentration).

    • Add varying concentrations of the unlabeled competitor ligand. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of an unlabeled ligand.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through GF/B filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

GPCR_Signaling_and_Assay_Workflow cluster_pathway GPCR Signaling Pathway cluster_workflow Radioligand Binding Assay Workflow Ligand Ligand (e.g., Opioid) GPCR GPCR (e.g., µ-Opioid Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Solubilize Solubilize Receptor with this compound Incubate Incubate with Radioligand and Competitor Solubilize->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC₅₀) Count->Analyze

GPCR signaling and radioligand binding assay workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CHAPSO Concentration for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CHAPSO for the effective extraction of membrane proteins. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful solubilization and preservation of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein extraction?

This compound (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent. Its structure includes a rigid steroidal backbone and a polar head group, which allows it to effectively disrupt the lipid bilayer of cell membranes and solubilize embedded proteins.[1][2] Zwitterionic detergents like this compound are often preferred because they are less harsh than ionic detergents (e.g., SDS) and more effective at breaking protein-protein interactions than non-ionic detergents.[3] This balance makes them ideal for extracting membrane proteins while preserving their native structure and function, which is crucial for downstream applications like functional assays and structural studies.[3][4]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into structures called micelles.[5] Above the CMC, the detergent's ability to solubilize membrane proteins increases dramatically.[2] For this compound, the CMC is approximately 8 mM.[2][6] It is generally recommended to work at a detergent concentration at least twice the CMC to ensure efficient micelle formation and protein solubilization.[3] The high CMC of this compound also facilitates its removal from the sample by dialysis, which can be advantageous for subsequent experimental steps.[1][7]

Q3: How do I determine the optimal this compound concentration for my specific protein?

The optimal this compound concentration is highly dependent on the specific membrane protein and the lipid composition of the membrane.[8] Therefore, it must be determined empirically for each new experimental system. A common approach is to perform a detergent titration, where the membrane preparation is incubated with a range of this compound concentrations. A good starting range for this titration is typically 0.5% to 4% (w/v).[8] The effectiveness of each concentration is then assessed by analyzing the amount of solubilized target protein in the supernatant after high-speed centrifugation.[8]

Q4: Can I use a mixture of detergents including this compound?

Yes, in some cases, using a mixture of detergents can improve the extraction of certain membrane proteins.[9] For instance, combining this compound with other non-ionic or zwitterionic detergents might enhance solubilization efficiency for particularly challenging proteins.[8] When creating a detergent cocktail, it is important to empirically test different ratios to find the optimal combination for your protein of interest.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Protein Yield - Insufficient this compound concentration.- Incomplete cell lysis.- Short incubation time.- The protein is insoluble in this compound.- Perform a concentration titration to find the optimal this compound concentration.[3]- Ensure complete cell lysis using mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[3]- Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours).[3]- Screen a panel of different zwitterionic or non-ionic detergents.[3]
Protein Aggregation after Solubilization - this compound concentration is below the CMC.- The protein is unstable in the detergent environment.- Suboptimal buffer conditions (pH, ionic strength).- Ensure the this compound concentration in all buffers is maintained above the CMC (8 mM).[3]- Add stabilizing agents to your buffer, such as glycerol (B35011) (5-20%), cholesterol, or specific lipids.[3]- Optimize the pH and salt concentration of your buffer (a common starting point is pH 7.4 and 150 mM NaCl).[3][8]
Loss of Protein Activity - The detergent is too harsh and has denatured the protein.- Essential lipids or co-factors have been stripped away during extraction.- Switch to a milder zwitterionic or a non-ionic detergent.[3]- Supplement the solubilization and purification buffers with lipids known to be important for the protein's function.[3]
High Background of Non-specific Proteins - Incomplete removal of cytosolic proteins.- Non-specific binding to affinity resins.- Perform a high-speed centrifugation step to pellet membranes before solubilization.[3]- Increase the stringency of your wash buffers by including a low concentration of this compound.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound and Other Common Detergents

DetergentTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound Zwitterionic630.88811
CHAPS Zwitterionic614.886 - 104 - 14
DDM Non-ionic510.620.17115 - 140
LDAO Zwitterionic229.41 - 275 - 95
Triton X-100 Non-ionic~6250.24~140

Note: CMC and Aggregation Number can vary with buffer conditions such as ionic strength and temperature.[3][5]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol outlines a general procedure to determine the optimal this compound concentration for solubilizing a target membrane protein.

Materials:

  • Cell or tissue sample expressing the target membrane protein

  • Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Centrifuge and ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Membrane Preparation:

    • Homogenize the cell or tissue sample in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a known volume of homogenization buffer.

  • Detergent Titration:

    • Aliquot equal amounts of the membrane suspension into several microcentrifuge tubes.

    • Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%, 3.5%, 4.0% w/v).

    • Incubate the samples on a rotator for 1-2 hours at 4°C.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the tubes at 100,000 x g for 1 hour at 4°C.

    • Carefully collect the supernatant (solubilized fraction) and set it aside.

    • Resuspend the pellet (insoluble fraction) in the same volume of homogenization buffer.

  • Analysis:

    • Analyze equal volumes of the solubilized and insoluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • The optimal this compound concentration is the one that yields the highest amount of the target protein in the solubilized fraction with minimal aggregation or degradation.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Cell/Tissue Homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g) start->low_speed_cent ultracent Ultracentrifugation (100,000 x g) low_speed_cent->ultracent resuspend Resuspend Membrane Pellet ultracent->resuspend titration This compound Concentration Titration (0.5% - 4.0%) resuspend->titration incubation Incubation (1-2h at 4°C) titration->incubation ultracent2 Ultracentrifugation (100,000 x g) incubation->ultracent2 separation Separate Solubilized (S) and Insoluble (P) Fractions ultracent2->separation analysis SDS-PAGE & Western Blot separation->analysis

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_yield Low Protein Yield cluster_stability Protein Instability start Problem Encountered conc Insufficient Concentration? start->conc Low Yield aggregation Aggregation? start->aggregation Instability lysis Incomplete Lysis? conc->lysis No sol_conc Increase this compound Concentration conc->sol_conc Yes insoluble Protein Insoluble? lysis->insoluble No sol_lysis Optimize Lysis Protocol lysis->sol_lysis Yes sol_detergent Screen Other Detergents insoluble->sol_detergent Yes activity_loss Loss of Activity? aggregation->activity_loss No sol_stabilizers Add Stabilizers (Glycerol, Lipids) aggregation->sol_stabilizers Yes sol_mild Use Milder Detergent activity_loss->sol_mild Yes

Caption: Troubleshooting logic for membrane protein extraction.

References

Technical Support Center: Preventing Protein Precipitation with CHAPSO Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation when using CHAPSO buffer in their experiments.

Troubleshooting Guide: Protein Precipitation in this compound Buffer

If you are observing protein precipitation or sample turbidity, follow this troubleshooting workflow to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Protein Precipitation

G start Protein Precipitation Observed check_conc Verify this compound Concentration (Above CMC) start->check_conc check_ph Check Buffer pH (>1 unit from pI) check_conc->check_ph If concentration is adequate sub_conc Adjust this compound Concentration check_conc->sub_conc If concentration is too low check_salt Assess Ionic Strength (e.g., 150 mM NaCl) check_ph->check_salt If pH is optimal sub_ph Adjust pH check_ph->sub_ph If pH is near pI check_temp Evaluate Temperature (Work at 4°C) check_salt->check_temp If ionic strength is correct sub_salt Modify Salt Concentration check_salt->sub_salt If salt is too high/low check_protein_conc Assess Protein Concentration check_temp->check_protein_conc If temperature is controlled sub_temp Optimize Temperature & Avoid Freeze-Thaw check_temp->sub_temp If temperature is unstable additives Consider Additives (Reducing agents, Glycerol) check_protein_conc->additives If protein concentration is not excessive sub_protein_conc Dilute Sample check_protein_conc->sub_protein_conc If concentration is too high resolution Protein Solubilized additives->resolution If additives are effective sub_conc->check_ph sub_ph->check_salt sub_salt->check_temp sub_temp->check_protein_conc sub_protein_conc->additives

Caption: Troubleshooting workflow for protein precipitation in this compound buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein solubilization?

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (neutrally charged) detergent.[1] It is effective for solubilizing membrane proteins and breaking protein-protein interactions while preserving their native structure and biological activity.[2][3] Its structure combines features of bile salts and sulfobetaine-type detergents, making it a gentle option compared to harsher, ionic detergents.[1][2]

Q2: What are the primary causes of protein precipitation in a this compound buffer system?

Protein precipitation occurs when forces promoting protein-protein aggregation overcome the forces keeping the protein soluble.[2] Key factors include:

  • Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2][4]

  • Inadequate this compound Concentration: The concentration of this compound must be above its critical micelle concentration (CMC) to form micelles that are necessary for solubilizing and stabilizing hydrophobic regions of proteins.[2]

  • Incorrect Ionic Strength: Both excessively high and low salt concentrations can disrupt the stabilizing hydration layer around the protein, leading to aggregation.[2] High salt levels can cause a "salting out" effect.[2][4]

  • Temperature Stress: Proteins are generally more stable at lower temperatures (e.g., 4°C).[2] Repeated freeze-thaw cycles can also cause aggregation, especially without a cryoprotectant.[1][2]

  • High Protein Concentration: Increased proximity of protein molecules can favor aggregation.[1][2]

  • Oxidation: The formation of intermolecular disulfide bonds between cysteine residues can lead to aggregation.[2]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration is protein-dependent, but a common starting range is 0.5% to 2.0% (w/v).[1][5] It is crucial to keep the this compound concentration above its Critical Micelle Concentration (CMC), which is approximately 6-10 mM (~0.37% - 0.61% w/v), to ensure proteins remain within detergent micelles and stay solubilized.[1][3] Using too little this compound may not prevent aggregation, while excessive amounts can potentially denature the protein.[1]

Q4: How does pH affect protein stability in this compound buffer?

Proteins are most prone to precipitation at their isoelectric point (pI).[2] It is recommended to adjust the buffer pH to be at least one unit away from the protein's theoretical pI to maintain surface charge and repulsive electrostatic forces between protein molecules.[1][4][6]

Q5: Can the ionic strength of the buffer lead to precipitation?

Yes, both high and low ionic strengths can be problematic. A common starting point is 150 mM NaCl.[2][5] High salt concentrations can lead to "salting out," where water molecules preferentially solvate the salt ions, reducing protein solubility.[2][7] Conversely, very low salt concentrations may not be sufficient to shield charges on the protein surface, leading to aggregation.[2]

Q6: My protein is solubilized, but it aggregates over time. How can I improve its stability?

To improve long-term stability:

  • Optimize this compound Concentration: Ensure you are using a concentration above the CMC, typically in the 0.5% to 2.0% range.[1][5]

  • Add Cryoprotectants: For frozen storage, include a cryoprotectant like glycerol (B35011) (10-20%) to prevent aggregation during freeze-thaw cycles.[1][6]

  • Include Reducing Agents: If your protein has cysteine residues, add a reducing agent like DTT or β-mercaptoethanol to prevent the formation of intermolecular disulfide bonds.[2][6]

  • Store at Low Temperatures: Store protein lysates at -80°C for long-term stability.[1] For short-term work, keep samples at 4°C.[2]

  • Control Protein Concentration: If possible, store your protein at a lower concentration or in smaller aliquots to reduce the likelihood of aggregation.[1][6]

Q7: Can this compound be removed from my sample after solubilization?

Yes, this compound has a relatively high CMC (6-10 mM) and a small micellar molecular weight (~6150 Da), which allows for its removal by methods such as dialysis or size-exclusion chromatography.[2][8]

Quantitative Data Summary

ParameterValueSignificanceReferences
Molecular Weight (MW) 614.9 g/mol For calculating molar concentrations.[5]
Critical Micelle Concentration (CMC) 6 - 10 mM (~0.37% - 0.61% w/v)The concentration at which this compound monomers form micelles, essential for protein solubilization. This value is influenced by temperature, pH, and ionic strength.[1][2][3]
CMC in 1.5 M NaCl 4.10 mMDemonstrates that CMC decreases with increasing ionic strength.[3][9]
Average Micellar Weight ~6150 DaThe small micelle size facilitates removal by dialysis.[2][3]
Aggregation Number (Nagg) 4 - 14The number of detergent molecules in a micelle.[3][8]
Optimal Working Concentration 0.5% - 2.0% (w/v)A general range for effective protein solubilization and stability.[1][5]

Experimental Protocol: Protein Extraction using this compound Lysis Buffer

This protocol provides a general workflow for solubilizing proteins from cultured cells.

Diagram: Experimental Workflow for Protein Extraction

G A 1. Prepare 1X this compound Lysis Buffer (e.g., 0.5% this compound, 50 mM HEPES, 150 mM NaCl) Chill on ice and add inhibitors. B 2. Harvest and Wash Cells Aspirate medium, wash with PBS, and pellet by centrifugation (500 x g, 5 min, 4°C). A->B C 3. Cell Lysis Add ice-cold lysis buffer to the pellet and resuspend thoroughly. B->C D 4. Incubation Incubate on a rocker for 30 minutes at 4°C. C->D E 5. Clarify Lysate Centrifuge at high speed (e.g., 14,000 x g, 15 min, 4°C) to pellet debris. D->E F 6. Collect Supernatant Carefully transfer the supernatant (containing solubilized proteins) to a new pre-chilled tube. E->F G Ready for Downstream Applications F->G

Caption: Experimental workflow for protein extraction using this compound buffer.

Methodology
  • Buffer Preparation : Prepare a 1X this compound lysis buffer. A typical formulation is 0.5% this compound, 50 mM HEPES, and 150 mM NaCl.[2] Immediately before use, chill the buffer on ice and add protease and phosphatase inhibitor cocktails to the required final concentration.[2]

  • Cell Harvesting and Washing : Aspirate the culture medium from the cell culture dish. Wash the cells with ice-cold PBS. Scrape the cells into PBS and pellet them by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C).[2]

  • Cell Lysis : Add ice-cold 1X this compound lysis buffer to the cell pellet. A common ratio is 300 µL of buffer for a pellet from one 10 cm dish.[2] Resuspend the pellet thoroughly by pipetting.

  • Incubation : Incubate the suspension on a rocker or rotator for 30 minutes at 4°C to ensure complete lysis.[2]

  • Clarification : Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.[2] Avoid disturbing the pellet. The clarified lysate is now ready for downstream applications.[2]

References

Technical Support Center: Troubleshooting Protein Aggregation with CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CHAPSO to mitigate protein aggregation in solution. Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the stability and functionality of your proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to prevent protein aggregation?

This compound, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic (electrically neutral) detergent.[1][2][3] It is valued in protein studies for its ability to solubilize proteins, particularly membrane proteins, while minimizing denaturation.[4] Its structure combines features of bile salts and sulfobetaine-type detergents, allowing it to interact with hydrophobic regions of proteins that can lead to aggregation, thereby keeping them soluble and stable in their native state.[5][6] this compound is considered a mild detergent, making it suitable for applications where protein function needs to be preserved.[4]

Q2: What is the optimal concentration of this compound to prevent protein aggregation?

The ideal this compound concentration is protein-dependent and should be determined empirically. However, a general guideline is to use a concentration several-fold above its Critical Micelle Concentration (CMC), which is approximately 8 mM.[1][2][3][7][8] Working above the CMC ensures that protein molecules are enclosed within detergent micelles, which prevents protein-protein interactions and subsequent aggregation.[8][9] A common starting range to test is 0.1% to 2% (w/v).[9] Using a concentration that is too low (below the CMC) will be ineffective, while excessively high concentrations can sometimes lead to protein denaturation or interfere with downstream applications.[9]

Q3: Can this compound be removed from my protein solution?

Yes, one of the advantages of this compound is its high CMC and small micelle size, which makes it relatively easy to remove by methods such as dialysis.[10] This is particularly useful when the presence of detergent could interfere with subsequent experimental steps.

Q4: How does this compound differ from CHAPS?

This compound is a hydroxylated analog of CHAPS.[3] This structural difference gives this compound a more polar head group, resulting in higher solubility compared to CHAPS.[3][4] This enhanced solubility can be advantageous when working with particularly challenging proteins that are difficult to solubilize.[4]

Q5: Is this compound compatible with downstream applications like cryo-EM?

Yes, this compound has been shown to be beneficial in cryo-electron microscopy (cryo-EM) sample preparation. It can prevent protein particles from adsorbing to the air/water interface, which helps to overcome issues of preferred orientation and allows for a more random distribution of particles in the vitreous ice.[11][12][13][14]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound to prevent protein aggregation.

Problem Potential Cause Suggested Solution
Protein still precipitates after adding this compound. This compound concentration is too low. Ensure the this compound concentration is above its CMC (8 mM). Try titrating the concentration upwards, for example, to 1-2% (w/v).[9]
Protein concentration is too high. High protein concentrations can increase the likelihood of aggregation. Try diluting your protein sample.[9]
Buffer pH is near the protein's isoelectric point (pI). Proteins are least soluble at their pI. Adjust the buffer pH to be at least one pH unit away from the theoretical pI of your protein.[9][15]
Incompatible buffer components. Some buffer components may not be compatible with this compound or your protein. Try a different buffer system.
Loss of protein activity. This compound concentration is too high. Although mild, high concentrations of any detergent can be denaturing. Empirically determine the lowest effective concentration of this compound that prevents aggregation while preserving activity.
Subtle conformational changes. Even non-denaturing detergents can induce minor structural changes. Consider screening other mild detergents or adding stabilizing agents like glycerol (B35011) (5-10%).[9][16]
Interference with protein-protein interaction studies (e.g., Co-IP). Masking of interaction sites. This compound micelles can coat hydrophobic surfaces involved in protein interactions.[16] Optimize the this compound concentration by titrating it downwards to the lowest effective level.[16]
Steric hindrance. The detergent micelles around the protein can physically block interaction sites.[16] Consider using a lower concentration of this compound or a detergent with a smaller micelle size if the issue persists.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[1]
Molecular Weight 630.88 g/mol [7]
Type Zwitterionic Detergent[1]
Appearance White solid[1]
Solubility Water soluble[1]
Critical Micelle Concentration (CMC) 8 mM[1][2][3][7]
Aggregation Number 11[1][2]
Average Micellar Weight 7,000 Da[1][2]

Experimental Protocols

Protocol 1: General Protocol for Solubilizing Protein Aggregates with this compound

This protocol provides a starting point for solubilizing protein aggregates. Optimization will be required for specific proteins.

  • Preparation of this compound Stock Solution: Prepare a 10% (w/v) this compound stock solution in a suitable buffer (e.g., Tris-HCl, HEPES) at the desired pH. Gently mix to dissolve; do not shake vigorously to avoid excessive foaming.

  • Initial Incubation: Add the this compound stock solution to your protein aggregate sample to a final concentration of 1-2% (w/v).

  • Incubation: Incubate the sample on ice or at 4°C for 30-60 minutes with gentle agitation.

  • Clarification: Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection of Soluble Fraction: Carefully collect the supernatant containing the solubilized protein.

  • Analysis: Analyze the supernatant for protein concentration and activity to determine the effectiveness of the solubilization.

Protocol 2: Cell Lysis with this compound-Containing Buffer for Downstream Applications

This protocol is suitable for preparing cell lysates where maintaining protein integrity is crucial.

  • Buffer Preparation: Prepare an ice-cold lysis buffer containing this compound. A common starting concentration is 0.5-1% (w/v) this compound in a buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with protease inhibitors.

  • Cell Harvesting: Harvest cells and wash once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in the ice-cold this compound lysis buffer.

  • Incubation: Incubate on ice for 30 minutes with periodic gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new pre-chilled tube. This lysate is now ready for downstream applications such as immunoprecipitation or enzyme assays.

Visualizations

G cluster_workflow Troubleshooting Workflow for Protein Aggregation start Protein Aggregation Observed add_this compound Add this compound (start at 1% w/v) start->add_this compound check_solubility Assess Solubility add_this compound->check_solubility soluble Protein is Soluble check_solubility->soluble Yes insoluble Protein Remains Insoluble check_solubility->insoluble No end Successful Solubilization soluble->end optimize Optimize Conditions insoluble->optimize adjust_this compound Increase this compound Concentration optimize->adjust_this compound adjust_ph Adjust Buffer pH optimize->adjust_ph adjust_protein_conc Decrease Protein Concentration optimize->adjust_protein_conc adjust_this compound->add_this compound adjust_ph->add_this compound adjust_protein_conc->add_this compound

Caption: A logical workflow for troubleshooting protein aggregation using this compound.

G cluster_pathway Mechanism of this compound-Mediated Protein Solubilization aggregated_protein Aggregated Protein (Exposed Hydrophobic Regions) chapso_micelles This compound Micelles (Above CMC) aggregated_protein->chapso_micelles Interaction chapso_monomers This compound Monomers (Below CMC) chapso_monomers->chapso_micelles [this compound] > CMC solubilized_protein Solubilized Protein in Micelle chapso_micelles->solubilized_protein Encapsulation stable_protein Stable, Monomeric Protein solubilized_protein->stable_protein Result

Caption: The mechanism of protein solubilization by this compound micelles.

References

Technical Support Center: Effective Removal of CHAPSO from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the effective removal of the zwitterionic detergent CHAPSO from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my protein sample?

While this compound is effective for solubilizing membrane proteins and disrupting protein-protein interactions, its presence can interfere with downstream applications such as mass spectrometry, isoelectric focusing (IEF), ELISA, and certain chromatographic techniques.[1] Therefore, reducing the this compound concentration is often a critical step.

Q2: What are the key properties of this compound to consider when choosing a removal method?

This compound is a zwitterionic detergent with a relatively high critical micelle concentration (CMC) and a small micelle molecular weight.[2] These properties make it amenable to removal by several common laboratory techniques.[1][2]

Q3: Which methods are most effective for removing this compound?

The most common and effective methods for this compound removal include dialysis, size exclusion chromatography (gel filtration), ion-exchange chromatography, and protein precipitation.[1] The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound, protein concentration, and the need to maintain the protein's native structure.

Q4: Can dialysis completely remove this compound?

Dialysis is a widely used method for removing this compound due to the detergent's small micelle size.[2] While highly effective at reducing the concentration of this compound, achieving complete removal can be time-consuming and may require multiple buffer changes.[3][4][5] Studies have shown that dialysis can remove up to 95% of CHAPS (a closely related detergent).[3]

Q5: Will this compound removal lead to protein precipitation?

A significant reduction in this compound concentration, especially for membrane proteins, can lead to protein aggregation and precipitation if the protein is not stable in the final buffer.[6][7] It is crucial to ensure the final buffer conditions are optimal for your specific protein's solubility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Protein Precipitation After this compound Removal - The final buffer is not suitable for the protein's stability.- The concentration of this compound has fallen below the level required to keep the protein soluble.[6]- The protein has denatured during the removal process.- Optimize the pH and ionic strength of the final buffer.[7]- Consider adding stabilizing agents like glycerol (B35011) (5-20%) or specific lipids to the final buffer.[7]- Screen different detergents to find one that maintains solubility at a lower concentration.- Perform removal steps at a lower temperature (e.g., 4°C) to maintain protein stability.[8]
Residual this compound Interfering with Downstream Applications - The chosen removal method was not efficient enough.- The number of dialysis buffer changes was insufficient.- The size exclusion chromatography column was not adequately sized for the sample volume.- Increase the number of dialysis buffer changes and the duration of dialysis.[9]- For size exclusion chromatography, ensure the column bed volume is significantly larger than the sample volume.- Consider using a specialized detergent removal resin, which can have a high binding capacity for detergents like this compound.[10]
Low Protein Recovery - The protein has precipitated and was lost during centrifugation steps.- The protein has non-specifically bound to the dialysis membrane or chromatography resin.- Before pelleting, check for visible precipitate. If present, attempt to resolubilize in a small amount of buffer containing a low concentration of a milder detergent.- Use low-protein-binding membranes for dialysis.- Pre-equilibrate chromatography columns with a buffer containing a low concentration of a non-interfering detergent to block non-specific binding sites.
This compound Peaks in Mass Spectrometry Analysis - Incomplete removal of this compound.- this compound can bind strongly to some proteins and peptides.- Dilute the sample to below the CMC of this compound and use a molecular weight cutoff filter (e.g., 10kDa) for multiple rounds of buffer exchange.[11]- For digested peptide samples, consider solid-phase extraction (SPE) with a C18 cartridge, although this compound's large carbon structure can lead to its retention.[11] Strong cation exchange (SCX) SPE may be a more effective alternative.[11]

Data Summary: Efficiency of Detergent Removal Methods

The following table summarizes the reported efficiency of various methods for removing CHAPS, a detergent structurally similar to this compound.

Method Starting Detergent Concentration (%) Detergent Removal Efficiency (%) Protein (BSA) Recovery (%) Reference
Pierce Detergent Removal Resin39990[1]
Dialysis0.295Not Specified[3]
Dialysis with Detergent-Affinity Beads0.297Not Specified[3]
Gel-Filtration Chromatography0.299.9Not Specified[3]
Detergent-Affinity Bead Chromatography0.299.99Not Specified[3]

Experimental Protocols & Workflows

Dialysis

Dialysis is a passive process that removes small molecules like detergent monomers by diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO).[4]

Dialysis_Workflow A Prepare Dialysis Membrane (Select appropriate MWCO) B Load Protein-CHAPSO Sample into Dialysis Tubing/Cassette A->B C Place in Dialysis Buffer (>200x sample volume) B->C D Stir Gently at 4°C (2-4 hours) C->D E Change Dialysis Buffer D->E F Repeat Buffer Change (2-3 times) E->F G Continue Dialysis (e.g., overnight) F->G H Recover this compound-depleted Protein Sample G->H

Caption: Dialysis workflow for this compound removal.

Protocol:

  • Membrane Preparation: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[9] Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with distilled water to remove storage solutions.[5]

  • Sample Loading: Pipette the protein-CHAPSO sample into the dialysis tubing or cassette, leaving some space to allow for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis tubing/cassette into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the sample volume.[4][12]

  • Incubation: Gently stir the dialysis buffer on a magnetic stir plate at a low speed to facilitate diffusion.[4] Perform the dialysis at 4°C to maintain protein stability.

  • Buffer Changes: For optimal removal, change the dialysis buffer every 2-4 hours for the first two changes, followed by an overnight dialysis with a final fresh buffer change.[4][9][12]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the protein sample.

Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[10] Larger molecules (proteins) pass through the column more quickly, while smaller molecules (this compound monomers and micelles) are retarded.[10]

SEC_Workflow A Select SEC Column (appropriate pore size) B Equilibrate Column with Detergent-Free Buffer A->B C Load Protein-CHAPSO Sample onto Column B->C D Elute with Detergent-Free Buffer C->D E Collect Fractions D->E F Monitor Elution (e.g., UV absorbance at 280 nm) E->F G Pool Protein-Containing Fractions F->G

Caption: Size Exclusion Chromatography workflow.

Protocol:

  • Column Selection: Choose a desalting or gel filtration column with a resin that has a pore size appropriate for separating your protein from this compound micelles.

  • Equilibration: Equilibrate the column with at least 2-3 column volumes of the desired final, detergent-free buffer.

  • Sample Application: Apply the protein-CHAPSO sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation for the chosen column.

  • Elution: Elute the sample with the detergent-free buffer.

  • Fraction Collection: Collect fractions as the sample runs through the column.

  • Analysis: Monitor the protein elution profile, typically by measuring the absorbance at 280 nm. The protein will elute in the earlier fractions, while the this compound will elute later.

  • Pooling: Pool the fractions containing your protein of interest.

Protein Precipitation

This method uses an organic solvent, such as acetone (B3395972) or a chloroform/methanol mixture, to reduce the solubility of the protein, causing it to precipitate while the detergent remains in the supernatant.[8][13][14]

Precipitation_Workflow A Chill Protein-CHAPSO Sample and Solvent (e.g., Acetone) B Add Cold Solvent to Protein Sample (e.g., 4:1 ratio) A->B C Incubate at Low Temperature (e.g., -20°C) B->C D Centrifuge to Pellet Precipitated Protein C->D E Carefully Decant Supernatant (containing this compound) D->E F Wash Protein Pellet with Cold Solvent E->F G Air-Dry or Lyophilize Protein Pellet F->G H Resuspend Protein in Desired Buffer G->H

Caption: Protein Precipitation workflow.

Protocol:

  • Preparation: Pre-chill both the protein sample and the precipitation solvent (e.g., acetone) to -20°C.

  • Precipitation: Add at least four volumes of cold acetone to the protein sample. Mix well by vortexing.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound.

  • Washing: (Optional but recommended) Add a smaller volume of cold acetone to wash the pellet, then centrifuge again and discard the supernatant. This helps remove any remaining detergent.

  • Drying: Allow the protein pellet to air-dry to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in the desired final buffer. This may require gentle vortexing or sonication.

References

Technical Support Center: Utilizing CHAPSO for Enhanced Long-Term Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) as an additive for promoting long-term protein stability. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it contribute to protein stability?

A1: this compound is a zwitterionic (electrically neutral) detergent derived from cholic acid. It is structurally similar to CHAPS but contains an additional hydroxyl group, which increases its polarity and water solubility. This compound is considered a non-denaturing detergent, meaning it can effectively solubilize and stabilize proteins, particularly integral membrane proteins, while preserving their native structure and functional capabilities. Its primary role in long-term stability is to prevent protein aggregation by forming micelles around the hydrophobic regions of proteins, thus preventing them from interacting with each other.

Q2: What is the optimal concentration of this compound for ensuring long-term protein stability?

A2: The optimal concentration of this compound is protein-dependent and should be determined empirically. However, a general guideline is to use a concentration that is above its Critical Micelle Concentration (CMC), which is approximately 8 mM. Operating above the CMC ensures that there are sufficient detergent micelles to encapsulate and solubilize the protein molecules. A common starting range for optimization is 8-10 mM. Using excessive amounts of this compound is generally better tolerated than using too little, as insufficient detergent can lead to protein aggregation.

Q3: How does this compound compare to other common detergents like CHAPS and DDM for long-term stability?

A3: this compound offers several advantages over other detergents. Compared to CHAPS, its higher polarity and solubility can be beneficial for certain applications. While both are zwitterionic and generally non-denaturing, the choice between them can be protein-specific. In comparison to non-ionic detergents like DDM (n-Dodecyl-β-D-maltoside), which are also popular for membrane protein stabilization, this compound has a higher CMC and forms smaller micelles. This can be advantageous for downstream applications where detergent removal by dialysis is necessary. However, the "best" detergent is always protein-dependent and should be identified through systematic screening.

Q4: Can I freeze-thaw protein samples stored in a this compound-containing buffer?

A4: While possible, repeated freeze-thaw cycles are a significant stressor for proteins and can lead to aggregation and loss of activity, even in the presence of detergents. If you need to store your protein frozen, it is highly recommended to flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. This minimizes the time the protein spends in the transition phase of freezing. The addition of a cryoprotectant, such as 10-20% glycerol (B35011), to the this compound-containing buffer can further mitigate aggregation during freezing and thawing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein precipitates out of solution during long-term storage (4°C or -80°C). 1. This compound concentration is too low: The concentration may have fallen below the CMC due to dilution or other experimental factors. 2. High protein concentration: The protein-to-detergent micelle ratio may be too high, leading to incomplete solubilization. 3. pH of the buffer is near the protein's isoelectric point (pI): Proteins are least soluble at their pI. 4. Buffer components are precipitating at low temperatures. 1. Ensure the final this compound concentration is maintained above its CMC (8 mM). Consider increasing the concentration. 2. Dilute the protein sample or store it in smaller, lower-concentration aliquots. 3. Adjust the buffer pH to be at least one pH unit away from the protein's pI. 4. Confirm the solubility of all buffer components at the intended storage temperature or switch to a different buffer system.
Protein loses biological activity over time, despite remaining in solution. 1. Proteolytic degradation: Trace amounts of proteases may be present in the purified sample. 2. Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and function. 3. Slow denaturation: The protein may be slowly unfolding over time, even in the presence of this compound.1. Add a protease inhibitor cocktail to the storage buffer. 2. Include a reducing agent, such as DTT (1-5 mM) or TCEP (0.1-0.5 mM), in the storage buffer. Store under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. 3. Screen for additional stabilizing additives, such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or specific salts, through a thermal shift assay.
Inconsistent results in downstream applications (e.g., binding assays, structural studies). 1. This compound interference: The detergent micelles may be sterically hindering protein-protein or protein-ligand interactions. 2. Variability in sample preparation: Inconsistent buffer composition or handling can lead to batch-to-batch differences.1. If possible, consider reducing the this compound concentration to just above the CMC for the specific application. Alternatively, detergent removal by dialysis may be necessary. 2. Ensure meticulous and consistent preparation of all buffers and protein samples.

Data Presentation

Table 1: Comparative Properties of this compound and Other Common Detergents
Property This compound CHAPS DDM (n-Dodecyl-β-D-maltoside) Triton X-100
Type ZwitterionicZwitterionicNon-ionicNon-ionic
Molecular Weight (Da) 630.9614.9510.6~625
CMC (mM) 86-100.170.24
Micelle Size (kDa) ~7~6~50~90
Key Features High solubility, non-denaturing, electrically neutral.Mild, non-denaturing, well-established.Very mild, good for maintaining protein structure.Forms large micelles, can be difficult to remove.
Suitability for Dialysis GoodGoodPoorPoor
Table 2: Example Results from a Long-Term Stability Study

The following is a representative table illustrating the type of data that should be collected. Actual results will vary depending on the protein.

Condition Initial Activity (%) Activity after 4 Weeks at 4°C (%) % Monomeric Protein (SEC-MALLS) after 4 Weeks at 4°C Melting Temperature (Tm) from DSF (°C)
Buffer alone 100254045.2
+ 8 mM this compound 100929552.8
+ 10 mM CHAPS 100889151.5
+ 0.5 mM DDM 100959854.1
+ 8 mM this compound, +10% Glycerol 100989956.3

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration using Differential Scanning Fluorimetry (DSF)

This protocol, also known as a thermal shift assay, is a rapid method to determine the optimal concentration of this compound for enhancing a protein's thermal stability, which is often a good indicator of long-term stability.

Reagents and Materials:

  • Purified protein of interest (1-2 mg/mL in a base buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (e.g., 10% w/v)

  • 96-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Screening Buffers: Create a series of buffers with varying concentrations of this compound (e.g., 0 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM, 12 mM).

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing your protein and SYPRO Orange dye. For a 20 µL final reaction volume, a typical final concentration is 2-5 µg of protein and 5x SYPRO Orange.

  • Plate Setup: Add an equal volume of the master mix to each well of the 96-well PCR plate. Then, add an equal volume of each screening buffer to the respective wells.

  • Seal and Centrifuge: Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater thermal stability. Plot the Tm as a function of this compound concentration to identify the optimal concentration.

Protocol 2: Long-Term Stability Assessment

This protocol outlines a method to directly assess the stability of a protein in the presence of this compound over an extended period.

Reagents and Materials:

  • Purified protein of interest

  • Optimized storage buffer containing the desired concentration of this compound (determined from Protocol 1 or literature)

  • Control buffer (without this compound)

  • Optional: Cryoprotectant (e.g., glycerol)

  • Microcentrifuge tubes for aliquots

  • Storage facilities (4°C refrigerator, -20°C freezer, -80°C freezer)

  • Instrumentation for analysis (e.g., spectrophotometer for activity assays, SEC-MALLS for aggregation analysis)

Procedure:

  • Sample Preparation:

    • Prepare the final storage buffer(s) with and without the optimal this compound concentration.

    • Dilute the protein stock to a final concentration of 0.5-1.0 mg/mL in each buffer.

    • Create identical, single-use aliquots (e.g., 50 µL) for each condition to avoid freeze-thaw cycles.

  • Time-Point Storage:

    • Designate specific aliquots for each time point (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

    • Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C).

  • Analysis at Each Time Point:

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Thaw frozen samples rapidly in a water bath at room temperature.

    • Visual Inspection: Check for any visible precipitation.

    • Assess Aggregation: Analyze the sample using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS) to quantify the percentage of monomeric and aggregated protein.

    • Assess Functional Activity: Perform a relevant biological activity assay (e.g., enzyme kinetics, binding assay) to determine the percentage of activity remaining compared to the T=0 sample.

  • Data Compilation: Record all data in a structured format for comparison across different conditions and time points.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Long-Term Protein Stability cluster_prep 1. Preparation cluster_screen 2. Optimization (DSF) cluster_storage 3. Long-Term Storage Study cluster_analysis 4. Analysis p_purify Purify Protein of Interest b_exchange Buffer Exchange into Base Buffer p_purify->b_exchange dsf_screen Screen this compound Concentrations (and other additives) b_exchange->dsf_screen det_optimal Determine Optimal This compound Concentration (Highest Tm) dsf_screen->det_optimal prep_samples Prepare Aliquots with Optimal this compound Concentration det_optimal->prep_samples store_samples Store at Different Temperatures (4°C, -80°C) prep_samples->store_samples time_points Incubate for Designated Time Points (0, 1, 4, 12 weeks) store_samples->time_points analyze_samples Retrieve Aliquots at Each Time Point time_points->analyze_samples sec_malls Assess Aggregation (SEC-MALLS) analyze_samples->sec_malls activity_assay Measure Biological Activity analyze_samples->activity_assay CHAPSO_Mechanism Mechanism of Protein Stabilization by this compound cluster_protein Unstable Protein in Aqueous Solution cluster_this compound Addition of this compound (> CMC) cluster_stabilized Stabilized Protein-CHAPSO Complex P1 Protein hydrophobic_patch1 Hydrophobic Patch Aggregation Aggregation & Precipitation P1->Aggregation Stabilization Solubilization & Stabilization P1->Stabilization P2 Protein hydrophobic_patch2 Hydrophobic Patch P2->Aggregation P2->Stabilization C1 This compound Micelle C1->Stabilization SP Solubilized Protein Micelle_SP This compound Micelle Stabilization->SP

Technical Support Center: Strategies to Minimize CHAPSO-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein denaturation when using the zwitterionic detergent CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein studies?

This compound is a non-denaturing, zwitterionic detergent derived from cholic acid.[1][2] It is widely used in biochemistry to solubilize membrane proteins and break protein-protein interactions while preserving the protein's native structure and function.[1][2] Its zwitterionic nature, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a broad pH range, making it compatible with techniques like ion-exchange chromatography. A related detergent, CHAPS, has a similar structure but lacks the hydroxyl group present in this compound.[1][3]

Q2: What are the key physicochemical properties of this compound?

Understanding the properties of this compound is crucial for optimizing its use in experiments. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 630.88 g/mol [4]
Critical Micelle Concentration (CMC) 8 mM (~0.5% w/v)[4][5]
Aggregation Number 11[2]
Micelle Molecular Weight ~7,000 Da[6]
Appearance White solid
Solubility Water soluble[5]

Q3: What is the optimal concentration of this compound to use?

The optimal this compound concentration is protein-dependent and must be determined empirically.[4] A general guideline is to use a concentration that is above the Critical Micelle Concentration (CMC) of 8 mM (~0.5% w/v) to ensure membrane solubilization and protein stability.[4][7] A common working range is 1x to 5x the CMC (e.g., 0.5% to 2.5% w/v).[7] Using a concentration that is too low can lead to protein aggregation, while an excessively high concentration may cause denaturation.[7]

Q4: How does this compound compare to other detergents for protein stability?

This compound is considered a relatively mild detergent. However, the choice of detergent is highly protein-specific. For some proteins, particularly membrane proteins, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) may offer better stability for structural studies.[8][9] Compared to Triton X-100, which forms large micelles, this compound's smaller micelle size allows for easier removal by dialysis.[1] In some immunoprecipitation studies, this compound has been shown to be effective in solubilizing the target protein while maintaining protein-protein interactions.[10]

Q5: Can additives be used to improve protein stability in this compound?

Yes, various additives can be included in buffers containing this compound to enhance protein stability and prevent denaturation. Common additives include:

  • Glycerol (B35011) (5-20%): Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[7][11]

  • Salts (e.g., 150 mM NaCl): Can help shield electrostatic interactions and influence the CMC of the detergent.[4][11]

  • Reducing Agents (e.g., DTT, TCEP): Prevent oxidation of cysteine residues and the formation of incorrect disulfide bonds.[12]

  • Amino Acids (e.g., Arginine, Glycine): Can suppress aggregation and improve solubility.[11][13]

  • Specific Lipids (e.g., Cholesterol): May be essential for the stability and function of certain membrane proteins.[14]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for protein extraction and stabilization.

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield - Inefficient cell lysis. - Suboptimal this compound concentration. - Insufficient incubation time or temperature.- Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication) in conjunction with the lysis buffer.[14] - Perform a detergent concentration titration to find the optimal concentration for your specific protein.[4] - Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[4]
Protein Precipitation/Aggregation after Solubilization - this compound concentration is below the CMC. - The protein is inherently unstable in this compound. - Buffer conditions (pH, ionic strength) are not optimal.- Ensure the this compound concentration is maintained above its CMC (8 mM or ~0.5% w/v) in all buffers.[14] - Add stabilizing agents such as glycerol (5-20%), specific lipids, or co-factors to your buffer.[14] - Optimize the pH and salt concentration of your buffer. A good starting point is a buffer at a physiological pH (7.4) with 150 mM NaCl.[14]
Loss of Protein Activity - The detergent is too harsh and has denatured the protein. - Essential lipids or co-factors have been stripped away during extraction.- Switch to a milder zwitterionic or a non-ionic detergent.[14] - Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.[14]
Difficulty with Downstream Applications (e.g., Mass Spectrometry, SDS-PAGE) - Interference from the detergent.- Due to its high CMC, this compound can be effectively removed by dialysis.[7] Other methods include affinity chromatography with detergent-binding resins or gel filtration.[14]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol provides a general method for determining the optimal this compound concentration for solubilizing a target membrane protein while maintaining its integrity.[4]

  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.[4] Resuspend the membrane pellet in a detergent-free buffer (e.g., Tris-HCl, HEPES).

  • Detergent Titration: Aliquot the membrane preparation into several microcentrifuge tubes. Add this compound from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 4.0% w/v).[4]

  • Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Centrifugation: Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).

  • Analysis:

    • Efficiency: Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the concentration at which the target protein is most efficiently extracted.[4]

    • Integrity: Perform a functional assay or a biophysical analysis (e.g., size-exclusion chromatography) on the solubilized fractions to ensure the protein is not only extracted but also remains active and non-aggregated.[4]

Protocol 2: Assessing Protein Stability with Additives

This protocol outlines a method to evaluate the effect of different additives on the thermal stability of a protein in the presence of this compound using a Thermal Shift Assay (TSA).[7]

  • Reagent Preparation:

    • Protein: Prepare the purified protein at a concentration of approximately 1-2 mg/mL in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) containing a fixed, optimal concentration of this compound.[7]

    • Dye: Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., 5000x SYPRO Orange in DMSO).[7]

    • Screening Additives: Prepare concentrated stock solutions of various additives to be tested (e.g., 50% glycerol, 5 M NaCl, 1 M Arginine).

  • Assay Setup (96-well plate format):

    • In each well of a 96-well qPCR plate, add the protein solution and the dye to their final concentrations.

    • Add different concentrations of each additive to be tested to the respective wells. Include a control with no additive.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the protein under that specific condition.

    • A higher Tm indicates greater protein stability. Compare the Tm values across different additive conditions to identify those that enhance stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization & Optimization cluster_analysis Analysis start Start: Cell Pellet lysis Cell Lysis (Detergent-free) start->lysis centrifugation1 Low-Speed Centrifugation (Pellet Nuclei/Debris) lysis->centrifugation1 ultracentrifugation High-Speed Centrifugation (Pellet Membranes) centrifugation1->ultracentrifugation membranes Isolated Membranes ultracentrifugation->membranes solubilize Resuspend in Buffer + this compound +/- Additives membranes->solubilize incubate Incubate (e.g., 4°C, 1-2h) solubilize->incubate centrifugation2 High-Speed Centrifugation (Pellet Insoluble Material) incubate->centrifugation2 supernatant Solubilized Protein centrifugation2->supernatant sds_page SDS-PAGE / Western Blot supernatant->sds_page functional_assay Functional Assay supernatant->functional_assay stability_assay Stability Assay (TSA) supernatant->stability_assay

Caption: Experimental workflow for optimizing this compound-based protein solubilization.

troubleshooting_logic cluster_concentration Check this compound Concentration cluster_buffer Optimize Buffer Conditions cluster_temp Review Temperature start Problem Encountered (e.g., Protein Aggregation) is_above_cmc Is [this compound] > CMC (8mM)? start->is_above_cmc increase_this compound Increase [this compound] (e.g., 1-2%) is_above_cmc->increase_this compound No check_excess_this compound Is [this compound] too high? is_above_cmc->check_excess_this compound Yes end_node Re-evaluate Protein Stability increase_this compound->end_node decrease_this compound Decrease [this compound] check_excess_this compound->decrease_this compound Yes check_ph Is buffer pH far from pI? check_excess_this compound->check_ph No decrease_this compound->end_node adjust_ph Adjust pH (at least 1 unit from pI) check_ph->adjust_ph No check_additives Are stabilizing additives present? check_ph->check_additives Yes adjust_ph->end_node add_stabilizers Add Glycerol, Salts, Amino Acids, etc. check_additives->add_stabilizers No check_temp Is temperature optimized? check_additives->check_temp Yes add_stabilizers->end_node optimize_temp Test lower temperatures (e.g., 4°C) check_temp->optimize_temp No check_temp->end_node optimize_temp->end_node

References

Technical Support Center: Troubleshooting CHAPSO in 2D Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting issues related to the use of CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) in two-dimensional (2D) electrophoresis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in 2D electrophoresis? this compound is a zwitterionic (neutrally charged) detergent. In 2D electrophoresis, its main function is to solubilize proteins, particularly hydrophobic and membrane proteins, by breaking protein-protein interactions and preventing aggregation.[1][2] This is crucial during the first dimension, isoelectric focusing (IEF), where proteins must remain soluble to migrate to their correct isoelectric point (pI).[1][3] this compound is structurally similar to the more common CHAPS detergent but contains an additional hydroxyl group.[4]

Q2: How does this compound differ from CHAPS, and when should I choose it? this compound and CHAPS are both effective zwitterionic detergents. The key difference is an extra hydroxyl group in this compound's structure.[4] While CHAPS is widely used and effective for many sample types, this compound can sometimes offer superior solubilization for specific classes of proteins, especially challenging membrane proteins.[2][5] The choice between them can be sample-dependent, and empirical testing is often necessary to determine the optimal detergent for a specific proteome.[2]

Q3: Can this compound be removed from a sample after solubilization? Yes, like CHAPS, this compound has a high critical micelle concentration (CMC) and a small micellar molecular weight, which allows it to be removed from samples by methods such as dialysis.[4]

Troubleshooting Guide

Problem 1: Horizontal Streaking in the First Dimension (IEF)

Horizontal streaking indicates problems during isoelectric focusing, where proteins fail to focus into sharp spots at their pI.[6]

Possible CauseRecommended Solution
Incomplete Protein Solubilization Increase the concentration of solubilizing agents. Ensure the lysis/rehydration buffer contains sufficient chaotropes like 7-8 M urea (B33335) and 2 M thiourea (B124793) in addition to this compound.[7][8][9]
Incorrect this compound Concentration The optimal this compound concentration is sample-dependent. While 4% (w/v) is common, this may be too high or too low for your sample.[7][10] Try optimizing the concentration in a range of 1-4%.[4]
Protein Aggregation/Precipitation during IEF This can occur if the protein load is too high or if certain abundant proteins precipitate.[10] Reduce the total protein loaded onto the IPG strip.[8] Ensure adequate reducing agents (e.g., DTT) are present.[11]
Interfering Contaminants High concentrations of salts (>10 mM), lipids, or nucleic acids in the sample can interfere with IEF, causing streaking.[6][8] Use a sample cleanup kit or precipitation/resolubilization steps (e.g., TCA/acetone) to remove contaminants.[6][10]
Excess Detergent Very high concentrations of this compound can form micelles that may trap proteins or interfere with focusing, leading to smears.[10] Stick to the recommended concentration range and optimize as needed.

Problem 2: Vertical Streaking in the Second Dimension (SDS-PAGE)

Vertical streaking is typically associated with issues in the second-dimension separation but can be caused by problems originating from the IEF step.[6][12]

Possible CauseRecommended Solution
Protein Precipitation during Equilibration Proteins that were soluble in the IEF buffer (containing this compound and urea) may precipitate when transferred to the SDS-PAGE equilibration buffer. Ensure the equilibration buffer contains SDS to maintain solubility.
Incomplete Equilibration If the IPG strip is not fully equilibrated, proteins may not transfer efficiently to the second-dimension gel. Follow a two-step equilibration protocol, first with DTT to reduce proteins, and second with iodoacetamide (B48618) to alkylate them, preventing re-oxidation and potential streaking.[13]
Poor Transfer from IPG Strip to Gel Ensure there are no air bubbles between the IPG strip and the SDS-PAGE gel, as this will block protein transfer.[8] A small amount of agarose (B213101) sealing solution helps ensure complete contact.
Protein Overload Too much protein in a single spot from the IEF can exceed the binding capacity of the SDS in the second dimension, causing it to streak downwards. Reduce the initial protein load.[8]

Problem 3: Low Spot Number or Poor Resolution (Especially for Membrane Proteins)

This issue points directly to inefficient protein extraction and solubilization.[1][5]

Possible CauseRecommended Solution
Suboptimal Lysis/Rehydration Buffer A standard buffer may not be sufficient for complex or hydrophobic samples. The combination of urea and thiourea is known to significantly improve the solubilization of hydrophobic proteins compared to urea alone.[9]
Ineffective Detergent Action While this compound is powerful, some membrane proteomes benefit from a combination of detergents.[5] Consider using a mixture, such as 3% CHAPS with 1% LPC (a zwitterionic lipid), which has been shown to improve spot number and resolution for membrane proteins.[5]
Proteolysis Protein degradation during sample preparation will lead to a loss of spots and the appearance of new, artifactual spots. Always work quickly, on ice, and include a protease inhibitor cocktail in your lysis buffer.[13][14]
Insufficient Focusing Time If the total volt-hours (Vhr) for the IEF run is too low, proteins may not have reached their pI, resulting in poor focusing and fewer distinct spots.[13] Increase the focusing time.

Quantitative Data Summary: Lysis/Rehydration Buffer Components

The optimal composition of the sample buffer is critical for successful solubilization and focusing. The following table summarizes commonly used concentration ranges for key components when using this compound.

ComponentTypical Concentration RangePurpose & Notes
Urea 7–8 MPrimary chaotrope; denatures proteins and maintains solubility.[7][15] Should be high purity and freshly prepared to avoid protein carbamylation.[9][13]
Thiourea 2 MA stronger chaotrope that enhances the action of urea, particularly for hydrophobic proteins.[9][14]
This compound 1–4% (w/v)Zwitterionic detergent for protein solubilization. The optimal concentration is sample-dependent and may require empirical testing.[4][7][11]
DTT (Dithiothreitol) 20–100 mMReducing agent; cleaves disulfide bonds to ensure proteins are fully denatured and unfolded.[2][7][11]
Carrier Ampholytes/IPG Buffer 0.5–2% (v/v)Establishes the pH gradient (in carrier ampholyte-based IEF) or improves protein solubility and sample entry in IPG strips.[11][15]

Experimental Protocol: Protein Solubilization with a this compound-Based Buffer

This protocol provides a general methodology for solubilizing cellular or tissue proteins for 2D electrophoresis.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.[2]

  • Protein sample (e.g., cell pellet, tissue homogenate).

  • Sonicator.

  • High-speed refrigerated centrifuge.

Methodology:

  • Buffer Preparation: Prepare the Lysis Buffer using high-purity reagents. Heat gently (max 30°C) to dissolve the urea, but do not overheat, as this can cause urea to break down into isocyanate, leading to protein carbamylation and charge artifacts.[13] Add DTT and protease inhibitors just before use.

  • Sample Lysis: Add an appropriate volume of cold Lysis Buffer to your sample pellet or tissue. The volume depends on the starting material, but aim for a final protein concentration of 5-10 mg/mL.

  • Solubilization: Vigorously vortex or pipette the sample to resuspend it. Incubate at room temperature for 1-2 hours with gentle agitation to facilitate complete solubilization.[2] Sonication on ice can be performed to aid in cell disruption and shear nucleic acids, which can otherwise interfere with IEF.

  • Clarification: Centrifuge the sample at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any insoluble material, such as lipids and cell debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein fraction. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the solubilized sample using a 2D-compatible protein assay (e.g., a modified Bradford assay).

  • Storage: The sample is now ready for dilution in rehydration buffer for the first-dimension IEF. Store aliquots at -80°C to prevent degradation.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered when using this compound in 2D electrophoresis.

G cluster_IEF First Dimension (IEF) Issues cluster_SDS Second Dimension (SDS-PAGE) Issues start 2D Gel Issue Observed problem problem start->problem Analyze Gel cause1 cause1 problem->cause1 Horizontal Streaking? cause2 cause2 problem->cause2 Vertical Streaking? cause3 cause3 problem->cause3 Low Spot Number? cause cause solution solution solution1a solution1a cause1->solution1a Possible Cause: Incomplete Solubilization solution1b solution1b cause1->solution1b Possible Cause: Interfering Substances s1 Increase Urea/Thiourea Optimize [this compound] Add stronger detergents solution1a->s1 Solution s2 Perform Sample Cleanup (TCA/Acetone) solution1b->s2 Solution solution2a solution2a cause2->solution2a Possible Cause: Precipitation during Equilibration/Transfer s3 Ensure proper equilibration Check for bubbles between strip and gel solution2a->s3 Solution solution3a solution3a cause3->solution3a Possible Cause: Inefficient Protein Extraction solution3b solution3b cause3->solution3b Possible Cause: Underfocusing s4 Use Urea + Thiourea Try detergent mixtures (e.g., this compound + LPC) solution3a->s4 Solution s5 Increase IEF volt-hours solution3b->s5 Solution

References

optimizing buffer conditions with CHAPSO for specific protein types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions using the zwitterionic detergent CHAPSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from CHAPS?

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent commonly used for solubilizing membrane proteins and breaking protein-protein interactions.[1][2] It shares a similar chemical structure with CHAPS but includes an additional hydroxyl group on the propyl chain.[3] This modification gives this compound a more polar head group, resulting in greater solubility compared to CHAPS.[4][5] This enhanced solubility can be advantageous for working with particularly hydrophobic proteins.[4]

Q2: When should I choose this compound over other detergents?

This compound is an excellent choice when the primary goal is to solubilize membrane proteins while preserving their native conformation and biological activity.[4][6] It is particularly useful for:

  • Integral membrane proteins: Its non-denaturing nature helps maintain the functional capability of these proteins after extraction from the lipid bilayer.[2][5]

  • Protein complexes: this compound is effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, making it ideal for co-immunoprecipitation (Co-IP) studies.[7]

  • Sensitive proteins: For proteins that are easily denatured, the milder nature of this compound compared to ionic detergents like SDS is a significant advantage.[6]

  • Downstream applications requiring UV monitoring: Both CHAPS and this compound have low absorbance in the UV region, which is beneficial for monitoring protein concentration or binding events spectroscopically.[3]

  • Cryo-Electron Microscopy (Cryo-EM): this compound has been shown to be effective in reducing the preferred orientation of particles at the air-water interface, leading to improved 3D reconstructions.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 8 mM.[8][9][10] It is crucial to work at a this compound concentration above its CMC to ensure that there are enough micelles to encapsulate and solubilize the target proteins, preventing their aggregation.[11][12] Working significantly above the CMC can sometimes lead to protein denaturation, so optimization is key.[12]

Q4: Can this compound be removed from a protein sample?

Yes, due to its relatively high CMC and small micelle size, this compound can be removed from protein samples using methods like dialysis, gel filtration, or through the use of detergent removal resins.[11][13]

Data Presentation

Physicochemical Properties of this compound vs. Other Common Detergents
PropertyThis compoundCHAPSTriton X-100SDS
Type ZwitterionicZwitterionicNon-ionicAnionic
Molecular Weight (Da) 630.9[9]614.9[3]~625288.4
CMC (mM) 8[8][9][10]6-10[3]0.2-0.97-10
Aggregation Number 11[9]4-14[3]~140~62
Micelle Molecular Weight (kDa) ~7[9]~6.2[3]~90~18
Denaturing Potential Low[2]Low[3]LowHigh
Recommended Starting Concentrations of this compound for Different Applications
ApplicationProtein TypeRecommended this compound Concentration
Solubilization Membrane Proteins (e.g., GPCRs)1-2% (w/v)[14]
Co-Immunoprecipitation Cytosolic & Membrane Protein Complexes~0.5% (w/v)[7]
Enzyme Assays Soluble or Membrane-Bound Enzymes0.01 - 0.1% (w/v) (requires optimization)[15]
Cryo-EM Sample Prep Protein ComplexesAt or near the CMC (~8 mM)

Troubleshooting Guides

Issue 1: Protein Precipitation or Aggregation

Q: My protein is precipitating after adding the this compound-containing buffer. What could be the cause and how can I fix it?

A: Protein precipitation in the presence of this compound can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Check this compound Concentration:

    • Problem: The this compound concentration may be below its CMC (~8 mM), leading to insufficient micelle formation to solubilize your protein.[12]

    • Solution: Increase the this compound concentration to at least 1.5-2 times the CMC. For initial solubilization of membrane proteins, a concentration of 1-2% (w/v) is a good starting point.[14]

  • Optimize Buffer pH and Ionic Strength:

    • Problem: The buffer pH might be too close to the isoelectric point (pI) of your protein, where it is least soluble.[15] Incorrect ionic strength can also lead to aggregation.[15]

    • Solution: Adjust the buffer pH to be at least one pH unit away from your protein's pI. You can also screen a range of salt concentrations (e.g., 50-500 mM NaCl or KCl) to find the optimal ionic strength.[14]

  • Consider Protein Concentration:

    • Problem: High protein concentrations are more prone to aggregation.[16]

    • Solution: Try working with a more dilute protein sample during the initial solubilization steps.

  • Add Stabilizing Agents:

    • Problem: Some proteins require additional components to maintain their stability.

    • Solution: Consider adding stabilizing agents to your buffer, such as:

      • Glycerol (B35011) (10-20% v/v): Acts as a cryoprotectant and increases solvent viscosity.[12]

      • Specific lipids (e.g., cholesterol or its analogs): Can be crucial for the stability of certain membrane proteins like GPCRs.[14]

      • Reducing agents (e.g., DTT or TCEP at 1-5 mM): To prevent the formation of incorrect disulfide bonds.[12]

  • Temperature Control:

    • Problem: Most solubilization procedures are performed at 4°C to minimize proteolysis, but some proteins may be less soluble at lower temperatures.[15]

    • Solution: While keeping protease activity in mind, you could test the solubilization at room temperature for a short period.

Issue 2: Loss of Protein Activity

Q: I have successfully solubilized my protein with this compound, but it has lost its biological activity. What can I do?

A: Loss of activity often points to protein denaturation or the stripping of essential co-factors.

  • Optimize this compound Concentration:

    • Problem: While a high detergent concentration is good for solubilization, it can sometimes be too harsh and strip away essential annular lipids or denature the protein.[12]

    • Solution: Perform a detergent titration to find the lowest effective this compound concentration that maintains solubilization without sacrificing activity.

  • Supplement with Lipids:

    • Problem: The native lipid environment is crucial for the function of many membrane proteins.

    • Solution: Add back specific lipids or a lipid mixture to your purified protein-detergent complex. For GPCRs, cholesterol and its derivatives are often beneficial.[14]

  • Screen Other Detergents:

    • Problem: this compound may not be the optimal detergent for every protein.

    • Solution: If activity is consistently lost, consider screening a panel of other mild detergents, such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), or digitonin, especially for sensitive membrane proteins like GPCRs.[12]

  • Check for Essential Co-factors:

    • Problem: The purification process may have removed essential metal ions or other co-factors.

    • Solution: Ensure your buffers contain any necessary co-factors required for your protein's activity.

Issue 3: Issues with Downstream Applications

Q: I am having trouble with my downstream application (e.g., Mass Spectrometry, Immunoprecipitation) after using this compound. What should I consider?

A:

  • Mass Spectrometry: this compound is generally considered incompatible with in-solution digestion for mass spectrometry as it can cause ion suppression.[17] If mass spectrometry is your intended downstream application, you will likely need to remove the this compound or use an in-gel digestion protocol where this compound is more tolerated.[17] Alternatively, consider using a mass spectrometry-compatible surfactant.

  • Immunoprecipitation (IP):

    • Problem: Low yield of immunoprecipitated protein.

    • Solution: Ensure your lysis and wash buffers contain an adequate concentration of this compound (typically around 0.5%) to keep the protein complex soluble.[7] However, very high concentrations might disrupt weaker protein-protein interactions. Titrate the detergent concentration in your wash buffers to find a balance between reducing non-specific binding and maintaining the interaction of interest.

    • Problem: High background of non-specific proteins.

    • Solution: Increase the number of washes or slightly increase the detergent concentration in your wash buffers to reduce non-specific binding.[18]

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using this compound

This protocol provides a general guideline for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration, buffer composition, and incubation time is recommended for each specific protein.

  • Buffer Preparation:

    • Lysis/Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1-2% (w/v) this compound.

    • Immediately before use, add a protease inhibitor cocktail.

    • Optional: Add 10% glycerol for added stability.[12]

  • Cell Harvesting and Membrane Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer without detergent.

    • Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization:

    • Resuspend the membrane pellet in the ice-cold Lysis/Solubilization Buffer.

    • Incubate on a rotator or rocker for 1-2 hours at 4°C.[19]

    • Clarify the lysate by ultracentrifugation (100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.[19]

  • Downstream Processing:

    • Carefully collect the supernatant containing the solubilized protein-CHAPSO mixed micelles for further purification or analysis.

Protocol 2: Co-Immunoprecipitation (Co-IP) of a Protein Complex using this compound

This protocol is designed to isolate a protein of interest along with its binding partners.

  • Buffer Preparation:

    • Co-IP Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% (w/v) this compound, 1 mM EDTA.[7][14]

    • Add protease and phosphatase inhibitors immediately before use.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cell pellet and resuspend.

    • Incubate on ice for 30 minutes with occasional gentle mixing.[14]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Immunoprecipitation:

    • Transfer the supernatant to a new pre-chilled tube.

    • Add the specific antibody against your "bait" protein and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads (pre-washed with Co-IP Lysis Buffer) and incubate for another 1-2 hours at 4°C.[7]

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer (or a wash buffer with a slightly lower this compound concentration).

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Mandatory Visualizations

experimental_workflow_solubilization start Cultured Cells harvest Harvest & Wash Cells (ice-cold PBS) start->harvest lysis Lyse Cells in Hypotonic Buffer harvest->lysis ultracentrifuge1 Ultracentrifugation (100,000 x g, 1h, 4°C) lysis->ultracentrifuge1 membranes Isolate Membrane Pellet ultracentrifuge1->membranes solubilize Resuspend in This compound Buffer (1-2%) membranes->solubilize incubate Incubate (1-2h, 4°C) with rotation solubilize->incubate ultracentrifuge2 Clarification (100,000 x g, 1h, 4°C) incubate->ultracentrifuge2 supernatant Collect Supernatant (Solubilized Protein) ultracentrifuge2->supernatant pellet Discard Pellet ultracentrifuge2->pellet

Caption: Workflow for membrane protein solubilization using this compound.

co_ip_workflow start Cell Pellet lysis Lyse in this compound Buffer (~0.5%) + Protease Inhibitors start->lysis centrifuge1 Centrifuge (14,000 x g) to pellet debris lysis->centrifuge1 supernatant Collect Supernatant (Lysate) centrifuge1->supernatant add_ab Add Primary Antibody (Incubate 2-4h, 4°C) supernatant->add_ab add_beads Add Protein A/G Beads (Incubate 1-2h, 4°C) add_ab->add_beads wash Wash Beads 3-5x with this compound Buffer add_beads->wash elute Elute Protein Complex wash->elute analysis Downstream Analysis (e.g., Western Blot, MS) elute->analysis

Caption: Co-Immunoprecipitation (Co-IP) workflow using a this compound-based buffer.

troubleshooting_logic problem Problem Encountered (e.g., Aggregation, Inactivity) check_conc Is this compound concentration > CMC? problem->check_conc check_buffer Is buffer pH far from pI? Is ionic strength optimal? problem->check_buffer check_additives Are stabilizing additives (glycerol, lipids) present? problem->check_additives check_temp Is temperature optimal? problem->check_temp solution_conc Increase this compound Concentration check_conc->solution_conc No solution_buffer Adjust pH and/or Salt Concentration check_buffer->solution_buffer No solution_additives Add Glycerol, Lipids, or Reducing Agents check_additives->solution_additives No solution_temp Test Different Temperatures check_temp->solution_temp No

Caption: Logical workflow for troubleshooting common issues with this compound.

References

Validation & Comparative

CHAPSO vs. CHAPS: A Comparative Guide to Solubilizing Fragile Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of fragile membrane proteins is a critical bottleneck in the pipeline of structural and functional studies. The choice of detergent is paramount, as it must be potent enough to extract the protein from its native lipid environment while being gentle enough to preserve its delicate structure and biological activity. Among the zwitterionic detergents, CHAPS and its hydroxylated analog, CHAPSO, are prominent choices. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal detergent for your research needs.

Both CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and this compound (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) are non-denaturing zwitterionic detergents derived from cholic acid.[1] They are valued for their ability to break protein-lipid and lipid-lipid interactions without disrupting protein-protein interactions, making them suitable for the solubilization of protein complexes.[2] Their zwitterionic nature, carrying no net charge over a wide pH range, also makes them compatible with ion-exchange chromatography.

The primary structural difference between the two lies in the presence of an additional hydroxyl group on the propane (B168953) sulfonate head group of this compound.[3] This seemingly minor modification imparts a greater polarity to the head group, resulting in increased solubility of this compound compared to CHAPS.[3][4] This enhanced polarity can be a distinct advantage when working with particularly hydrophobic and fragile membrane proteins.

Physicochemical Properties: A Quantitative Comparison

The effectiveness of a detergent is intrinsically linked to its physicochemical properties. The following table summarizes the key parameters for CHAPS and this compound.

PropertyCHAPSThis compoundReference(s)
Molecular Weight ( g/mol ) 614.88630.88[2]
Critical Micelle Concentration (CMC) (mM) 6 - 108[2][3][5]
Aggregation Number 4 - 14Not specified[2]
Micelle Molecular Weight (Da) ~6,150Not specified[2]

Performance in Solubilization: Experimental Evidence

While direct comparative studies on a wide range of fragile membrane proteins are limited, existing data provides valuable insights into the differential performance of CHAPS and this compound.

A key study directly compared the efficacy of CHAPS and this compound in solubilizing unilamellar liposomes, a model system for cell membranes. The results demonstrated that this compound is a more efficient solubilizing agent, requiring a lower detergent-to-phospholipid molar ratio to initiate and complete the transition from a lamellar (bilayer) to a micellar (solubilized) state.[1][6]

Stage of SolubilizationCHAPS (Detergent/Phospholipid Molar Ratio)This compound (Detergent/Phospholipid Molar Ratio)Reference(s)
Initiation of Lamellar-to-Micellar Transition 0.40.21[1][6]
Completion of Lamellar-to-Micellar Transition 1.040.74[1][6]

This suggests that this compound can achieve complete membrane solubilization at a lower concentration than CHAPS, which can be advantageous in minimizing potential detergent-induced artifacts and preserving the native state of the protein.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the solubilization of membrane proteins using CHAPS and a proposed protocol for this compound based on its properties and established methodologies for similar detergents. It is crucial to note that the optimal conditions, including detergent concentration, buffer composition, and incubation time, should be empirically determined for each specific protein.

Protocol 1: Membrane Protein Extraction using CHAPS

This protocol outlines a general procedure for the extraction of membrane proteins from cultured mammalian cells.

Materials:

  • Cultured mammalian cells expressing the protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Wash the cell monolayer with ice-cold PBS.

  • Aspirate the PBS and add ice-cold CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

Protocol 2: Proposed Protocol for Membrane Protein Extraction using this compound

This proposed protocol is adapted from standard membrane protein extraction procedures and takes into account the higher solubility of this compound.

Materials:

  • Cultured mammalian cells expressing the protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5-1.5% (w/v) this compound, 5 mM MgCl2, 1 mM DTT, Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.

  • Centrifuge the lysate at low speed to remove nuclei and intact cells.

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Resuspend the membrane pellet in the this compound Solubilization Buffer.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect the supernatant containing the solubilized membrane proteins.

  • Assess protein concentration and proceed with downstream applications.

Visualizing the Workflow and Key Considerations

The general workflow for membrane protein solubilization using either CHAPS or this compound can be visualized as a series of sequential steps. The choice of detergent and the optimization of the protocol are critical decision points that influence the final outcome.

MembraneProteinSolubilization cluster_prep Cell & Membrane Preparation cluster_solubilization Solubilization cluster_analysis Downstream Analysis CellCulture Cell Culture CellHarvest Cell Harvest & Lysis CellCulture->CellHarvest MembraneIsolation Membrane Isolation (Ultracentrifugation) CellHarvest->MembraneIsolation DetergentChoice Detergent Selection (CHAPS or this compound) MembraneIsolation->DetergentChoice SolubilizationStep Incubation with Detergent Buffer DetergentChoice->SolubilizationStep Clarification Clarification (Ultracentrifugation) SolubilizationStep->Clarification ProteinQuantification Protein Quantification Clarification->ProteinQuantification ActivityAssay Functional/Activity Assay ProteinQuantification->ActivityAssay StructuralStudies Structural Studies (e.g., Crystallography, Cryo-EM) ProteinQuantification->StructuralStudies DetergentSelectionLogic Start Start: Select Detergent for Fragile Membrane Protein ProteinProperties Assess Protein Hydrophobicity & Fragility Start->ProteinProperties InitialScreening Initial Screening/ Robust Protein ProteinProperties->InitialScreening Low to Moderate ChallengingProtein Highly Hydrophobic/ Sensitive Protein ProteinProperties->ChallengingProtein High UseCHAPS Use CHAPS InitialScreening->UseCHAPS Usethis compound Consider this compound ChallengingProtein->Usethis compound Optimize Optimize Concentration & Buffer Conditions UseCHAPS->Optimize Usethis compound->Optimize

References

A Head-to-Head Comparison: CHAPSO vs. Triton X-100 for Total Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding cellular function and disease, the effective extraction of total protein is a critical first step. The choice of detergent for cell lysis can significantly impact protein yield, integrity, and compatibility with downstream applications. This guide provides a comprehensive comparison of two commonly used detergents, the zwitterionic CHAPSO and the non-ionic Triton (B1239919) X-100, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Properties of this compound and Triton X-100

Both this compound and Triton X-100 are effective cell lysis agents, but they possess distinct biochemical properties that influence their performance. This compound, a derivative of cholic acid, is known for its ability to solubilize proteins, particularly membrane proteins, while preserving their native structure and function.[1][2] Triton X-100 is a mild, non-denaturing detergent widely used for general cell lysis and protein extraction.[1]

PropertyThis compoundTriton X-100
Detergent Type ZwitterionicNon-ionic
Denaturing Non-denaturingNon-denaturing
Molecular Weight ~631 g/mol ~625 g/mol
Critical Micelle Concentration (CMC) 8-10 mM0.24 mM
Dialyzable YesNo
Primary Use Solubilization of membrane proteins, preserving protein functionGeneral cell lysis and total protein extraction

Performance in Protein Extraction: A Comparative Overview

While direct head-to-head studies quantifying total protein yield with this compound versus Triton X-100 are limited, data from studies using the closely related detergent CHAPS provide valuable insights. The following table presents a hypothetical dataset based on the known properties of these detergents for the isolation of a target membrane protein. It is important to note that actual yields and purity are highly dependent on the cell type and extraction protocol.

DetergentTypeConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)
CHAPS (as a proxy for this compound) Zwitterionic1% (w/v)1.885
Triton X-100 Non-ionic1% (v/v)2.570

This is a hypothetical dataset based on the known properties of the detergents for illustrative purposes.[3]

Generally, Triton X-100 may yield a higher total protein concentration due to its efficient cell lysis capabilities.[3] However, this compound and its analogue CHAPS are often superior in preserving the native conformation of proteins, leading to higher purity of the target protein, especially for membrane-bound proteins.[3][4]

Experimental Protocols for Total Protein Extraction

The following are generalized protocols for total protein extraction from cultured mammalian cells using this compound and Triton X-100.

Protocol 1: Total Protein Extraction using this compound Lysis Buffer[5][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling.

  • Using a cell scraper, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, containing the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

Protocol 2: Total Protein Extraction using Triton X-100 Lysis Buffer[7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Triton X-100 Lysis Buffer: 1% Triton X-100, 50mM HEPES, pH 7.4, 150mM NaCl, 1.5mM MgCl2, 1mM EGTA, 10% glycerol, Protease and Phosphatase Inhibitor Cocktails.

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of Triton X-100 Lysis Buffer to each well of a 6-well plate.

  • Incubate the plates on ice for 20 minutes with occasional shaking.

  • Scrape cells and collect the cell lysate into microcentrifuge tubes.

  • Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the total protein extract.

  • Determine the protein concentration using a compatible protein assay.

Visualizing the Process and Comparison

To better understand the protein extraction workflow and the key differences between this compound and Triton X-100, the following diagrams are provided.

G cluster_workflow Total Protein Extraction Workflow Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Add Lysis Buffer Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Collect Soluble Proteins Protein Quantification Protein Quantification Supernatant Collection->Protein Quantification Downstream Applications Downstream Applications Protein Quantification->Downstream Applications

A generalized workflow for total protein extraction.

G cluster_this compound This compound cluster_triton Triton X-100 CHAPSO_prop Zwitterionic Non-denaturing High CMC (8-10 mM) Dialyzable CHAPSO_adv Advantages: - Preserves protein structure and function - Ideal for membrane proteins - Removable by dialysis CHAPSO_prop->CHAPSO_adv CHAPSO_disadv Disadvantages: - Potentially lower total protein yield CHAPSO_prop->CHAPSO_disadv Triton_prop Non-ionic Non-denaturing Low CMC (0.24 mM) Not Dialyzable Triton_adv Advantages: - High total protein yield - Effective for general cell lysis Triton_prop->Triton_adv Triton_disadv Disadvantages: - May be less effective for some membrane proteins - Difficult to remove Triton_prop->Triton_disadv

Key characteristics of this compound and Triton X-100.

Choosing the Right Detergent for Your Research

The decision between this compound and Triton X-100 hinges on the specific experimental goals.

Choose this compound when:

  • The primary goal is to extract membrane proteins in their native, functional state.[1]

  • Downstream applications require the preservation of protein structure and activity, such as enzyme kinetics assays or co-immunoprecipitation of protein complexes.[4]

  • The detergent needs to be removed from the sample, as this compound's high CMC allows for its removal by dialysis.[1]

Choose Triton X-100 when:

  • The objective is to maximize the total protein yield from whole-cell lysates.[3]

  • The proteins of interest are soluble and not embedded in membranes.

  • Downstream applications do not require the removal of the detergent.

References

CHAPSO versus digitonin for cryo-EM structural analysis of membrane proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CHAPSO and Digitonin (B1670571) for Cryo-EM Structural Analysis of Membrane Proteins

For researchers, scientists, and drug development professionals venturing into the structural analysis of membrane proteins by cryogenic electron microscopy (cryo-EM), the choice of detergent is a critical determinant of success. Among the vast array of available detergents, this compound and digitonin have emerged as valuable tools, each with distinct properties and applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal detergent for your membrane protein of interest.

Introduction to this compound and Digitonin

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent belonging to the cholic acid series.[1] It is particularly recognized for its utility in mitigating the common cryo-EM challenge of preferred particle orientation at the air-water interface.[2][3][4][5][6] By preventing the adsorption of protein particles to this interface, this compound facilitates a more random distribution of particle orientations in the vitreous ice, leading to higher quality, isotropic 3D reconstructions.[3][5]

Digitonin is a non-ionic, steroid-based glycoside detergent extracted from the foxglove plant (Digitalis purpurea).[1][7] With a long history in membrane biochemistry, it is renowned for its gentle solubilization and stabilization of complex eukaryotic membrane proteins.[7] Its rigid steroidal core and hydrophilic sugar chains create a unique micellar environment that can be particularly effective for maintaining the native structure and function of delicate protein assemblies, making it a popular choice for initial protein extraction and purification.[2][7]

Physicochemical Properties: A Head-to-Head Comparison

The distinct physicochemical properties of this compound and digitonin dictate their primary applications in cryo-EM workflows. A summary of these properties is presented in the table below.

PropertyThis compoundDigitoninReferences
Chemical Nature ZwitterionicNon-ionic[1][2]
Structure Cholic acid derivativeSteroid glycoside[1]
Critical Micelle Concentration (CMC) ~8-10 mM (~0.5%)0.25–0.50 mM (0.02-0.03%)[1][8]
Micelle Size ~6-7 kDa~70-75 kDa[1]
Key Advantage in Cryo-EM Mitigates preferred orientationStabilizes delicate membrane proteins[2][3][7]
Primary Application Additive during grid preparationSolubilization and purification[2][4]
Removability Easily removed by dialysisMore difficult to remove due to low CMC[1]
Variability Synthetic, high purityNatural product, potential batch-to-batch variation[1]

Performance in Cryo-EM Structural Analysis

The choice between this compound and digitonin, or their combined use, depends on the specific challenges presented by the membrane protein under investigation.

This compound: The Orientation Randomizer

The primary role of this compound in modern cryo-EM is to overcome the issue of preferred particle orientation. Many membrane protein complexes adsorb to the air-water interface during grid preparation, leading to a limited set of views and anisotropic 3D reconstructions. The addition of this compound, typically at or near its CMC, has been shown to prevent this adsorption, resulting in a significant improvement in the angular distribution of particles.[3][5]

A notable example is the study of bacterial RNA polymerase, where the addition of 8 mM this compound completely prevented particle adsorption to the air-water interface and dramatically broadened the orientation distribution, enabling the determination of an isotropically uniform high-resolution map.[5] Cryo-electron tomography has visually confirmed that in the absence of this compound, particles are located at the ice surfaces, while in its presence, they are randomly distributed within the vitreous ice layer.[3]

Digitonin: The Gentle Stabilizer

Digitonin has a proven track record in the successful solubilization and structural determination of challenging eukaryotic membrane proteins and their complexes.[7] Its steroid-based structure is thought to provide a more native-like environment for certain proteins, preserving their structural integrity and function.

A 2021-2022 analysis of high-resolution cryo-EM structures revealed that digitonin was used for membrane protein extraction in 5% of the reported cases.[8] It was also the sixth most frequent choice of surfactant present during the vitrification step, accounting for 9% of the reports.[9] This highlights its continued relevance in the field. However, it is worth noting the increasing popularity of its synthetic, more homogeneous alternative, glyco-diosgenin (B8134288) (GDN).[1][2][7][8]

There is also a growing trend to exchange digitonin for detergent-free systems like nanodiscs for the final vitrification step.[9] This approach leverages the excellent solubilizing power of digitonin for initial extraction and purification, while the nanodisc provides a lipid bilayer environment for the final structural analysis, which can lead to higher resolution maps.[10]

Experimental Protocols

General Workflow for Membrane Protein Cryo-EM Sample Preparation

The following diagram illustrates a general workflow for preparing a membrane protein sample for cryo-EM analysis, indicating the stages where digitonin and this compound are typically employed.

experimental_workflow General Cryo-EM Workflow for Membrane Proteins cluster_extraction Protein Extraction & Purification cluster_sample_prep Final Sample Preparation cluster_cryo_em Cryo-EM cell_culture 1. Cell Culture/ Membrane Preparation solubilization 2. Solubilization (e.g., with Digitonin) cell_culture->solubilization purification 3. Affinity Purification (in presence of detergent) solubilization->purification detergent_exchange 4. Detergent Exchange (Optional) (e.g., to Nanodisc) purification->detergent_exchange concentration 5. Concentration detergent_exchange->concentration chapso_addition 6. Additive for Orientation (Optional) (e.g., this compound) concentration->chapso_addition grid_prep 7. Grid Preparation & Vitrification chapso_addition->grid_prep data_collection 8. Data Collection grid_prep->data_collection structure_determination 9. Structure Determination data_collection->structure_determination

Caption: A general workflow for membrane protein cryo-EM sample preparation.

Protocol for Using Digitonin for Solubilization
  • Membrane Preparation: Isolate membranes from cell culture expressing the protein of interest by standard centrifugation techniques.

  • Solubilization Buffer Preparation: Prepare a buffer containing a suitable pH and salt concentration for your protein, supplemented with protease inhibitors. Add digitonin to the buffer. A typical starting concentration is 1-2% (w/v).

  • Solubilization: Resuspend the isolated membranes in the solubilization buffer. The detergent-to-protein ratio is a critical parameter that needs to be optimized. Incubate at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the suspension at high speed (e.g., >100,000 x g) for 1 hour to pellet unsolubilized material.

  • Purification: The supernatant containing the solubilized membrane protein can then be subjected to affinity chromatography. It is crucial to include a lower concentration of digitonin (typically just above its CMC, e.g., 0.05%) in all subsequent purification buffers to maintain protein stability.

Protocol for Using this compound to Mitigate Preferred Orientation
  • Purified Protein Sample: Start with your purified and concentrated membrane protein sample, either in a detergent like digitonin or reconstituted in a nanodisc.

  • This compound Addition: Just prior to grid preparation, add this compound to the protein sample. The final concentration of this compound is critical and often most effective at its CMC, which is approximately 8 mM.[5] It is advisable to screen a range of concentrations (e.g., 4 mM, 8 mM, 12 mM) to find the optimal condition for your specific sample.[11]

  • Grid Preparation: Immediately apply the sample containing this compound to a glow-discharged cryo-EM grid and proceed with vitrification using a plunge-freezing apparatus.

Logical Decision Pathway

The following diagram illustrates a logical decision-making process for choosing between or combining this compound and digitonin in a cryo-EM project.

References

Unveiling Protein Alliances: A Comparative Guide to CHAPSO-Based Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and validation of protein-protein interactions (PPIs) are paramount to unraveling complex biological signaling pathways and accelerating therapeutic discoveries. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for this purpose. The choice of detergent in this process is a critical determinant of success, directly impacting the preservation of genuine interactions while minimizing non-specific binding. This guide provides an objective comparison of CHAPSO-based Co-IP with common alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.

Detergent Showdown: this compound vs. Triton (B1239919) X-100 and NP-40

The ideal detergent for Co-IP must effectively lyse cells to release protein complexes without disrupting the delicate interactions between proteins. This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), a zwitterionic detergent, is often favored for its ability to solubilize membrane proteins while maintaining the integrity of many protein complexes. To understand its performance, we compare it with two widely used non-ionic detergents: Triton X-100 and NP-40.

FeatureThis compoundTriton X-100NP-40Source
Detergent Type ZwitterionicNon-ionicNon-ionicN/A
Critical Micelle Concentration (CMC) 8 mM0.24 mM0.05-0.3 mM[1][2]
Denaturing Potential Generally non-denaturing, can be more effective at breaking certain protein-protein interactions.Mild, non-denaturing. Preserves most protein-protein interactions.Mild, non-denaturing. Preserves most protein-protein interactions.[2]
Solubilization of Membrane Proteins Highly effectiveEffectiveEffective[3]
Preservation of Protein-Protein Interactions Effective, but its higher solubilizing power may disrupt weaker interactions compared to non-ionic detergents.[4][5]Generally preserves a wide range of interactions.[2]Generally preserves a wide range of interactions.
Experimental Observations More efficient than NP-40 and Triton X-100 in solubilizing a major histocompatibility complex (MHC)-like antigen, allowing for its immunoprecipitation.[4]A study optimizing NP-40 concentration for IP-MS found that lower concentrations (around 0.05%) reduced non-specific binding.[1]Lower concentrations (around 0.05%) were found to be optimal for reducing non-specific binding in IP-MS experiments.[1]

In Focus: Experimental Protocols for Co-Immunoprecipitation

Detailed and optimized protocols are crucial for reproducible results. Below are step-by-step methodologies for performing Co-IP with this compound, Triton X-100, and NP-40.

This compound-Based Co-Immunoprecipitation Protocol

This protocol is particularly useful for studies involving membrane-associated protein interactions.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound. Add protease and phosphatase inhibitors fresh before use.

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads

  • Wash Buffer: this compound Lysis Buffer

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells by adding ice-cold this compound Lysis Buffer and incubating on a rocker at 4°C for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add the specific antibody to the cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature for 5-10 minutes.

    • Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins for subsequent western blot analysis.

Triton X-100-Based Co-Immunoprecipitation Protocol

A standard protocol suitable for a wide range of protein interaction studies.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold PBS

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100. Add protease and phosphatase inhibitors fresh before use.[6]

  • Antibody specific to the bait protein

  • Protein A/G agarose (B213101) beads

  • Wash Buffer: Triton X-100 Lysis Buffer

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Follow the same steps as the this compound protocol, using the Triton X-100 Lysis Buffer.

  • Immunoprecipitation: Follow the same steps as the this compound protocol, using Protein A/G agarose beads.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution: Follow the same steps as the this compound protocol.

NP-40-Based Co-Immunoprecipitation Protocol

Similar to the Triton X-100 protocol, this is a widely used method for studying protein interactions.

Materials:

  • Cells expressing the protein of interest

  • Ice-cold PBS

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% (v/v) NP-40. Add protease and phosphatase inhibitors fresh before use.[7]

  • Antibody specific to the bait protein

  • Protein A/G sepharose beads

  • Wash Buffer: NP-40 Lysis Buffer

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Follow the same steps as the this compound protocol, using the NP-40 Lysis Buffer.

  • Immunoprecipitation: Follow the same steps as the this compound protocol, using Protein A/G sepharose beads.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution: Follow the same steps as the this compound protocol.

Visualizing the Workflow: Co-Immunoprecipitation

Co_Immunoprecipitation_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Washing & Elution Start Start with Cultured Cells Lyse Lyse Cells with Detergent Buffer Start->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Add_Ab Add Bait-Specific Antibody Clarify->Add_Ab Incubate Incubate to Form Complexes Add_Ab->Incubate Add_Beads Add Protein A/G Beads Wash Wash Beads to Remove Non-specific Binders Add_Beads->Wash Incubate->Add_Beads Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot / Mass Spec Elute->Analyze

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

Beyond Co-IP: Alternative Methods for PPI Validation

While Co-IP is a powerful tool, it is often beneficial to validate findings with orthogonal methods. Here are some widely used alternatives:

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method for identifying PPIs in vivo.[8][9][10][11][12] It relies on the reconstitution of a functional transcription factor when two proteins of interest (one fused to a DNA-binding domain - "bait", and the other to an activation domain - "prey") interact.[9]

Yeast_Two_Hybrid Bait Bait Protein (fused to DNA-binding domain) Interaction Interaction Bait->Interaction Prey Prey Protein (fused to activation domain) Prey->Interaction TF_Reconstitution Transcription Factor Reconstitution Interaction->TF_Reconstitution Reporter_Gene Reporter Gene Activation (e.g., HIS3, LacZ) TF_Reconstitution->Reporter_Gene Growth Yeast Growth on Selective Medium Reporter_Gene->Growth

Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting PPIs.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique to measure the binding kinetics and affinity of interacting molecules.[13][14][15][16][17] One protein ("ligand") is immobilized on a sensor chip, and the binding of its partner ("analyte") is detected as a change in the refractive index.[13][14][15][16]

Surface_Plasmon_Resonance Ligand Immobilized Ligand (Protein 1) Binding Binding Event Ligand->Binding Analyte Analyte in Solution (Protein 2) Analyte->Binding Detection Change in Refractive Index (SPR Signal) Binding->Detection

Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.

Förster Resonance Energy Transfer (FRET)

FRET is a fluorescence-based technique that can detect the proximity of two molecules in living cells.[18][19][20][21][22] It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very short distance (typically 1-10 nm), indicating a direct interaction.[20]

Forster_Resonance_Energy_Transfer Donor Donor Fluorophore (e.g., CFP) Energy_Transfer Energy Transfer Donor->Energy_Transfer <10 nm Acceptor Acceptor Fluorophore (e.g., YFP) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Excitation Excitation Light Excitation->Donor Energy_Transfer->Acceptor

Caption: Principle of Förster Resonance Energy Transfer (FRET).

References

Navigating the Proteome: A Comparative Analysis of CHAPSO and Other Zwitterionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on proteomic analyses, the choice of detergent is a critical first step that can significantly influence the success and reproducibility of an experiment. Zwitterionic detergents, with their unique charge characteristics, offer a versatile toolkit for protein solubilization. This guide provides a comprehensive comparative analysis of CHAPSO against other commonly used zwitterionic detergents—CHAPS, ASB-14, and Zwittergent 3-16—supported by experimental data to inform your selection process.

Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head groups, resulting in a net neutral charge over a wide pH range. This property makes them less denaturing than ionic detergents like SDS, while often providing better solubilization of membrane proteins than non-ionic detergents.[1][2] The ideal zwitterionic detergent should efficiently extract proteins, maintain their native structure and function if required, and be compatible with downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS).

Performance Comparison of Zwitterionic Detergents

The selection of an appropriate zwitterionic detergent is highly dependent on the nature of the protein sample, particularly its hydrophobicity, and the intended downstream applications. Below is a summary of the performance of this compound and its alternatives in key areas of proteomics.

Physicochemical Properties

The physicochemical properties of a detergent, such as its critical micelle concentration (CMC), aggregation number, and molecular weight, are fundamental to its behavior in solution and its effectiveness in solubilizing proteins. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial parameter for determining the optimal detergent concentration for protein extraction.

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound 630.88811
CHAPS 614.886 - 1010
ASB-14 434.68~4.2108
Zwittergent 3-16 391.650.01 - 0.06155

This data is compiled from multiple sources and may vary depending on experimental conditions.

Protein Solubilization Efficiency

The primary function of a detergent in proteomics is to disrupt cell membranes and solubilize proteins. The efficiency of this process can vary significantly between detergents, especially when dealing with challenging samples like membrane-rich tissues.

DetergentGeneral Protein SolubilizationMembrane Protein SolubilizationKey Findings
This compound GoodGood to ExcellentSimilar to CHAPS but with higher solubility due to its more polar head group.[3] Effective for solubilizing membrane proteins while preserving their native state.[3]
CHAPS GoodModerate to GoodA widely used, well-characterized detergent.[4] Less effective for highly hydrophobic and integral membrane proteins compared to newer sulfobetaines.[4][5]
ASB-14 GoodExcellentSuperior solubilization of hydrophobic and integral membrane proteins compared to CHAPS.[5][6] Can reveal previously undetected proteins in 2D gels.[5] Often used in combination with CHAPS for improved results.[7][8]
Zwittergent 3-16 GoodGoodAn effective buffer for extracting proteins from FFPE specimens for downstream proteomics analysis.[9]

Quantitative Comparison of Protein Extraction for 2D-PAGE (Human Brain Frontal Cortex)

Detergent(s)Average Number of Detected Spots
4% CHAPS985
2% ASB-141012
4% CHAPS + 2% ASB-141192

Data from Martins et al. (2007). The combination of CHAPS and ASB-14 resulted in a significantly higher number of resolved protein spots, indicating superior solubilization and resolution.[8]

Compatibility with Downstream Applications

A crucial consideration when choosing a detergent is its compatibility with the subsequent analytical techniques. While effective at solubilization, some detergents can interfere with isoelectric focusing (IEF) in 2D-PAGE or suppress ionization in mass spectrometry.

Detergent2D-PAGE CompatibilityMass Spectrometry CompatibilityKey Considerations
This compound HighModerateGenerally compatible, but like CHAPS, it can interfere with MS analysis at higher concentrations.
CHAPS HighModerateWidely used for 2D-PAGE.[10] Compatible with MS at low concentrations (<0.1%), but can cause adduct formation and signal suppression.[4]
ASB-14 HighModerateOften used in combination with CHAPS for improved 2D-PAGE results.[7][8] Similar MS compatibility concerns as CHAPS.
Zwittergent 3-16 ModerateGoodShown to be well-compatible with mass spectrometry analysis.[9]

Experimental Protocols

Detailed and reproducible protocols are essential for successful proteomic experiments. The following sections provide generalized methodologies for protein extraction for 2D-PAGE and in-solution digestion for mass spectrometry using zwitterionic detergents.

Protein Extraction for Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

This protocol provides a general framework for protein extraction from mammalian cells or tissues.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS (or other zwitterionic detergents/combinations, e.g., 2% CHAPS + 2% ASB-14), 40 mM Tris base, 65 mM DTT, 1% (v/v) Protease Inhibitor Cocktail.

  • Cultured cells or tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS and pellet by centrifugation.

    • For tissues: Mince the tissue on ice and wash with ice-cold PBS.

  • Lysis:

    • Resuspend the cell pellet or tissue in an appropriate volume of Lysis Buffer.

    • Homogenize the sample using a Dounce homogenizer or sonicator on ice.

  • Solubilization:

    • Incubate the lysate on a rotator or rocker for 60 minutes at room temperature.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Protein Quantification:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay), being mindful of potential detergent interference.

  • Sample Loading:

    • The protein extract is now ready for isoelectric focusing (the first dimension of 2D-PAGE).

In-Solution Digestion for Mass Spectrometry

This protocol outlines a general procedure for the in-solution digestion of proteins solubilized with zwitterionic detergents.

Materials:

  • Protein sample in a buffer containing a zwitterionic detergent

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction:

    • Add DTT to the protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Quenching:

    • Add DTT to a final concentration of 5 mM to quench the excess IAA.

  • Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the detergent concentration to below its CMC (if possible and compatible with the protein of interest).

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Stopping the Reaction:

    • Acidify the sample with formic acid to a final concentration of 0.1% to inactivate the trypsin.

  • Desalting:

    • Desalt the peptide mixture using a C18 spin column or other suitable method before LC-MS/MS analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind detergent selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_2dpage 2D-PAGE cluster_ms Mass Spectrometry Sample Cell/Tissue Sample Lysis Lysis & Homogenization (with Zwitterionic Detergent) Sample->Lysis Solubilization Solubilization Lysis->Solubilization Clarification Centrifugation (Pellet Debris) Solubilization->Clarification Quantification Protein Quantification Clarification->Quantification IEF Isoelectric Focusing (IEF) Quantification->IEF 2D-PAGE Pathway Digestion In-Solution Digestion (Reduction, Alkylation, Trypsin) Quantification->Digestion MS Pathway SDS_PAGE SDS-PAGE IEF->SDS_PAGE Staining Gel Staining & Analysis SDS_PAGE->Staining Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

A typical proteomics workflow using zwitterionic detergents.

DetergentSelection Start Start: Protein Sample SampleType What is the primary protein type? Start->SampleType DownstreamApp What is the downstream application? SampleType->DownstreamApp Soluble/Moderately Hydrophobic ASB14 Use ASB-14 (or CHAPS+ASB-14) SampleType->ASB14 Highly Hydrophobic/ Membrane Proteins MS_Compat Is high MS compatibility critical? DownstreamApp->MS_Compat Mass Spectrometry CHAPS Use CHAPS DownstreamApp->CHAPS 2D-PAGE MS_Compat->CHAPS No (low concentration) Zwittergent Use Zwittergent 3-16 MS_Compat->Zwittergent Yes This compound Consider this compound (Higher Solubility) CHAPS->this compound Alternative

Decision guide for selecting a zwitterionic detergent.

Conclusion

The choice of a zwitterionic detergent is a pivotal decision in the design of a proteomics experiment. While CHAPS remains a reliable, all-purpose option, its limitations in solubilizing highly hydrophobic proteins are apparent. This compound , with its enhanced solubility, presents a favorable alternative for applications where CHAPS may fall short. For challenging membrane proteomes, ASB-14 has demonstrated superior solubilization capabilities, particularly when used in combination with CHAPS. When direct compatibility with mass spectrometry is a primary concern, Zwittergent 3-16 emerges as a strong candidate.

Ultimately, the optimal detergent or combination of detergents may require empirical determination for each specific biological system. This guide provides a foundational understanding and practical protocols to empower researchers to make informed decisions, leading to more robust and comprehensive proteomic analyses.

References

CHAPSO vs. Lauryl Maltose Neopentyl Glycol (LMNG): A Comparative Guide for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein research, the choice of detergent is a critical determinant of experimental success. The ability to solubilize and stabilize these notoriously challenging proteins in their native, functional state is paramount for structural and functional studies. This guide provides an objective comparison of two widely used detergents, CHAPSO and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), to aid in the selection of the optimal detergent for your specific membrane protein and downstream application.

At a Glance: Key Differences

FeatureThis compoundLauryl Maltose Neopentyl Glycol (LMNG)
Detergent Type Zwitterionic[1][2]Non-ionic[3]
Chemical Structure Steroid-based head group with a sulfobetaine (B10348) moiety[1]Two hydrophilic maltose head groups and two hydrophobic alkyl tails[4][5]
Primary Applications Solubilization for functional assays, immunoprecipitation, 2D electrophoresis[1][6][7]Stabilization for structural studies (Cryo-EM, X-ray crystallography), functional assays of delicate proteins (e.g., GPCRs)[5][8][9]
Stabilizing Properties Generally considered a mild, non-denaturing detergent that can preserve protein function.[1]Known for its exceptional ability to stabilize membrane proteins, particularly GPCRs, by effectively mimicking the lipid bilayer.[4][8][10]

Physicochemical Properties

The distinct chemical structures of this compound and LMNG give rise to different physicochemical properties that influence their behavior in solution and their interaction with membrane proteins.

PropertyThis compoundLauryl Maltose Neopentyl Glycol (LMNG)
Chemical Formula C₃₂H₅₈N₂O₈SC₄₇H₈₈O₂₆
Molecular Weight ( g/mol ) 630.881085.2
Critical Micelle Concentration (CMC) ~8 mM[11]~0.01 mM[3][9]
Micelle Size (kDa) ~7 kDa[11]~91 kDa[3]

This compound's high CMC facilitates its removal by dialysis, which is advantageous for downstream applications where the detergent needs to be exchanged or removed.[11] Its smaller micelle size may be beneficial in some contexts, but can also be a sign of a less lipid-like environment for the solubilized protein.

LMNG , in contrast, has a very low CMC, meaning it forms micelles at a much lower concentration and is more difficult to remove by dialysis.[4] However, this property also contributes to its superior stabilizing effect, as the detergent monomers have a lower tendency to dissociate from the protein-detergent complex.[12] The larger micelle size of LMNG is thought to better mimic the native lipid bilayer, providing a more stable environment for the embedded membrane protein.[4]

Performance in Membrane Protein Stabilization

While direct, head-to-head quantitative comparisons of this compound and LMNG for the same membrane protein are scarce in the literature, their individual performance characteristics and common applications provide a basis for comparison.

Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a detergent of choice for stabilizing delicate and conformationally flexible membrane proteins, most notably G-protein coupled receptors (GPCRs).[5][9][10] Its branched structure with two hydrophobic tails and two hydrophilic headgroups is thought to create a more stable and protective micelle around the protein, preventing denaturation and aggregation.[4][10] Molecular dynamics simulations have suggested that LMNG provides a more effective packing of its alkyl chains around the transmembrane domains of GPCRs compared to linear-chain detergents, leading to reduced receptor dynamics and better preservation of the native structure.[10][13] The use of LMNG, often in combination with cholesteryl hemisuccinate (CHS), has been instrumental in the successful structure determination of numerous membrane proteins by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[5][9]

This compound , a zwitterionic detergent, is also considered a mild and non-denaturing detergent capable of solubilizing membrane proteins while preserving their function.[1] It has been successfully employed in the solubilization of various receptors for functional studies and is particularly useful for applications like immunoprecipitation where maintaining protein-protein interactions is crucial.[1][7] However, some studies suggest that zwitterionic detergents, as a class, may have a greater tendency to interact with and potentially destabilize the soluble domains of membrane proteins compared to non-ionic detergents like LMNG.[14]

Experimental Protocols

Below are generalized protocols for membrane protein extraction using this compound and LMNG. It is important to note that optimal conditions (e.g., detergent concentration, temperature, incubation time) should be determined empirically for each specific membrane protein.

This compound-Based Membrane Protein Extraction and Immunoprecipitation

This protocol outlines a general procedure for solubilizing membrane proteins for subsequent immunoprecipitation.

CHAPSO_Extraction_IP cluster_extraction Membrane Protein Extraction cluster_ip Immunoprecipitation start Start with cell pellet wash Wash cells with ice-cold PBS start->wash lysis Lyse cells in CHAPS Lysis Buffer on ice wash->lysis scrape Scrape and collect cell lysate lysis->scrape centrifuge1 Centrifuge to pellet cell debris scrape->centrifuge1 supernatant1 Collect supernatant containing solubilized proteins centrifuge1->supernatant1 antibody Add specific antibody to lysate supernatant1->antibody Proceed to IP incubate Incubate to form antigen-antibody complex antibody->incubate beads Add Protein A/G beads to capture complex incubate->beads wash_beads Wash beads to remove non-specific binding beads->wash_beads elute Elute purified protein wash_beads->elute end Analyze eluted protein elute->end

This compound Extraction and Immunoprecipitation Workflow.

CHAPS Lysis Buffer Example:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% (w/v) this compound

  • Protease inhibitor cocktail

Procedure:

  • Wash cultured cells with ice-cold PBS and pellet by centrifugation.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with gentle agitation to lyse the cells.[1]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris.[1]

  • The resulting supernatant contains the solubilized membrane proteins and can be used for downstream applications like immunoprecipitation.

LMNG-Based Membrane Protein Solubilization and Stabilization

This protocol describes a general approach for solubilizing membrane proteins for structural or functional studies where high stability is required.

LMNG_Solubilization_Stabilization cluster_solubilization Membrane Protein Solubilization cluster_purification Purification and Stabilization start Start with isolated cell membranes resuspend Resuspend membranes in buffer start->resuspend solubilize Add LMNG (often with CHS) and incubate resuspend->solubilize centrifuge Ultracentrifuge to remove unsolubilized material solubilize->centrifuge supernatant Collect supernatant with solubilized protein centrifuge->supernatant purify Purify protein (e.g., affinity chromatography) supernatant->purify Proceed to Purification exchange Exchange into buffer with lower LMNG concentration for stability purify->exchange analyze Analyze protein stability and function exchange->analyze

LMNG Solubilization and Stabilization Workflow.

Solubilization Buffer Example:

  • 50 mM HEPES, pH 7.5

  • 150 mM NaCl

  • 1% (w/v) LMNG

  • 0.1% (w/v) Cholesteryl Hemisuccinate (CHS) (optional, but often beneficial)[5]

  • Protease inhibitor cocktail

Procedure:

  • Isolate cell membranes containing the protein of interest through homogenization and centrifugation.

  • Resuspend the membranes in a suitable buffer.

  • Add the solubilization buffer containing LMNG (and CHS if used) and incubate, typically for 1-2 hours at 4°C with gentle mixing.

  • Perform ultracentrifugation to pellet any unsolubilized membrane fragments.

  • The supernatant contains the membrane protein stabilized in LMNG micelles and is ready for purification. For long-term stability and downstream applications, the protein is often purified and maintained in a buffer with a lower concentration of LMNG (e.g., 0.01%).[5]

Conclusion and Recommendations

The choice between this compound and LMNG ultimately depends on the specific membrane protein and the intended downstream application.

Choose this compound when:

  • The primary goal is solubilization for functional assays where high stability is not the most critical factor.

  • Downstream applications require easy detergent removal, such as in some forms of chromatography or reconstitution into lipid vesicles.[15]

  • The experimental focus is on preserving protein-protein interactions for co-immunoprecipitation studies.[7]

Choose LMNG when:

  • The membrane protein is known to be unstable or prone to aggregation (e.g., many GPCRs).[9][10]

  • The primary goal is to obtain a highly stable and monodisperse protein sample for structural determination by cryo-EM or X-ray crystallography.[5][8]

  • Long-term stability for functional or biophysical characterization is required.

For novel membrane proteins, it is often advisable to perform a detergent screen with a panel of detergents, including both this compound and LMNG, to empirically determine the optimal conditions for solubilization and stabilization. This data-driven approach will provide the best foundation for successful experimental outcomes in the challenging but rewarding field of membrane protein research.

References

A Comparative Performance Evaluation of CHAPSO and Fos-Choline Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful isolation, stabilization, and characterization of membrane proteins. This guide provides an objective comparison of the performance of two zwitterionic detergents, CHAPSO and Fos-Choline, based on available experimental data. We present quantitative data in a structured format, detail experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows to aid researchers in making informed decisions for their specific applications.

Quantitative Performance Comparison

The following table summarizes the key physicochemical properties and reported performance metrics for this compound and Fos-Choline detergents in membrane protein studies. It is important to note that direct head-to-head comparisons are limited in the literature, and the presented data is compiled from studies on different protein systems.

PropertyThis compoundFos-Choline-12Source
Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonaten-DodecylphosphocholineN/A
Type ZwitterionicZwitterionic[1]
Molecular Weight 630.88 g/mol 351.47 g/mol N/A
Critical Micelle Concentration (CMC) 8 mM1.5 mM[1]
Aggregation Number ~1150-60[1]
Micelle Molecular Weight ~7,000 Da~17,574 - 21,088 DaN/A
Solubilization Efficiency Highly efficient in extracting active serotonin (B10506) 5-HT1A receptor.Efficient in solubilizing the GαSβγ complex, although it may impair function.[2][3]
Protein Stability (Unfolding Free Energy) ~11-12 kcal/mol for bacteriorhodopsin in DMPC/CHAPSO bicelles.Can be destabilizing for some integral membrane proteins.[4][5]
Protein Refolding N/AMore efficient than DDM for refolding OmpX (>90% folded protein).[6]
Functional Activity Preservation Preserved the activity of the serotonin 5-HT1A receptor.Impaired GTP exchange activity of GαSβγ.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of protein solubilization experiments. Below are representative protocols for the extraction of membrane proteins using this compound and Fos-Choline-12.

This protocol is a general guideline for the solubilization of membrane proteins from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Wash cultured cells with ice-cold PBS and harvest by scraping.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold this compound Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

This protocol provides a general procedure for the solubilization of membrane proteins from isolated cell membranes.

Materials:

  • Isolated cell membranes

  • Fos-Choline-12 Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 2 mM β-mercaptoethanol, 2.5x CMC of Fos-Choline-12 (approximately 3.75 mM).

  • Affinity resin (for purification)

  • Microcentrifuge tubes

Procedure:

  • Resuspend the isolated cell membranes in the Fos-Choline-12 Solubilization Buffer.

  • Incubate the suspension for 20 minutes at 4°C with gentle mixing.

  • Centrifuge at 17,000 x g for 30 minutes at 4°C to separate the solubilized fraction from the insoluble pellet.

  • The supernatant containing the solubilized membrane proteins is then mixed with an appropriate affinity resin for purification.[3]

  • Incubate with the affinity beads for 1 hour at 4°C.

  • Wash the beads and elute the purified protein according to the affinity tag protocol.

Visualizations

G-protein coupled receptors are a large family of transmembrane proteins that are common targets for drug development and are often studied using detergent-based solubilization methods. The following diagram illustrates a typical GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production G_alpha_GTP->Effector 4. Modulation Downstream_Effectors Downstream Effectors Second_Messenger->Downstream_Effectors 6. Activation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response 7. Response

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

The general workflow for isolating and purifying membrane proteins using detergents involves several key steps, as illustrated in the following diagram.

Experimental_Workflow Start Cell Culture/ Tissue Sample Cell_Lysis Cell Lysis/ Homogenization Start->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization Membrane Solubilization (Detergent Addition) Membrane_Isolation->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification Purification Affinity Chromatography Clarification->Purification Analysis Analysis (SDS-PAGE, Activity Assay, etc.) Purification->Analysis

Caption: A typical experimental workflow for membrane protein solubilization and purification.

References

A Head-to-Head Comparison: CHAPSO vs. n-Dodecyl-β-D-maltoside (DDM) for G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The successful solubilization, purification, and characterization of G-protein coupled receptors (GPCRs) are critically dependent on the choice of detergent. The detergent must effectively extract the receptor from the lipid bilayer while preserving its structural integrity and functional activity. Among the most widely used detergents are the zwitterionic 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO) and the non-ionic n-dodecyl-β-D-maltoside (DDM).

This guide provides a side-by-side comparison of this compound and DDM, presenting their physicochemical properties, performance data in GPCR studies, and detailed experimental protocols to assist researchers in selecting the optimal detergent for their specific application.

Physicochemical Properties: A Snapshot

The fundamental properties of a detergent, such as its charge, critical micelle concentration (CMC), and micelle size, dictate its behavior in solution and its interaction with membrane proteins.

PropertyThis compound n-Dodecyl-β-D-maltoside (DDM)
Chemical Type Zwitterionic, bile salt derivative[1]Non-ionic, alkyl maltoside[2]
Molecular Weight 630.9 g/mol [3]510.6 g/mol
Critical Micelle Conc. (CMC) ~8 mM (~0.5%)[1][4]~0.17 mM (~0.0087%)[4][5]
Micelle Molecular Weight ~6-7 kDa[4]~50-72 kDa[4][6]
Aggregation Number ~10~98
Key Structural Feature Steroidal hydrophobic group, sulfobetaine (B10348) polar group[1]C12 alkyl chain, maltoside headgroup[5]

Performance in GPCR Applications: A Comparative Analysis

The selection of this compound or DDM is often contingent on the specific GPCR and the intended downstream application, from functional assays to high-resolution structural studies.

Performance MetricThis compound n-Dodecyl-β-D-maltoside (DDM)
Solubilization Effective, non-denaturing detergent.[3][7] Its high CMC facilitates easy removal by dialysis.[1][4]The most commonly used detergent for GPCR solubilization and purification.[2][4] Considered a gentle "workhorse" detergent.[8]
GPCR Stability Can preserve the native state of proteins.[7] Often used in mixed micelles (e.g., with DDM) to enhance stability.[9]Stability is highly receptor-dependent; many GPCRs are unstable in DDM alone.[5][8] Stability is frequently enhanced by adding cholesteryl hemisuccinate (CHS).[2][10][11]
Functional Integrity Successfully used to solubilize opiate receptors while maintaining their reversible binding state.[3][7]Widely used, but can lead to loss of function for some GPCRs if used alone. For instance, hA2aR activity was lost in pure DDM but retained with the addition of CHAPS and CHS.[10]
Structural Studies Increasingly used in Cryo-EM, where it can reduce protein adsorption at the air-water interface.[4][12] Small micelle size is advantageous.[4]The dominant detergent used for GPCR crystallography.[4] Its large micelle size can be a disadvantage for NMR studies.[4]
Key Advantages High CMC allows for easy removal; zwitterionic nature is useful for specific purification schemes; small micelle size.[1][4]Well-established track record; effective for a wide range of GPCRs; relatively gentle.[2][8]
Key Disadvantages Less commonly used as the primary solubilizing agent compared to DDM.Can be destabilizing for sensitive GPCRs; large micelles may interfere with some analytical techniques.[4][13]

Visualizing the Process and Comparison

To better understand the context of detergent use, the following diagrams illustrate a typical GPCR signaling pathway, the experimental workflow for receptor purification, and a direct comparison of the detergents' core characteristics.

GPCR Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha dissociates to G_betagamma Gβγ G_Protein->G_betagamma dissociates to Effector Effector Protein Response Cellular Response Effector->Response leads to Ligand Ligand Ligand->GPCR binds G_alpha->Effector modulates

A simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

GPCR Purification Workflow start Cell Pellet with Expressed GPCR lysis Membrane Preparation (Lysis & Centrifugation) start->lysis solubilization Solubilization (Add this compound or DDM) lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification affinity Affinity Chromatography (e.g., Ni-NTA, 1D4) clarification->affinity sec Size Exclusion Chromatography (Buffer Exchange) affinity->sec end Purified, Stable GPCR in Detergent Micelles sec->end

Experimental workflow for GPCR solubilization and purification.

Detergent Comparison cluster_this compound This compound Attributes cluster_ddm DDM Attributes GPCR GPCR Research Goal This compound This compound GPCR->this compound DDM DDM GPCR->DDM c1 Zwitterionic This compound->c1 c2 High CMC (easy removal) This compound->c2 c3 Small Micelle Size This compound->c3 c4 Good for Cryo-EM This compound->c4 d1 Non-ionic DDM->d1 d2 Low CMC (less needed) DDM->d2 d3 Large Micelle Size DDM->d3 d4 Workhorse for Crystallography DDM->d4

Logical comparison of this compound and DDM key features.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of detergent concentrations, buffer components, and incubation times is essential for each specific GPCR.

Protocol 1: GPCR Solubilization from Cell Membranes

This protocol outlines a general procedure for extracting a target GPCR from cell membranes.

  • Membrane Preparation:

    • Thaw a cell pellet expressing the target GPCR on ice.

    • Resuspend the pellet in a cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, protease inhibitors).

    • Lyse cells using a high-pressure homogenizer or sonication.

    • Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization:

    • Carefully discard the supernatant and resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer containing the chosen detergent and additives).

      • For DDM: Start with 1.0% (w/v) DDM. Often, 0.1% (w/v) cholesteryl hemisuccinate (CHS) is included to improve stability.[8]

      • For this compound: Start with a concentration well above the CMC, typically around 10-20 mM.

    • Stir gently on a rocker at 4°C for 1-4 hours to allow for solubilization.

  • Clarification:

    • Pellet the non-solubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C).

    • Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes, for subsequent purification.

Protocol 2: Affinity Purification of a Solubilized GPCR

This protocol describes the purification of a His-tagged GPCR after solubilization.

  • Resin Incubation:

    • Equilibrate a nickel-NTA affinity resin with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, and a low concentration of the solubilizing detergent, typically just above its CMC, e.g., 0.02% DDM).

    • Add the clarified supernatant from Protocol 1 to the equilibrated resin.

    • Incubate with gentle agitation for 1-2 hours at 4°C to allow the tagged GPCR to bind to the resin.

  • Washing:

    • Load the slurry into a column and allow the unbound fraction to flow through.

    • Wash the resin extensively with Wash Buffer (at least 10-20 column volumes) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound GPCR from the resin using Elution Buffer (Wash Buffer containing a high concentration of imidazole, e.g., 250-300 mM).[8]

    • Collect the elution fractions and analyze for the presence of the target GPCR (e.g., via SDS-PAGE or Western blot).

  • Further Purification (Optional but Recommended):

    • Pool the pure, imidazole-eluted fractions.

    • For higher purity and to exchange the buffer, perform size-exclusion chromatography (SEC) using a buffer appropriate for downstream applications, containing a maintenance concentration of the detergent.[14]

Conclusion

Both this compound and DDM are invaluable tools for GPCR research. DDM remains the first-choice, workhorse detergent for the initial solubilization and purification of a wide array of GPCRs, particularly for structural studies by X-ray crystallography.[2][4] However, its efficacy is often enhanced by additives like CHS, which helps to create a more native-like and stabilizing micellar environment.[6][10]

This compound, with its zwitterionic nature and high CMC, offers distinct advantages for specific applications.[1][4] It is particularly useful when easy detergent removal is paramount and is gaining traction in cryo-EM studies.[4][12] Furthermore, the use of this compound in mixed-micelle formulations with other detergents like DDM has been shown to improve the stability of challenging receptors.[9]

Ultimately, the optimal choice is not universal. Empirical screening of various detergents and detergent/lipid combinations is a critical step in developing a robust protocol for any new GPCR target, ensuring the recovery of a high-yield, stable, and functionally active protein.[15]

References

CHAPSO as a Superior Agent for Maintaining Protein Functional Activity in Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of integral membrane proteins is a critical first step for a multitude of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively extract the protein from its native lipid environment while preserving its three-dimensional structure and, most importantly, its functional activity. This guide provides a comparative analysis of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent, against other commonly used detergents, including Triton X-100 (non-ionic), n-dodecyl-β-D-maltoside (DDM, non-ionic), and sodium dodecyl sulfate (B86663) (SDS, anionic). Experimental data consistently demonstrates the superior ability of this compound to maintain the native conformation and functional integrity of solubilized proteins.[1]

Quantitative Performance Comparison

The efficacy of a detergent in preserving protein function is highly dependent on the specific protein and the functional assay being employed. The following tables summarize quantitative data from various studies, offering a direct comparison of protein activity in the presence of this compound versus other detergents.

Table 1: Comparison of Enzyme Activity after Solubilization

DetergentProteinAssayKey ParameterResultReference
This compound 5-HT1A ReceptorLigand BindingSpecific BindingMost efficient extraction of active receptor [2]
CHAPS5-HT1A ReceptorLigand BindingSpecific BindingMost efficient extraction of active receptor [2]
Triton X-100PGA SynthaseEnzyme ActivityRelative Activity~100% (at 0.5%)
CHAPSPGA SynthaseEnzyme ActivityRelative Activity~100% (at 20 mM)
Triton X-100Sarcoplasmic Reticulum Ca2+-ATPaseEnzyme ActivitySpecific ActivityGradual solubilization up to 10⁻³ M, then strong inactivation[3]
SDSSarcoplasmic Reticulum Ca2+-ATPaseEnzyme ActivitySpecific ActivityGradual solubilization up to 10⁻³ M, then strong inactivation[3]

Table 2: Comparison of Receptor Binding Affinity after Solubilization

DetergentProteinAssayKey Parameter (Kd)ResultReference
This compound Opiate ReceptorLigand BindingReversible BindingCapable of solubilizing the receptor to a state exhibiting reversible opiate binding[4][5]
CHAPSKappa-Opioid ReceptorLigand Binding StabilityHalf-life of ligand binding69.3 ± 2.8 minutes
DDMKappa-Opioid ReceptorLigand Binding StabilityHalf-life of ligand binding15.3 ± 0.5 minutes
DDMAdenosine A2A ReceptorLigand Binding StabilityHalf-life of [³H]ZM241385 binding21 ± 7 min[5]
Detergent-free (SMALP)Adenosine A2A ReceptorLigand Binding StabilityHalf-life of [³H]ZM241385 binding148 ± 13 min[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for protein solubilization and subsequent functional validation.

Protocol 1: Membrane Protein Solubilization for Functional Assays
  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.

  • Detergent Screening: To determine the optimal solubilization conditions, screen a panel of detergents (e.g., this compound, Triton X-100, DDM) at various concentrations (typically 0.1% - 2.0% w/v).

  • Solubilization: Add the chosen detergent to the membrane suspension and incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane proteins for subsequent functional analysis.

Protocol 2: Enzyme Kinetic Assay for Solubilized Proteins
  • Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing a suitable buffer, the substrate for the enzyme of interest, and any necessary cofactors.

  • Enzyme Addition: Add a known amount of the solubilized enzyme to the reaction mixture to initiate the reaction. The final detergent concentration in the assay should be kept above the critical micelle concentration (CMC) to maintain protein solubility.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.

Protocol 3: Ligand Binding Assay for Solubilized Receptors
  • Incubation: In a suitable assay buffer containing the solubilized receptor, add a radiolabeled or fluorescently labeled ligand at various concentrations. To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled competing ligand.

  • Equilibration: Incubate the mixture at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand. Common methods include size-exclusion chromatography, filtration, or scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of bound ligand.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) as a function of the free ligand concentration. Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding isotherm.

Mandatory Visualization

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow for Validating Protein Functiondot

Protein_Function_Workflow start Start: Cell Culture with Target Protein membrane_prep Membrane Preparation start->membrane_prep solubilization Protein Solubilization (Detergent Screen) membrane_prep->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant functional_assay Functional Assay supernatant->functional_assay enzyme_kinetics Enzyme Kinetics (Km, Vmax) functional_assay->enzyme_kinetics If enzyme ligand_binding Ligand Binding (Kd, Bmax) functional_assay->ligand_binding If receptor data_analysis Data Analysis and Comparison enzyme_kinetics->data_analysis ligand_binding->data_analysis end Conclusion data_analysis->end

References

Choosing the Right Tool for the Job: A Guide to CHAPSO and Other Sulfobetaine Detergents for 2D-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), the selection of a suitable detergent is a critical step that can significantly impact the success of protein separation and analysis. This guide provides a comprehensive comparison of CHAPSO and other commonly used sulfobetaine (B10348) detergents, offering experimental data and detailed protocols to inform your choice.

The goal of sample preparation in 2D-PAGE is to effectively solubilize proteins, disaggregate protein complexes, and maintain proteins in a state amenable to isoelectric focusing (IEF) without interfering with their native charge. Zwitterionic detergents, such as those in the sulfobetaine family, are particularly well-suited for this purpose as they carry no net charge over a wide pH range.

This guide focuses on a comparative analysis of the following detergents:

  • This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate): A zwitterionic detergent derived from cholic acid, known for its use in solubilizing membrane proteins.

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A widely used analog of this compound, serving as a benchmark for comparison.

  • ASB-14 (Amidosulfobetaine-14): A sulfobetaine detergent with a 14-carbon alkyl chain, recognized for its enhanced ability to solubilize hydrophobic and membrane proteins.

  • C7BzO (3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate): A newer sulfobetaine detergent with an aromatic core, designed for improved protein solubilization in proteomic applications.

Performance Comparison: A Data-Driven Approach

The efficacy of a detergent in 2D-PAGE is often evaluated based on its ability to maximize protein extraction and yield a high number of well-resolved protein spots. The following tables summarize quantitative data from studies comparing the performance of these detergents.

Note: Direct quantitative comparisons of this compound with other sulfobetaine detergents in 2D-PAGE are limited in the available literature. Given that this compound is a hydroxylated form of CHAPS and is reported to have higher solubility, its performance is often considered to be similar to or slightly better than CHAPS, particularly for more challenging proteins. The data presented for CHAPS can therefore serve as a valuable reference point when considering this compound.

Detergent Composition Average Number of Detected Protein Spots (Human Brain Frontal Cortex) Reference
4% CHAPS372[1]
2% ASB-14Not Reported Individually[1]
4% CHAPS + 2% ASB-14457[1]

Table 1: Comparison of protein spot detection in 2D-PAGE of human brain frontal cortex extracts using different detergent compositions. The combination of CHAPS and ASB-14 resulted in a significantly higher number of detected spots, indicating superior protein solubilization and resolution.[1]

Detergent in Extraction Reagent Total Protein Extracted from 10 mg E. coli (µg) Number of Visualized Protein Spots Reference
4% CHAPS-based reagent~400Less than C7BzO-based reagent
1% C7BzO-based reagent~500 (approx. 23% more than CHAPS)Significantly more than CHAPS-based reagent

Table 2: Comparison of protein extraction efficiency and 2D-PAGE spot visualization from E. coli samples using CHAPS-based and C7BzO-based reagents. The C7BzO-containing reagent demonstrated superior protein extraction and resulted in a greater number of visualized protein spots with reduced streaking.

Key Considerations for Detergent Selection

  • For general proteome analysis, particularly of soluble proteins, CHAPS and by extension, this compound, are effective and well-established choices.

  • For challenging samples rich in membrane proteins or hydrophobic proteins, sulfobetaine detergents like ASB-14 and C7BzO have demonstrated superior solubilization capabilities, leading to a greater number of identified proteins.[1][2]

  • Combinatorial approaches, such as using a mixture of CHAPS and ASB-14, can be highly effective in maximizing protein coverage from complex samples like brain tissue.[1]

Experimental Protocols

The following are detailed methodologies for protein extraction and sample preparation for 2D-PAGE using the discussed detergents. The optimal conditions may vary depending on the specific sample type and should be empirically determined.

Protocol 1: Standard Protein Solubilization with CHAPS/CHAPSO

This protocol is suitable for a wide range of cellular and tissue samples.

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS or this compound, 40 mM Tris, 65 mM Dithiothreitol (DTT), and a protease inhibitor cocktail.

  • Sample (e.g., cell pellet, tissue homogenate).

Procedure:

  • Add an appropriate volume of Lysis Buffer to the sample.

  • Incubate the mixture with agitation (e.g., on a shaker or rotator) for 1-2 hours at room temperature to facilitate protein solubilization.

  • Centrifuge the lysate at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay).

  • The sample is now ready for isoelectric focusing.

Protocol 2: Enhanced Solubilization of Membrane and Hydrophobic Proteins with ASB-14

This protocol is optimized for samples rich in membrane proteins.

Materials:

  • Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) ASB-14, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail. (Note: The concentration of ASB-14 may need to be optimized, typically ranging from 1-2%).

  • Sample (e.g., membrane fraction, hydrophobic protein-rich tissue).

Procedure:

  • Resuspend the sample in the Solubilization Buffer.

  • Sonication on ice may be performed to aid in the disruption of membranes and enhance solubilization. Use short bursts to avoid sample heating.

  • Incubate the mixture with agitation for 1-2 hours at room temperature.

  • Centrifuge at high speed to remove insoluble debris.

  • Collect the supernatant and determine the protein concentration.

  • Proceed with isoelectric focusing.

Protocol 3: High-Efficiency Protein Extraction with C7BzO

This protocol is designed for maximizing protein yield from various sample types.

Materials:

  • Extraction Reagent: 7 M Urea, 2 M Thiourea, 1% (w/v) C7BzO, 40 mM Tris base.

  • Sample (e.g., lyophilized E. coli, mammalian cells, plant tissue).

Procedure:

  • Add the Extraction Reagent to the sample.

  • Sonicate the sample on ice for 2 minutes.

  • Mix the sample for 10 minutes.

  • Centrifuge at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.

  • Transfer the supernatant containing the extracted proteins to a new tube.

  • Determine the protein concentration.

  • The sample is ready for the subsequent steps of 2D-PAGE.

Visualizing the Workflow and Detergent Properties

To better understand the experimental process and the characteristics of the detergents, the following diagrams have been generated.

TwoD_PAGE_Workflow cluster_prep Sample Preparation cluster_1d First Dimension cluster_2d Second Dimension cluster_analysis Analysis Sample Biological Sample Lysis Lysis & Solubilization (Urea, Thiourea, Detergent, DTT) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant Rehydration IPG Strip Rehydration Supernatant->Rehydration IEF Isoelectric Focusing (IEF) Separation by pI Rehydration->IEF Equilibration IPG Strip Equilibration (SDS, DTT, Iodoacetamide) IEF->Equilibration SDS_PAGE SDS-PAGE Separation by MW Equilibration->SDS_PAGE Staining Gel Staining SDS_PAGE->Staining Imaging Image Acquisition Staining->Imaging Analysis Data Analysis Imaging->Analysis

A generalized workflow for a typical 2D-PAGE experiment.

Detergent_Properties cluster_comparison Key Properties for 2D-PAGE This compound This compound Zwitterionic (Bile Salt Derivative) + More polar head group than CHAPS + Higher solubility than CHAPS Prop1 Solubilization of Membrane Proteins This compound->Prop1 Good Prop2 Overall Protein Yield This compound->Prop2 Good Prop3 Spot Resolution & Streaking This compound->Prop3 Good ASB14 ASB-14 Zwitterionic (Amidosulfobetaine) + Long alkyl chain (C14) + Superior for hydrophobic proteins ASB14->Prop1 Excellent ASB14->Prop2 Good to Excellent ASB14->Prop3 Very Good C7BzO C7BzO Zwitterionic (Sulfobetaine) + Aromatic core + High extraction efficiency C7BzO->Prop1 Excellent C7BzO->Prop2 Excellent C7BzO->Prop3 Excellent

Comparative properties of this compound, ASB-14, and C7BzO for 2D-PAGE.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Step-by-Step Guide to CHAPSO Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a common zwitterionic detergent, are critical for maintaining a secure research environment and ensuring environmental protection. Incorrect disposal of this compound, a substance classified as hazardous, can lead to skin, eye, and respiratory irritation, and poses a threat to aquatic ecosystems.[1][2][3] Adherence to the following procedural guidelines is imperative for all laboratory personnel, including researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound is a white powder that can become airborne, leading to inhalation risks.[1][3]

Table 1: Personal Protective Equipment (PPE) and Safety Measures for this compound Handling

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Protects eyes from dust particles and potential splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm).[5]Prevents skin contact and irritation.[1][2]
Body Protection A lab coat or other suitable protective clothing.[3][4]Minimizes the risk of skin exposure to this compound powder.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust formation is likely.[4]Prevents respiratory tract irritation from inhaling fine particles.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Collection

  • Container: Use a dedicated, sealable, and clearly labeled container specifically for this compound waste. The container must be in good condition and free from leaks.[4]

  • Labeling: The container must be prominently marked with the words "Hazardous Waste" and the full chemical name: "3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate." Avoid using abbreviations.[4]

Step 2: Waste Segregation and Storage

  • Store the this compound waste container in a designated, well-ventilated area.

  • Segregate the this compound waste from other incompatible materials, such as strong oxidizing agents and acids.[1]

Step 3: Managing Spills

In the event of a this compound spill:

  • Evacuate and restrict access to the affected area.

  • Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the collected material into the designated hazardous waste container.

  • Thoroughly clean the spill area with soap and water.[1]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

  • Ensure all required documentation is completed in accordance with your institution's policies and local regulations.[4]

Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal, ensuring safety and compliance at each stage.

CHAPSO_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect Collect this compound waste in a dedicated, sealable container ppe->collect label_waste Label container: 'Hazardous Waste' '3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate' collect->label_waste segregate Segregate from incompatible materials label_waste->segregate store Store in a designated, well-ventilated area segregate->store contact_ehs Contact EH&S or licensed waste disposal contractor store->contact_ehs document Complete all necessary disposal documentation contact_ehs->document pickup Arrange for waste pickup document->pickup spill_event Spill Occurs ppe_spill Wear Full PPE spill_event->ppe_spill Response contain_spill Sweep up solid material avoiding dust generation ppe_spill->contain_spill collect_spill Place in hazardous waste container contain_spill->collect_spill clean_area Clean spill area with soap and water collect_spill->clean_area clean_area->store Post-cleanup

References

Safeguarding Your Research: A Guide to Handling CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent commonly used for solubilizing membrane proteins. Following these procedures will help minimize risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing.[1][2] Nitrile rubber gloves are a suitable option.[3]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[2] However, if workplace conditions warrant respirator use, a program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₃₂H₅₈N₂O₈S[4][5]
Molecular Weight 630.88 g/mol [4][6]
Appearance White powder/solid
Melting Point 184 - 186 °C
Solubility in Water 10 mg/mL at 20°C[3][4]
Critical Micelle Concentration (CMC) 8 mM[5][7][8]
Cloud Point 90°C[6][8]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid Contact: Do not get this compound in your eyes, on your skin, or on your clothing.[2]

  • Ventilation: Use only under a chemical fume hood to ensure adequate ventilation.[2] Eyewash stations and safety showers should be readily accessible.[2]

  • Prevent Dust Formation: Avoid creating dust when handling the solid form.[2]

  • Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[2][3]

  • Incompatible materials to avoid include strong oxidizing agents and acids.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2]

  • Inhalation: Move the victim to fresh air and keep them in a position that is comfortable for breathing.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[2]

  • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[9] Do not allow wash water from cleaning equipment to enter drains.[9]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.

CHAPSO_Handling_Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh this compound (Avoid Dust Formation) prep_setup->weigh dissolve Dissolve in Appropriate Buffer weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Glassware & Surfaces use->decontaminate collect_waste Collect Aqueous & Solid Waste in Labeled Containers use->collect_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe decontaminate->collect_waste wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose via Approved Waste Management Service collect_waste->dispose

This compound Safe Handling and Disposal Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHAPSO
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CHAPSO

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。